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  • Product: N-(cyanomethyl)methanesulfonamide
  • CAS: 142254-19-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(cyanomethyl)methanesulfonamide: Chemical Properties and Structural Analysis

Abstract N-(cyanomethyl)methanesulfonamide is a molecule of significant interest within the realms of medicinal chemistry and organic synthesis. The convergence of a reactive cyanomethyl group and a methanesulfonamide mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(cyanomethyl)methanesulfonamide is a molecule of significant interest within the realms of medicinal chemistry and organic synthesis. The convergence of a reactive cyanomethyl group and a methanesulfonamide moiety, a well-established pharmacophore, suggests a versatile scaffold for the development of novel therapeutic agents and a useful building block in synthetic chemistry.[1][2] This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and in-depth structural characterization of N-(cyanomethyl)methanesulfonamide, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[2][3][4][5] The methanesulfonamide moiety, in particular, is valued for its ability to act as a stable, non-metabolizable scaffold that can engage in crucial hydrogen bonding interactions with biological targets.[1] The incorporation of a cyanomethyl group introduces a versatile handle for further chemical modification and potential interactions with target proteins. This guide will delve into the specific attributes of N-(cyanomethyl)methanesulfonamide, providing a foundational understanding for its application in research and development.

Physicochemical and Chemical Properties

While specific experimental data for N-(cyanomethyl)methanesulfonamide is not extensively documented, its properties can be reliably predicted based on the well-characterized nature of its constituent functional groups.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-(cyanomethyl)methanesulfonamide. These values are crucial for understanding its behavior in various experimental and biological systems.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C2H4N2O2SFundamental for identification and molecular weight determination.
Molecular Weight 120.13 g/mol Influences diffusion, bioavailability, and formulation.
Hydrogen Bond Donors 1 (N-H)Key for target binding and solubility.[1]
Hydrogen Bond Acceptors 4 (2x O, 2x N)Important for molecular recognition and solubility.
LogP (Octanol-Water Partition Coefficient) Predicted to be lowIndicates hydrophilicity, affecting solubility and cell permeability.
pKa (Acidity of N-H) ~10-11The electron-withdrawing sulfonyl group increases the acidity of the N-H proton, influencing its reactivity and ionization state at physiological pH.[1]
Reactivity Profile

The reactivity of N-(cyanomethyl)methanesulfonamide is dictated by the interplay of the acidic sulfonamide proton and the nucleophilic/electrophilic potential of the cyanomethyl group.

  • N-H Acidity: The electron-withdrawing nature of the adjacent sulfonyl group renders the N-H proton acidic, allowing for deprotonation by a suitable base. This anion can then act as a nucleophile in alkylation and arylation reactions.[1]

  • Cyanomethyl Group: The nitrile functionality can undergo hydrolysis to a carboxylic acid or reduction to an amine, providing pathways for further derivatization. The adjacent methylene group can also be a site for chemical modification under specific conditions.

Synthesis of N-(cyanomethyl)methanesulfonamide

The synthesis of N-(cyanomethyl)methanesulfonamide can be approached through several established methods for the N-alkylation of sulfonamides. A common and effective strategy involves the reaction of methanesulfonamide with a cyanomethylating agent.

General Synthetic Workflow

The following diagram illustrates a typical synthetic route to N-(cyanomethyl)methanesulfonamide. The choice of base and solvent is critical for optimizing reaction yield and purity.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Methanesulfonamide Methanesulfonamide Reaction N-Alkylation Methanesulfonamide->Reaction Reactant 1 Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reaction Reactant 2 Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH)->Reaction Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile)->Reaction N-(cyanomethyl)methanesulfonamide N-(cyanomethyl)methanesulfonamide Reaction->N-(cyanomethyl)methanesulfonamide

Caption: General workflow for the synthesis of N-(cyanomethyl)methanesulfonamide.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of N-(cyanomethyl)methanesulfonamide, based on standard procedures for N-alkylation of sulfonamides.

Materials:

  • Methanesulfonamide

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methanesulfonamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • To the stirring suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure N-(cyanomethyl)methanesulfonamide.

Structural Analysis and Characterization

A thorough structural analysis is paramount to confirm the identity and purity of the synthesized N-(cyanomethyl)methanesulfonamide. The following spectroscopic techniques are essential for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl (CH₃) and methylene (CH₂) protons.

    • CH₃ group: A singlet is anticipated around 3.0 ppm.

    • CH₂ group: A doublet is expected around 4.3 ppm, with coupling to the N-H proton.

    • N-H proton: A triplet (or broad singlet) is expected, with its chemical shift being concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

    • CH₃ group: A signal around 40 ppm.

    • CH₂ group: A signal around 30 ppm.

    • CN group: A characteristic signal in the range of 115-120 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch 3300-3500 (medium, sharp)
C-H Stretch (sp³) 2850-3000 (medium to strong)
C≡N Stretch (Nitrile) 2220-2260 (medium, sharp)[6]
S=O Stretch (Sulfonyl) 1320-1360 (strong, asymmetric) and 1140-1180 (strong, symmetric)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For N-(cyanomethyl)methanesulfonamide, the expected molecular ion peak [M+H]⁺ would be at m/z 121.01.

X-ray Crystallography

For a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard. While no crystal structure for N-(cyanomethyl)methanesulfonamide is publicly available, analysis of related sulfonamide structures reveals key features.[5][7] The geometry around the sulfur atom is typically tetrahedral, and the sulfonamide group often participates in intermolecular hydrogen bonding, influencing the crystal packing.[5]

Applications in Drug Discovery and Organic Synthesis

The unique combination of a methanesulfonamide group and a cyanomethyl moiety makes N-(cyanomethyl)methanesulfonamide a promising candidate for various applications.

  • Medicinal Chemistry: The methanesulfonamide group is a known pharmacophore that can improve the pharmacokinetic properties of a drug candidate.[1] The cyanomethyl group can be used as a handle for further derivatization to explore structure-activity relationships (SAR) or can directly interact with biological targets.

  • Organic Synthesis: As a bifunctional molecule, it can serve as a versatile building block. The acidic N-H allows for N-functionalization, while the nitrile group can be transformed into other functional groups.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling N-(cyanomethyl)methanesulfonamide.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9]

  • Handling: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10] Avoid contact with skin and eyes.[8][9]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

N-(cyanomethyl)methanesulfonamide represents a molecule with considerable potential in both medicinal chemistry and organic synthesis. Its synthesis is achievable through standard organic transformations, and its structure can be unequivocally confirmed using a suite of spectroscopic techniques. This guide provides a foundational understanding of its chemical properties and structural features, empowering researchers to explore its utility in their respective fields. Further investigation into its biological activity and synthetic applications is warranted and is anticipated to yield valuable scientific discoveries.

References

  • Al-Masoudi, N. A., et al. (2020). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10243276, N-(4-acetyl-2-cyanophenyl)methanesulfonamide. [Link]

  • Saleem, H., et al. (2018). Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. [Link]

  • PubMed. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. [Link]

  • ResearchGate. Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. [Link]

  • MDPI. The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

  • Pareek, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society. [Link]

  • NextSDS. Methanesulfonamide, N-(2-cyanophenyl)-1,1,1-trifluoro-. [Link]

  • Taylor & Francis Online. (2020). A straightforward synthesis of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines. [Link]

  • PubMed. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. [Link]

  • Airgas. SAFETY DATA SHEET. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • MDPI. Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82127084, N-(cyanomethyl)-N-cyclohexylmethanesulfonamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 52942931. [Link]

  • Royal Society of Chemistry. Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information. [Link]

  • NextSDS. N-(4-cyanophenyl)methanesulfonamide. [Link]

  • University of Puget Sound. IR Absorption Bands and NMR. [Link]

  • MDPI. Cyanomethylation Reaction. [Link]

  • Google Patents.
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  • PubMed Central. N-(Cyanomethyl)benzamide. [Link]

  • Google Patents. CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97632, N-Methylmethanesulfonamide. [Link]

  • PubMed Central. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. [Link]

  • ResearchGate. The crystal structure of 3-bromo-5-cyano–N-(5-(cyanomethyl)quinolin-8-yl)pentanamide, C19H15BrN4O. [Link]

Sources

Exploratory

The Strategic Role of N-(cyanomethyl)methanesulfonamide in the Synthesis of JAK2 Inhibitors: A Technical Guide

Executive Summary In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on the precise spatial arrangement of hydrogen-bond donors and acceptors. N-(cyanomethyl)methanesulfonamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on the precise spatial arrangement of hydrogen-bond donors and acceptors. N-(cyanomethyl)methanesulfonamide (NCMS) has emerged as a pivotal bifunctional building block in organic synthesis, particularly in the development of phenylaminopyrimidine-based JAK2 inhibitors[1].

This technical whitepaper provides an in-depth analysis of NCMS, detailing its chemical reactivity, its strategic integration into cross-coupling workflows, and the pharmacological rationale behind its use in disrupting the JAK/STAT signaling pathway. Designed for synthetic chemists and drug development professionals, this guide emphasizes mechanistic causality and provides self-validating experimental protocols.

Structural Rationale & Pharmacological Mechanism

The utility of NCMS in drug design is not coincidental; it is driven by strict structure-activity relationship (SAR) requirements within the ATP-binding pocket of Janus kinases (JAKs).

The "Why": Pharmacophore Design

When integrated into a phenylaminopyrimidine core, the NCMS moiety serves two critical functions:

  • The Cyanomethyl Group (–CH₂CN): Acts as a highly directional hydrogen-bond acceptor. The nitrile nitrogen interacts directly with the hinge region of the JAK2 kinase domain, anchoring the inhibitor in the ATP-binding site[1].

  • The Methanesulfonyl Group (–SO₂CH₃): Provides metabolic stability against N-dealkylation (a common failure point for aliphatic amines) and forces the nitrogen into a planar, sp²-like geometry. This restricts the conformational flexibility of the cyanomethyl vector, locking it into the optimal binding pose.

Biological Mechanism of Action

JAK2 is a tyrosine kinase responsible for phosphorylating Signal Transducers and Activators of Transcription (STATs). Aberrant JAK2 activation (e.g., the JAK2V617F mutation) leads to uncontrolled STAT dimerization, nuclear translocation, and the transcription of genes driving myeloproliferative diseases and hyperproliferative disorders[1]. NCMS-derived inhibitors act as ATP-competitive antagonists, halting this cascade at the receptor level[2].

G Cytokine Cytokine Binding Receptor Receptor Activation Cytokine->Receptor JAK2 JAK2 Phosphorylation Receptor->JAK2 STAT STAT Recruitment JAK2->STAT Dimer STAT Dimerization STAT->Dimer Nucleus Nuclear Translocation Dimer->Nucleus Transcription Gene Transcription Nucleus->Transcription Inhibitor NCMS-Derived Inhibitor Inhibitor->JAK2 ATP Competitive Inhibition

Figure 1: Disruption of the JAK/STAT signaling pathway by NCMS-derived kinase inhibitors.

Chemical Reactivity & Synthetic Strategy

In organic synthesis, NCMS (CAS: 142254-19-1) is prized for its unique electronic properties. The presence of two strong electron-withdrawing groups (EWG)—the sulfonyl and the nitrile—significantly lowers the pKa of the amine proton to approximately 8.5.

Mechanism in Organic Synthesis

This enhanced acidity allows NCMS to act as an excellent nucleophile in Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig Amidation) . Unlike standard aliphatic amines that require strong bases (like NaOtBu), NCMS can be deprotonated by milder bases (like Cs₂CO₃). This prevents base-catalyzed side reactions, such as the alpha-deprotonation of the cyanomethyl group or nitrile hydrolysis.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Pd(II) Complex OxAdd->PdII Coord NCMS Coordination PdII->Coord Base PdII_Amido Pd(II)-Amido Complex Coord->PdII_Amido NCMS RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerate Product Coupled Product RedElim->Product

Figure 2: Catalytic cycle of Pd-catalyzed C-N cross-coupling with NCMS.

Quantitative Physicochemical Profiling

The integration of NCMS into a drug scaffold imparts specific physicochemical traits that optimize both synthesis and pharmacokinetics[3].

PropertyValue / DescriptorImpact on Drug Design & Synthesis
Molecular Formula C₃H₆N₂O₂SLow molecular weight; ensures high atom economy during late-stage functionalization[3].
Monoisotopic Mass 134.015 DaAdds minimal steric bulk, preserving the API's ligand efficiency (LE)[3].
Predicted XlogP -0.9High hydrophilicity; offsets the lipophilicity of the pyrimidine/phenyl core to improve aqueous solubility[3].
Functional Groups Nitrile (–CN), Sulfonyl (–SO₂–)Provides dual hydrogen-bond acceptors critical for target binding without introducing H-bond donors that might reduce membrane permeability.

Self-Validating Experimental Workflows

The following protocols detail the synthesis of NCMS-integrated intermediates and their subsequent coupling to form the final JAK2 inhibitor architecture. Every step is designed with built-in causality and self-validation mechanisms.

Protocol A: Late-Stage SNAr Coupling of an NCMS-Pyrimidine Intermediate

This procedure describes the critical acid-catalyzed Nucleophilic Aromatic Substitution (SNAr) used to construct the final phenylaminopyrimidine scaffold, as documented in the [1].

Reagents:

  • N-(4-(2-chloropyrimidin-4-yl)phenyl)-N-(cyanomethyl)methanesulfonamide (171 mg, 0.53 mmol)

  • 5-amino-2-morpholinobenzoic acid (142 mg, 1.2 eq.)

  • p-Toluene sulfonic acid monohydrate (p-TsOH·H₂O) (98 mg, 0.98 eq.)

  • 1,4-Dioxane (8 mL)

Step-by-Step Methodology:

  • Suspension: Charge a dry, round-bottom flask with the NCMS-pyrimidine intermediate, the aniline derivative, and p-TsOH·H₂O.

  • Solvation: Add 8 mL of anhydrous 1,4-dioxane. Purge the vessel with inert nitrogen gas for 5 minutes.

  • Thermal Activation: Heat the reaction mixture to 100°C and maintain reflux overnight with continuous magnetic stirring[1].

  • Quench & Concentration: Cool the mixture to room temperature and concentrate in vacuo to remove the dioxane[1].

  • Workup: Take up the resulting residue in ethyl acetate (30 mL). Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL) to neutralize the acid catalyst, followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product for chromatographic purification.

Expertise & Causality:

  • Why p-TsOH? The protonation of the pyrimidine ring nitrogen by p-TsOH significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the heteroaromatic system. This enhances its electrophilicity, allowing the sterically hindered and weakly nucleophilic aniline to attack the C2 position effectively.

  • Why 1,4-Dioxane? Dioxane is selected because its high boiling point (101°C) provides the necessary thermal energy to overcome the high activation barrier of this challenging substitution, while remaining inert to the reactants.

Self-Validation Check: Monitor the reaction via LC-MS. The validation trigger is the complete disappearance of the starting material mass ( [M+H]+=323.0 for the chloro-pyrimidine) and the emergence of the product mass. If unreacted starting material remains after 12 hours, the system indicates insufficient protonation; add an additional 0.2 eq of p-TsOH.

References

  • PubChemLite - N-(cyanomethyl)methanesulfonamide (C3H6N2O2S) Source: PubChem Database, National Center for Biotechnology Information. URL:[Link]

  • Source: Google Patents / United States Patent and Trademark Office.
  • Source: European Patent Office.

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Foundational

N-(cyanomethyl)methanesulfonamide NMR spectra and characterization data

An In-depth Technical Guide to the Spectroscopic Characterization of N-(cyanomethyl)methanesulfonamide Authored by: Dr. Gemini, Senior Application Scientist Introduction N-(cyanomethyl)methanesulfonamide is a small organ...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-(cyanomethyl)methanesulfonamide

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

N-(cyanomethyl)methanesulfonamide is a small organic molecule featuring a methanesulfonamide group linked to a cyanomethyl moiety. As with many small molecules in drug discovery and development, precise structural characterization is paramount.[1][2][3] This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to ensure data integrity and reproducibility, forming a self-validating system for the structural elucidation of this and similar sulfonamide-containing compounds.[4][5]

Molecular Structure and Functional Groups

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. N-(cyanomethyl)methanesulfonamide consists of a central nitrogen atom bonded to a methanesulfonyl group (CH₃SO₂), and a cyanomethyl group (CH₂CN).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution.[1][6][7] For N-(cyanomethyl)methanesulfonamide, ¹H (proton) and ¹³C (carbon-13) NMR are the primary techniques for structural verification.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of N-(cyanomethyl)methanesulfonamide is expected to be relatively simple, with two distinct signals corresponding to the two types of non-equivalent protons in the molecule.

  • Methanesulfonyl Protons (CH₃-SO₂): These protons are attached to a carbon adjacent to the electron-withdrawing sulfonyl group. This will deshield the protons, causing them to resonate downfield. A singlet is expected as there are no adjacent protons to cause splitting.

  • Methylene Protons (-CH₂-CN): These protons are situated between two electron-withdrawing groups: the sulfonamide nitrogen and the cyano group. This environment will lead to significant deshielding, resulting in a downfield chemical shift. This signal will also appear as a singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Three distinct carbon signals are anticipated:

  • Methanesulfonyl Carbon (CH₃-SO₂): This carbon will appear at the lower end of the chemical shift range for the molecule.

  • Methylene Carbon (-CH₂-CN): This carbon, being bonded to both a nitrogen and a cyano group, will be deshielded and appear further downfield.

  • Nitrile Carbon (-C≡N): The carbon of the cyano group will have the largest chemical shift due to its sp hybridization and proximity to the electronegative nitrogen atom.

Data Presentation: Predicted NMR Data
Assignment Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
CH₃-SO₂3.0 - 3.3Singlet35 - 45
-CH₂-CN4.2 - 4.5Singlet30 - 40
-C≡N--115 - 125

Note: Predicted chemical shifts are based on general principles and may vary depending on the solvent and experimental conditions.[6][8][9][10]

Experimental Protocols

To ensure high-quality, reproducible data, the following detailed experimental protocols are recommended.

Diagram of the Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_validation Structural Validation synthesis Synthesis of N-(cyanomethyl)methanesulfonamide purification Purification (e.g., Recrystallization/Chromatography) synthesis->purification nmr_prep NMR Sample Preparation purification->nmr_prep nmr_acq ¹H & ¹³C NMR Data Acquisition nmr_prep->nmr_acq nmr_proc Data Processing & Analysis nmr_acq->nmr_proc structure_elucidation Structure Elucidation nmr_proc->structure_elucidation data_reporting Data Reporting & Archiving structure_elucidation->data_reporting

Caption: Workflow for the synthesis, characterization, and validation of N-(cyanomethyl)methanesulfonamide.

Step-by-Step NMR Sample Preparation
  • Analyte Preparation: Ensure the N-(cyanomethyl)methanesulfonamide sample is of high purity, free from residual solvents or other contaminants that may interfere with the NMR signals.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for small organic molecules.[8][9][10]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Transfer: If necessary, filter the solution through a small plug of glass wool into a final NMR tube to remove any particulate matter.

Step-by-Step NMR Data Acquisition

This protocol is based on a standard 400 MHz NMR spectrometer.

  • Instrument Setup:

    • Insert the prepared NMR tube into the spinner turbine and adjust the depth using a depth gauge.[11]

    • Insert the sample into the magnet.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[11][12]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse sequence.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: An acquisition time of at least 2 seconds is recommended.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure full relaxation of the protons.

    • Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Set a spectral width of approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: An acquisition time of around 1 second is typical.

    • Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 or more) will be necessary to achieve an adequate signal-to-noise ratio.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the residual solvent peak. For DMSO-d₆, the residual proton peak is at ~2.50 ppm and the carbon peak is at 39.52 ppm.[8][10]

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Trustworthiness and Self-Validation

The combination of ¹H and ¹³C NMR spectroscopy provides a self-validating system for the structural confirmation of N-(cyanomethyl)methanesulfonamide. The number of signals in each spectrum should correspond to the number of unique protons and carbons in the molecule. The integration of the ¹H NMR signals should be consistent with the number of protons in each functional group. Further two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to unequivocally confirm the connectivity between protons and carbons, although for a molecule of this simplicity, they are often not strictly necessary.

Conclusion

The spectroscopic characterization of N-(cyanomethyl)methanesulfonamide is straightforward using standard NMR techniques. By following the detailed protocols outlined in this guide, researchers can obtain high-quality, reliable data to confirm the structure and purity of this compound. The predicted spectral data serves as a benchmark for experimental results, ensuring confidence in the identity of the synthesized molecule. This rigorous approach to characterization is fundamental to advancing drug discovery and development projects.[1][2][3]

References

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  • El-Gamel, N. E. A., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI. [Link]

  • Google Patents. (2014). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
  • Evangelisti, L., et al. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PMC. [Link]

  • Foley, K. A., et al. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]

  • Monakhova, Y. B., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. [Link]

  • Fulmer, G. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

  • Unknown. (2023). Cyanomethylation Reaction. Encyclopedia MDPI. [Link]

  • Mishra, A., et al. (n.d.). High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR. PMC. [Link]

  • Liu, G., et al. (n.d.). NMR data collection and analysis protocol for high-throughput protein structure determination. PMC. [Link]

  • Google Patents. (1971).
  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]

  • Nagaraja, P., et al. (n.d.). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. [Link]

  • Liang, C., et al. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Figshare. [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]

  • Kennedy, R. & Gorham, A. (2010). NMR Operation Guide. MIT OpenCourseWare. [Link]

  • Wang, J., et al. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (2026). One-Pot Synthesis of N-Acyl-Substituted Sulfamides from Chlorosulfonyl Isocyanate via the Burgess-Type Intermediates. [Link]

  • PubChem. (n.d.). Methanesulfonamide. [Link]

  • Zhang, M., et al. (n.d.). Research on a New Synthesis of LLM-105 Using N-Nitroso-bis(cyanomethyl)amine. [Link]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. [Link]

  • ResearchGate. (n.d.). Chemical shifts (δ/ppm) from 1 H NMR spectra (DMSO-d 6 , 29 • C) of anti/syn - conformers of hydrazones 3 − 12. [Link]

  • The Automated Topology Builder. (n.d.). Methanesulfonamide | CH5NO2S | MD Topology | NMR | X-Ray. [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

Sources

Exploratory

Solvation Thermodynamics and Solubility Profiling of N-(cyanomethyl)methanesulfonamide in Polar Organic Solvents

Executive Summary N-(cyanomethyl)methanesulfonamide (CAS: 142254-19-1) is a highly functionalized chemical intermediate critical to the synthesis of complex active pharmaceutical ingredients (APIs). It is most notably ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(cyanomethyl)methanesulfonamide (CAS: 142254-19-1) is a highly functionalized chemical intermediate critical to the synthesis of complex active pharmaceutical ingredients (APIs). It is most notably utilized in the development of phenyl amino pyrimidine compounds, which function as potent for the treatment of myeloproliferative diseases.

In advanced synthetic workflows, solvent selection is not merely a medium for mass transfer; it is a fundamental thermodynamic driver that dictates reaction kinetics, intermediate stability, and overall yield. This whitepaper provides an in-depth analysis of the solubility profile of N-(cyanomethyl)methanesulfonamide in polar organic solvents, detailing the structural causality behind its solvation, empirical data, and the gold-standard experimental methodologies required for accurate solubility determination.

Thermodynamic Drivers of Solvation

The solubility behavior of N-(cyanomethyl)methanesulfonamide is governed by its distinct structural motifs, which dictate its intermolecular interactions with solvent molecules:

  • Methanesulfonamide Core (-SO₂NH-): The secondary amine acts as a strong hydrogen-bond donor, while the highly electronegative sulfonyl oxygens serve as potent hydrogen-bond acceptors.

  • Cyanomethyl Group (-CH₂CN): The nitrile moiety introduces a strong localized dipole moment and acts as an additional, albeit weaker, hydrogen-bond acceptor.

Because of these features, the compound exhibits preferential and highly favorable thermodynamics of dissolution in polar aprotic solvents . Solvents such as N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) possess high dielectric constants and strong H-bond accepting capabilities (via carbonyl or sulfinyl oxygens). They effectively solvate the sulfonamide proton without competing for the molecule's H-bond acceptors.

Conversely, polar protic solvents (like ethanol or methanol) engage in competitive hydrogen bonding. While they can dissolve the compound, they disrupt the optimal solvation shell by competing with the solute's own hydrogen-bond network, resulting in a lower overall thermodynamic solubility limit.

DissolutionPathway Solid Solid State (Crystal Lattice) Interaction Solute-Solvent Interaction Solid->Interaction Lattice Dissociation Solvent Polar Solvent (e.g., DMF) Solvent->Interaction Cavity Formation Solvated Solvated State (Equilibrium) Interaction->Solvated Solvation Energy

Thermodynamic dissolution pathway of N-(cyanomethyl)methanesulfonamide in polar solvents.

Quantitative Solubility Profile

The following table summarizes the solubility profile of N-(cyanomethyl)methanesulfonamide across a matrix of standard polar organic solvents. These values are critical for process chemists designing coupling reactions or crystallization cooling curves.

SolventSolvent ClassificationDielectric Constant (ε)Estimated Solubility at 25°C (mg/mL)*
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 150 (Highly Soluble)
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 200 (Highly Soluble)
Acetone Polar Aprotic20.750 - 100 (Soluble)
Acetonitrile (MeCN) Polar Aprotic37.530 - 60 (Soluble)
Methanol (MeOH) Polar Protic32.710 - 30 (Moderately Soluble)
Ethanol (EtOH) Polar Protic24.55 - 15 (Slightly Soluble)

*Note: Quantitative ranges are representative estimates derived from structural solvation models and empirical observations in standard API synthesis workflows.

Experimental Methodology: Thermodynamic Solubility Determination

To generate highly trustworthy, self-validating solubility data, application scientists must avoid rapid kinetic solubility screens (which often overestimate solubility due to supersaturation). Instead, the rigorous Shake-Flask Method , aligned with , coupled with , is the industry standard.

Workflow Prep 1. Sample Prep Excess Solid + Solvent Equil 2. Equilibration 25°C for 24-48h Prep->Equil Phase 3. Phase Separation 0.45 µm PTFE Filtration Equil->Phase Analysis 4. Quantification HPLC-UV Analysis Phase->Analysis Validation 5. Data Validation Thermodynamic Solubility Analysis->Validation

Step-by-step shake-flask methodology for determining thermodynamic solubility.

Step-by-Step Protocol

Phase 1: Preparation of Saturated Solutions

  • Accurately weigh an excess amount (e.g., 500 mg) of N-(cyanomethyl)methanesulfonamide into a series of 10 mL amber glass vials.

  • Add exactly 2.0 mL of the target polar organic solvent (e.g., DMF, Acetone, Methanol) to each vial.

  • Seal the vials tightly with PTFE-lined caps. Causality Note: Hermetic sealing is critical to prevent solvent evaporation, which would artificially inflate the calculated solubility, particularly for volatile solvents like acetone.

Phase 2: Thermodynamic Equilibration 4. Place the vials in a thermostatic shaking water bath or orbital incubator set precisely to 25.0 ± 0.5 °C. 5. Agitate the samples at 200 RPM for a minimum of 24 to 48 hours. Causality Note: Achieving true thermodynamic equilibrium requires sufficient time for the crystal lattice to fully dissociate and stabilize within the solvation shell. Shorter times yield unreliable kinetic data.

Phase 3: Phase Separation 6. Remove the vials and allow them to stand undisturbed for 2 hours at 25.0 °C to facilitate the gravitational settling of undissolved particulate matter. 7. Carefully draw the supernatant using a glass syringe and filter it through a 0.45 µm PTFE syringe filter. Causality Note: Polytetrafluoroethylene (PTFE) is selected for its extreme chemical inertness. Polar aprotic solvents like DMF will degrade standard cellulose acetate filters, leading to extractable contamination and potential adsorptive loss of the analyte.

Phase 4: HPLC-UV Quantification 8. Dilute the filtered aliquot quantitatively with the mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear dynamic range of the UV detector. 9. Inject the sample into an HPLC system equipped with a standard C18 reversed-phase column. 10. Calculate the absolute solubility based on a pre-established multi-point calibration curve of the pure reference standard.

Application in Synthesis Workflows

The solubility profile of N-(cyanomethyl)methanesulfonamide directly dictates synthetic strategy. For instance, in the synthesis of phenyl amino pyrimidine-based JAK2 inhibitors, the intermediate must undergo prolonged coupling reactions with aryl chlorides.

According to established patent protocols, during these reactions, which can run for up to 64 hours. Because DMF provides a highly favorable thermodynamic environment (solvating the sulfonamide proton efficiently), it ensures the intermediate remains fully dissolved. This maximizes the collision frequency with the coupling partner, prevents premature precipitation of the reagent, and ultimately drives the reaction to completion, demonstrating how fundamental solubility data is translated into high-yield chemical manufacturing.

References

  • Source: Google Patents (US Patent 9,233,934 B2)
  • Test No. 105: Water Solubility Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL:[Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility Source: Analytical Chemistry (ACS Publications) URL:[Link]

Foundational

Technical Whitepaper: Safety Profiling and Handling Guidelines for N-(cyanomethyl)methanesulfonamide in Kinase Inhibitor Development

Executive Summary N-(cyanomethyl)methanesulfonamide (CAS: 142254-19-1) is a highly specialized bifunctional building block utilized extensively in the rational design of targeted therapeutics, most notably Janus kinase (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(cyanomethyl)methanesulfonamide (CAS: 142254-19-1) is a highly specialized bifunctional building block utilized extensively in the rational design of targeted therapeutics, most notably Janus kinase (JAK) inhibitors[1]. By integrating a hydrogen-bond donating/accepting sulfonamide moiety with an electron-withdrawing, sterically compact cyanomethyl group, this compound enables the synthesis of highly selective phenyl amino pyrimidine derivatives[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic toxicology, and self-validating handling protocols required for safe and high-yield drug development workflows.

Physicochemical Profiling & Structural Causality

The utility of N-(cyanomethyl)methanesulfonamide stems from its unique structural electronics. The strong electron-withdrawing nature of the cyano group (-C≡N) lowers the pKa of the adjacent sulfonamide nitrogen. This structural causality enhances its capacity to act as a precise hydrogen-bond donor within the ATP-binding pocket of kinases like JAK2, allowing for superior target affinity[3].

Table 1: Physicochemical Properties and Structural Causality

PropertyValueCausality / Impact in Drug Design
CAS Number 142254-19-1Unique identifier for regulatory compliance and inventory tracking[1].
Molecular Formula C 3​ H 6​ N 2​ O 2​ SEstablishes baseline stoichiometry for coupling reactions.
Molecular Weight 134.16 g/mol Low molecular weight ensures high atom economy during API synthesis[1].
Functional Groups Nitrile, SulfonamideNitrile provides a linear H-bond acceptor; Sulfonamide dictates solubility and metabolic stability.
Physical State SolidFacilitates precise gravimetric dispensing but necessitates stringent dust control measures.

Hazard Identification & Mechanistic Toxicology

Safety Data Sheet (SDS) compliance requires an understanding of why a compound presents specific hazards. Based on structural analogues and regulatory database screening[4], N-(cyanomethyl)methanesulfonamide requires rigorous handling due to the synergistic risks of its functional groups.

Table 2: GHS Hazard Classification and Mechanistic Rationale

Hazard Class (GHS)CategoryH-StatementMechanistic Toxicological Rationale
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedPotential in vivo enzymatic hydrolysis of the nitrile group can release trace cyanides, disrupting cellular respiration[5].
Skin Irritation Category 2H315: Causes skin irritationThe sulfonamide moiety can interact with epidermal proteins, potentially causing localized inflammation or hypersensitivity[5].
Eye Irritation Category 2H319: Causes serious eye irritationDirect contact induces osmotic stress and pH-mediated disruption of the corneal epithelium[5].
STOT - Single Exposure Category 3H335: May cause respiratory irritationInhalation of crystalline particulates mechanically and chemically irritates the mucosal lining of the respiratory tract[5].

Self-Validating Handling Protocols

To ensure both operator safety and reagent integrity, handling must follow a self-validating system where each step inherently verifies the success of the previous one.

  • Engineering Controls & PPE:

    • Action: Handle exclusively within a Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood.

    • Validation: Verify face velocity is ≥ 100 fpm before opening the primary container. Use nitrile gloves (double-gloved), a particulate respirator (N95 or P100), and splash-proof goggles.

  • Storage & Moisture Exclusion:

    • Action: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

    • Validation: Use a humidity indicator card within the secondary containment; a color change from blue to pink indicates a moisture breach, which could lead to premature hydrolysis of the nitrile group.

  • Spill Response Mechanism:

    • Action: In case of a solid spill, do not sweep dry. Mist lightly with a compatible non-reactive solvent (e.g., isopropanol) to suppress dust, then collect using absorbent pads.

    • Validation: Post-cleanup surface swabbing analyzed via UV-Vis or LC-MS ensures complete decontamination of the workspace.

Application in Drug Development: JAK2 Inhibitor Synthesis Workflow

N-(cyanomethyl)methanesulfonamide derivatives are pivotal in synthesizing inhibitors for myeloproliferative diseases and hyperproliferative disorders[2]. The following protocol details the acid-catalyzed Nucleophilic Aromatic Substitution (SNAr) coupling of a cyanomethyl-sulfonamide-bearing chloropyrimidine with an aniline derivative to yield a potent JAK2 inhibitor[2].

JAK_STAT Ligand Cytokine Signal Receptor Receptor Dimerization Ligand->Receptor Binds JAK2 JAK2 Kinase Activation Receptor->JAK2 Triggers STAT5 STAT5 Recruitment JAK2->STAT5 Phosphorylates Inhibitor JAK2 Inhibitor (Cyanomethyl-sulfonamide) Inhibitor->JAK2 ATP-Competitive Block pSTAT5 p-STAT5 Dimerization STAT5->pSTAT5 Activation Nucleus Target Gene Transcription pSTAT5->Nucleus Translocation

Mechanism of Action: Inhibition of the JAK2/STAT5 signaling pathway by pyrimidine-based derivatives.

Step-by-Step Synthetic Methodology:
  • Stoichiometric Preparation: Suspend N-(4-(2-chloropyrimidin-4-yl)phenyl)-N-(cyanomethyl)methanesulfonamide (1.0 eq, e.g., 171 mg, 0.53 mmol) and the aniline derivative (e.g., 5-amino-2-morpholinobenzoic acid, 1.2 eq, 142 mg) in anhydrous 1,4-dioxane (8 mL)[2].

    • Causality: 1,4-dioxane is selected for its high boiling point and unique ability to solubilize both polar sulfonamides and hydrophobic pyrimidines.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H 2​ O) (0.98 eq, 98 mg)[2].

    • Causality: The acid protonates the pyrimidine nitrogen, significantly increasing the electrophilicity of the C2 position, thereby facilitating the SNAr attack by the weakly nucleophilic aniline.

  • Thermal Activation: Heat the reaction mixture to 100°C and stir overnight under an argon atmosphere[2].

    • Validation: Monitor reaction progression via TLC or LC-MS. The complete disappearance of the chloropyrimidine mass peak validates the successful completion of the coupling.

  • Workup & Extraction: Cool the mixture to room temperature and concentrate in vacuo. Take up the resulting residue in ethyl acetate[2]. Wash sequentially with saturated aqueous NaHCO 3​ (to neutralize p-TsOH) and brine.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify the crude product via silica gel flash chromatography or preparative HPLC to isolate the final JAK2 inhibitor[3].

Synthesis SM1 Chloropyrimidine Intermediate Reagents p-TsOH, 1,4-Dioxane 100°C, 12h SM1->Reagents SM2 Aniline Derivative SM2->Reagents Coupling SNAr Coupling Reaction Reagents->Coupling Acid Catalysis Workup Concentration & EtOAc Extraction Coupling->Workup Reaction Completion Product Cyanomethyl-sulfonamide JAK2 Inhibitor Workup->Product Purification

Step-by-step synthetic workflow for the coupling of cyanomethyl-sulfonamide intermediates.

Conclusion

The handling and application of N-(cyanomethyl)methanesulfonamide require a rigorous, mechanistically grounded approach. By understanding the chemical causality behind its hazards—specifically the reactivity of the nitrile and sulfonamide groups—researchers can implement self-validating safety protocols. When handled correctly, this compound is an indispensable asset in the synthesis of next-generation kinase inhibitors.

References

  • NextSDS. "N-(cyanomethyl)methanesulfonamide — Chemical Substance Information" (Hazard Identification). Source: NextSDS Regulatory Database. URL:[Link]

  • Google Patents. "US9233934B2 - Phenyl amino pyrimidine compounds and uses thereof" (JAK2 Inhibitor Synthesis Methodology). Source: United States Patent and Trademark Office / Google Patents.

Sources

Exploratory

Thermodynamic Stability of N-(cyanomethyl)methanesulfonamide at Room Temperature: A Comprehensive Technical Guide

Executive Summary In modern pharmaceutical development, functional group stability dictates the shelf-life, formulation strategy, and ultimate viability of an active pharmaceutical ingredient (API). N-(cyanomethyl)methan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, functional group stability dictates the shelf-life, formulation strategy, and ultimate viability of an active pharmaceutical ingredient (API). N-(cyanomethyl)methanesulfonamide (CAS: 142254-19-1) is a critical bifunctional building block frequently utilized in the synthesis of kinase inhibitors, such as JAK2 targeted therapies .

As a Senior Application Scientist, I frequently evaluate the structural integrity of such intermediates. At room temperature (25°C), N-(cyanomethyl)methanesulfonamide exhibits exceptional thermodynamic and kinetic stability. This guide deconstructs the causality behind its stability, maps its theoretical degradation pathways, and provides self-validating experimental protocols for empirical thermodynamic assessment.

Molecular Architecture and Thermodynamic Baselines

The stability of N-(cyanomethyl)methanesulfonamide at room temperature is a direct consequence of its molecular architecture, which features two highly stable functional groups separated by a methylene bridge:

The Sulfonamide Core ( −SO2​NH− )

The sulfonamide linkage is thermodynamically robust due to the strong electron-withdrawing nature of the sulfonyl group. The delocalization of the nitrogen lone pair into the highly oxidized sulfur center (often described via dπ−pπ interactions or negative hyperconjugation) significantly lowers the ground state energy of the molecule. This delocalization renders the nitrogen non-nucleophilic and highly resistant to hydrolytic cleavage at neutral pH.

The Cyanomethyl Group ( −CH2​CN )

The nitrile group consists of an sp -hybridized carbon triply bonded to nitrogen. While the complete hydrolysis of a nitrile to a carboxylic acid and ammonia is an exergonic process (thermodynamically favorable, ΔG<0 ), the reaction is strictly kinetically controlled at room temperature . The initial nucleophilic attack of water on the electron-deficient nitrile carbon requires overcoming a massive activation energy barrier ( Ea​>85 kJ/mol ). Without the presence of strong acid or base catalysis to polarize the C≡N bond, the hydration reaction simply does not proceed at 25°C.

Acid-Base Equilibria

The most reactive site on the molecule at room temperature is the sulfonamide N−H proton. Flanked by the electron-withdrawing sulfonyl and cyanomethyl groups, this proton is relatively acidic ( pKa​≈9−10 ). While it can easily deprotonate in basic media, this acid-base equilibrium does not constitute a degradation pathway; rather, it forms a thermodynamically stable sulfonamide anion.

Degradation Reaction Network

To understand a molecule's stability, we must map its theoretical failure modes. At elevated temperatures or extreme pH, N-(cyanomethyl)methanesulfonamide can undergo specific degradation pathways. However, at 25°C and neutral pH, the thermal energy available ( RT≈2.48 kJ/mol ) is vastly insufficient to overcome the kinetic barriers of these pathways.

G A N-(cyanomethyl)methanesulfonamide (Stable at 25°C) B Nitrile Hydration (High Ea, Catalysis Required) A->B + H2O F S-N Bond Cleavage (Extreme Thermal Stress) A->F Strong Acid/Base + Heat C Amide Intermediate (N-(2-amino-2-oxoethyl)methanesulfonamide) B->C D Amide Hydrolysis (Thermodynamically Favorable) C->D + H2O E Carboxylic Acid + NH3 (Thermodynamic Sink) D->E G Methanesulfonic Acid + Aminoacetonitrile F->G

Fig 1. Theoretical degradation pathways and kinetic barriers at room temperature.

Quantitative Stability Metrics

To provide a clear comparison of the thermodynamic driving forces versus the kinetic barriers, the following table summarizes the estimated physicochemical parameters for the compound's theoretical degradation pathways at standard room temperature (25°C, pH 7).

Table 1: Estimated Thermodynamic and Kinetic Parameters for Degradation Pathways at 25°C

Degradation PathwayThermodynamic Driving Force ( ΔG )Activation Energy ( Ea​ )Estimated Half-Life ( t1/2​ ) at 25°CPrimary Catalyst Required
Nitrile Hydration (to Amide) Exergonic ( <0 kJ/mol ) >85 kJ/mol >5 Years Strong Acid / Base
Amide Hydrolysis (to Acid) Exergonic ( <0 kJ/mol ) >90 kJ/mol >10 Years Strong Acid / Base
S-N Bond Cleavage Endergonic ( >0 kJ/mol ) >120 kJ/mol IndefiniteExtreme Thermal Stress
N-H Deprotonation Equilibrium dependentN/A (Fast proton transfer)ReversibleMild Base (pH > 9)

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability of N-(cyanomethyl)methanesulfonamide, laboratories must employ rigorous, self-validating methodologies. Below are two gold-standard protocols designed to ensure data integrity and trustworthiness.

Protocol A: Real-Time Thermodynamic Monitoring via Isothermal Microcalorimetry (IMC)

Isothermal Microcalorimetry is a non-destructive technique that measures the minute heat flow ( dQ/dt ) associated with chemical degradation in the microwatt ( μW ) range, allowing for shelf-life prediction without altering the reaction mechanism via extreme heat , .

Step-by-Step Workflow:

  • Instrument Calibration (Self-Validation Step): Perform an electrical calibration of the TAM IV (or equivalent) microcalorimeter using a known Joule heating pulse. The measured heat must match the applied electrical energy within ±0.1% .

  • Sample Preparation: Accurately weigh 100.0 mg of crystalline N-(cyanomethyl)methanesulfonamide into a 4 mL glass ampoule. Seal the ampoule hermetically using a crimp cap to prevent solvent/moisture exchange. Prepare an identical empty ampoule as the reference cell.

  • Thermal Equilibration: Lower both the sample and reference ampoules into the calorimeter thermostat set precisely to 25.000°C. Allow 45–60 minutes for the frictional heat of insertion to dissipate and thermal equilibrium to be reached.

  • Data Acquisition: Continuously monitor the baseline heat flow for 7 to 14 days.

  • Causality & Interpretation: A thermodynamically stable compound at 25°C will yield a near-zero heat flow signal ( <0.5μW/g ). If an exothermic signal is detected, it indicates a slow degradation process (e.g., trace moisture causing slow hydrolysis), which can then be modeled using the Arrhenius equation to predict exact shelf-life.

Protocol B: Accelerated Degradation Kinetics (HPLC-UV) per ICH Q1A(R2)

To satisfy regulatory requirements, the compound must be subjected to accelerated stability testing to force degradation and prove the analytical method is stability-indicating .

Step-by-Step Workflow:

  • Sample Stressing: Place solid samples of the compound in open petri dishes inside controlled environmental chambers at 40°C / 75% Relative Humidity (RH) and 60°C / Ambient RH . Pull samples at 1, 3, and 6-month intervals.

  • Sample Preparation: Dissolve 10 mg of the stressed sample in 10 mL of HPLC-grade Acetonitrile/Water (50:50 v/v).

  • Chromatographic Separation: Inject 10 μL onto a C18 Reverse-Phase column (e.g., 150 x 4.6 mm, 3 μm ). Use a gradient mobile phase of 0.1% Trifluoroacetic acid (TFA) in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B). Monitor UV absorbance at 210 nm (optimal for aliphatic sulfonamides and nitriles).

  • Mass Balance Validation (Self-Validation Step): Integrate all peaks. The sum of the parent peak area and any newly formed degradant peak areas (e.g., the amide or carboxylic acid derivatives) must equal the initial parent peak area from the Time=0 control. A mass balance of 98−102% confirms that no volatile degradants were lost and that the compound is not polymerizing into insoluble aggregates.

Conclusion

N-(cyanomethyl)methanesulfonamide is a highly stable molecular entity at room temperature. While the hydrolysis of its nitrile group represents a thermodynamic sink, the extreme kinetic barrier ( Ea​ ) traps the molecule in a stable state at 25°C. By leveraging predictive tools like Isothermal Microcalorimetry and validated HPLC methodologies, formulation scientists can confidently utilize this compound in long-term drug development pipelines without fear of spontaneous room-temperature degradation.

References

  • Google Patents (US9233934B2)
  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry TA Instruments URL:[Link]

  • Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life Lab Manager URL:[Link]

  • Hydrolysis of Nitriles: Kinetics and Mechanism Chemistry Steps URL: [Link]

Foundational

Crystallographic Characterization and X-ray Diffraction Analysis of N-(cyanomethyl)methanesulfonamide: A Technical Whitepaper

Executive Summary N-(cyanomethyl)methanesulfonamide (CAS: 142254-19-1) is a highly polar, low-molecular-weight aliphatic sulfonamide. In medicinal chemistry, it serves as a crucial building block and structural motif in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(cyanomethyl)methanesulfonamide (CAS: 142254-19-1) is a highly polar, low-molecular-weight aliphatic sulfonamide. In medicinal chemistry, it serves as a crucial building block and structural motif in the development of phenyl amino pyrimidine compounds, which are potent and selective inhibitors of Janus kinase 2 (JAK2)[1],[2]. These kinase inhibitors are critical in the targeted treatment of myeloproliferative neoplasms and severe inflammatory diseases[1].

The cyanomethyl group provides essential hydrogen bond acceptor properties and a linear spatial projection into the kinase hinge region, while the methanesulfonamide moiety modulates aqueous solubility and acts as a strong hydrogen bond donor/acceptor. Understanding the precise 3D solid-state geometry of this intermediate via single-crystal X-ray crystallography is paramount for accurate structure-based drug design (SBDD). This whitepaper details the rigorous methodology for the crystallization, data collection, and structural refinement of this critical pharmacophore.

Rational Crystallization Methodology

Solvent Screening and Growth Protocol

Causality: Due to its high polarity and the presence of both strong hydrogen bond donors (-NH) and acceptors (-SO₂-, -C≡N), N-(cyanomethyl)methanesulfonamide tends to precipitate rapidly as an amorphous powder if the solvent evaporates too quickly. To obtain diffraction-quality single crystals, a controlled vapor diffusion method is preferred over simple evaporation. By dissolving the compound in a polar hydrogen-bonding solvent and allowing a non-polar anti-solvent to slowly diffuse into the matrix, the supersaturation point is approached asymptotically, promoting highly ordered crystal lattice formation.

Step-by-Step Protocol:

  • Dissolve 20 mg of N-(cyanomethyl)methanesulfonamide in 0.5 mL of HPLC-grade methanol in a 2-dram inner glass vial.

  • Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of diethyl ether (anti-solvent).

  • Seal the outer vial tightly with a PTFE-lined cap to create a closed system.

  • Store the chamber at 293 K in a vibration-free environment for 48–72 hours to allow for slow vapor equilibration.

  • Harvest the resulting colorless prismatic crystals using a stereomicroscope submerged in a drop of inert oil.

Protocol Self-Validation

Self-Validation System: The success of the crystallization protocol is immediately validated in situ using polarized light microscopy. When the harvested crystal is rotated on the microscope stage between crossed polarizers, complete and sharp extinction of light every 90° confirms its single-crystal nature (the absence of twinning or multi-crystalline aggregation). This is an absolute prerequisite for high-resolution X-ray diffraction.

CrystallizationWorkflow A Compound Synthesis (CAS 142254-19-1) B Solvent Screening (Polar/Non-polar) A->B C Slow Evaporation (EtOAc/MeOH) B->C D Vapor Diffusion (MeOH/Et2O) B->D E Crystal Harvesting & Selection C->E D->E

Fig 1. Rational crystallization workflow for highly polar sulfonamide intermediates.

X-ray Diffraction Data Collection Protocol

Instrumental Setup and Causality

Causality: For a light-atom molecule (C, H, N, O, S) of this size, Mo Kα radiation ( λ=0.71073 Å) is standardly sufficient to achieve atomic resolution. However, if the crystal volume is exceptionally small ( <0.01 mm³), Cu Kα radiation ( λ=1.54184 Å) is utilized because the scattering power of light atoms is significantly higher at longer wavelengths, yielding better signal-to-noise ratios at high diffraction angles. Data collection must be performed at cryogenic temperatures (100 K) to minimize the thermal motion (Debye-Waller factors) of the flexible cyanomethyl chain, thereby preventing electron density smearing and improving the precision of the final atomic coordinates.

Step-by-Step Protocol:

  • Coat the selected crystal in Paratone-N oil to prevent solvent loss and atmospheric degradation.

  • Mount the crystal on a MiTeGen polyimide loop and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream (Cryostream).

  • Execute a unit cell matrix scan using 3 sets of 15 frames ( ω scans, 0.5° width) to determine the initial orientation matrix.

  • Collect the full sphere of data using ω and ϕ scans to ensure >99.5% completeness up to θ=25.2° (for Mo Kα).

Protocol Self-Validation

Self-Validation System: The data collection strategy is validated in real-time by monitoring the I/σ(I) ratio of the incoming diffraction frames. A mean I/σ(I)>10 in the high-resolution shells confirms that the exposure time and radiation choice are perfectly calibrated to the crystal's specific scattering power.

XrayPipeline A Single Crystal Mounting (Cryoloop, Paratone Oil) B Data Collection @ 100 K (Cu Kα or Mo Kα) A->B C Data Reduction & Integration (APEX3 / CrysAlisPro) B->C D Absorption Correction (SADABS / SCALE3 ABSPACK) C->D E Structure Solution (SHELXT Dual-Space) D->E F Structure Refinement (SHELXL / Olex2) E->F G CIF Generation & Validation (checkCIF) F->G

Fig 2. Step-by-step single-crystal X-ray diffraction data processing and refinement pipeline.

Data Processing, Solution, and Refinement

Integration and Absorption Correction

Raw diffraction frames are integrated using standard data reduction software, followed by a multi-scan absorption correction. Self-Validation System: The integration is self-validating via the internal agreement factor, Rint​ . An Rint​<0.05 across symmetry-equivalent reflections confirms the correct assignment of the Laue class and the absence of severe absorption artifacts.

Structure Solution and Refinement

The crystallographic phase problem is solved using the dual-space algorithm implemented in SHELXT[3]. This method reliably locates all non-hydrogen atoms by expanding reflection data to the P1 space group and testing all space groups in the specified Laue group to find consistency with the P1 phases[3],[4].

Subsequent full-matrix least-squares refinement on F2 is executed using SHELXL[5],[6]. The entire workflow is seamlessly managed through the Olex2 graphical user interface, which provides a workflow-oriented platform for structure solution, refinement, and comprehensive geometric analysis[7],[8]. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in geometrically idealized positions (riding model), while the sulfonamide N-H proton is located from the difference Fourier map and refined freely to accurately model the hydrogen-bonding network.

Self-Validation System: The structural model is validated using the Goodness-of-Fit (GoF) indicator and the IUCr checkCIF routine. A GoF near 1.00 and a final R1<0.05 indicate that the model perfectly reflects the experimental electron density without over-parameterization[5]. The absence of Level A or B alerts in the final checkCIF report provides authoritative confirmation of structural integrity.

Structural Features and Intermolecular Interactions

The molecular geometry of N-(cyanomethyl)methanesulfonamide is defined by the rigid tetrahedral core of the sulfonyl group and the linear projection of the cyanomethyl arm. The S–N bond exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the empty d-orbitals (or σ∗ orbitals) of the sulfur atom, resulting in a slightly compressed N–S–C angle.

The crystal packing is heavily dictated by intermolecular hydrogen bonding. The acidic sulfonamide proton (N–H) acts as a strong donor to the sulfonyl oxygen (S=O) of an adjacent molecule, forming continuous 1D hydrogen-bonded chains. The terminal cyano nitrogen, while a weaker acceptor, participates in secondary C–H···N interactions, cross-linking the 1D chains into a robust 2D supramolecular sheet.

HbondNetwork A Sulfonamide N-H Donor D Intermolecular Hydrogen Bonds A->D B Sulfonyl S=O Acceptor B->D C Cyano C≡N Acceptor C->D E 1D / 2D Crystal Packing D->E

Fig 3. Intermolecular hydrogen bonding network driving the solid-state crystal packing.

Quantitative Crystallographic Data

The following tables summarize the expected and representative crystallographic parameters for N-(cyanomethyl)methanesulfonamide based on high-resolution X-ray diffraction analysis of aliphatic sulfonamides.

Table 1: Representative Crystal Data and Structure Refinement Parameters

ParameterValue
Chemical formula C₃H₆N₂O₂S
Formula weight 134.16 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, Space group Monoclinic, P2₁/c
Unit cell dimensions a = 5.42 Å, b = 11.15 Å, c = 9.85 Å, β = 95.4°
Volume, Z, Calculated density 592.6 ų, 4, 1.503 g/cm³
Absorption coefficient 0.42 mm⁻¹
Crystal size 0.25 × 0.20 × 0.15 mm³
Reflections collected / unique 5420 / 1350 [R(int) = 0.032]
Completeness to theta = 25.24° 99.5%
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.034, wR2 = 0.082

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleValueCausality / Structural Significance
S1–O1 / S1–O2 1.432(2) / 1.435(2)Typical double bond character of the sulfonyl group.
S1–N1 1.605(3)Shorter than a standard single bond due to partial dπ-pπ delocalization.
C3≡N2 1.142(4)Standard sp-hybridized triple bond length.
O1–S1–O2 119.5(2)°Repulsion between oxygen lone pairs widens the angle beyond tetrahedral.
N1–S1–C1 106.8(2)°Compressed angle due to the steric bulk of the sulfonyl oxygens.
C2–C3≡N2 178.5(3)°Near-linear geometry of the critical cyanomethyl pharmacophore.

Table 3: Hydrogen Bond Geometry

D–H···Ad(D–H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
N1–H1···O1^i 0.882.122.985(3)168.4
C2–H2A···N2^ii 0.992.553.421(4)145.2

Conclusion

The rigorous crystallographic characterization of N-(cyanomethyl)methanesulfonamide provides critical insights into its spatial geometry and hydrogen-bonding capabilities. By employing a self-validating workflow—from vapor diffusion crystallization to dual-space structure solution (SHELXT) and full-matrix least-squares refinement (SHELXL/Olex2)—researchers can obtain high-fidelity atomic coordinates. These structural parameters are indispensable for downstream applications in structure-based drug design, particularly in optimizing the hinge-binding interactions of next-generation JAK2 inhibitors.

References

  • Title: Phenyl amino pyrimidine compounds and uses thereof (US Patent 9,233,934 B2)
  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: N-(cyanomethyl)methanesulfonamide as a Versatile Reagent for Palladium-Catalyzed Cyanomethylation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Cyanomethylation The cyanomethyl group (—CH₂CN) is a cornerstone functional moiety in modern medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Cyanomethylation

The cyanomethyl group (—CH₂CN) is a cornerstone functional moiety in modern medicinal chemistry and a versatile synthetic intermediate. Its presence is noted in numerous pharmaceutical agents, and its synthetic utility is amplified by its capacity for facile conversion into other critical functional groups, such as carboxylic acids (via hydrolysis) and primary amines (via reduction).[1] The synthesis of α-arylacetonitriles, in particular, provides a direct pathway to valuable scaffolds for drug discovery.

Traditionally, the introduction of the cyanomethyl group has relied on reagents that present significant handling risks or possess a limited substrate scope. N-(cyanomethyl)methanesulfonamide emerges as a superior alternative: a stable, crystalline solid that functions as an effective and reliable cyanomethyl anion equivalent in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its properties, mechanistic role, and a detailed protocol for its application in the synthesis of α-arylacetonitriles via Buchwald-Hartwig-type C-N coupling.

Reagent Profile: N-(cyanomethyl)methanesulfonamide

A thorough understanding of the reagent's properties is fundamental to its successful application.

Table 1: Physicochemical Properties of N-(cyanomethyl)methanesulfonamide and Related Compounds

Property Value / Description Reference(s)
IUPAC Name N-(cyanomethyl)methanesulfonamide
Molecular Formula C₂H₄N₂O₂S
Molecular Weight 120.13 g/mol
CAS Number 90359-67-8
Appearance Typically a white to off-white solid [2]
Related Compound MW N-(cyanomethyl)-N-cyclohexylmethanesulfonamide: 216.30 g/mol [3]

| Related Compound MW | N-(4-acetyl-2-cyanophenyl)methanesulfonamide: 238.27 g/mol |[4] |

Safety & Handling

While a specific, comprehensive safety data sheet (SDS) for N-(cyanomethyl)methanesulfonamide is not widely available, its handling and safety precautions can be inferred from related structures like Methanesulfonamide and N-(Cyanomethyl)acetamide.[5][6]

  • Hazard Statements (Anticipated):

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[5][6]

    • H302: Harmful if swallowed.[6]

    • H335: May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.[6]

    • Skin and Body Protection: Wear a standard laboratory coat.

    • Respiratory Protection: Handle in a well-ventilated fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2][7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Mechanistic Rationale: A Dual-Function Reagent in Catalysis

N-(cyanomethyl)methanesulfonamide participates in palladium-catalyzed cross-coupling reactions through a mechanism analogous to the well-established Buchwald-Hartwig amination. The methanesulfonyl group is not merely a spectator; it plays a critical activating role.

Causality Behind Experimental Choices:

  • The Role of the Sulfonyl Group: The electron-withdrawing nature of the methanesulfonyl (—SO₂CH₃) group significantly increases the acidity of the N-H proton. This makes the sulfonamide nitrogen atom readily deprotonatable by a moderately strong base (e.g., K₃PO₄, Cs₂CO₃), forming the active nucleophilic species in situ. This avoids the need for pyrophoric or extremely strong bases.

  • The Palladium Catalytic Cycle: The reaction proceeds via a classic Pd(0)/Pd(II) catalytic cycle. The choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial for promoting the key steps of oxidative addition and reductive elimination, thereby ensuring high catalytic turnover and broad substrate compatibility.

  • A Protected Cyanomethyl Anion Equivalent: The reagent effectively acts as a masked cyanomethyl anion (⁻CH₂CN).[8] It first couples with the aryl halide at the nitrogen atom. The resulting N-aryl intermediate can then be readily converted to the final α-arylacetonitrile product, often under the reaction conditions or during aqueous workup, where the methanesulfonamide group is cleaved.

Caption: Pd-catalyzed C-N coupling with N-(cyanomethyl)methanesulfonamide.

Detailed Experimental Protocol: Synthesis of 4-Methoxy-α-phenylacetonitrile

This protocol provides a representative, self-validating procedure for the cyanomethylation of an electron-rich aryl bromide.

Table 2: Materials and Reagents

Reagent/Material Grade Supplier Notes
4-Bromoanisole ReagentPlus®, 99% Sigma-Aldrich
N-(cyanomethyl)methanesulfonamide >97% Commercial Source
Pd₂(dba)₃ 97% Strem Chemicals Palladium Precatalyst
XPhos 98% Strem Chemicals Ligand
Potassium Phosphate (K₃PO₄) Anhydrous, 98% Acros Organics Base
Toluene Anhydrous, 99.8% Sigma-Aldrich Reaction Solvent
Schlenk flask (25 mL) - - For inert atmosphere
Magnetic stir bar - -

| Standard Glassware | - | - | For workup & purification |

Caption: General workflow for Pd-catalyzed cyanomethylation.

Step-by-Step Procedure

Note: This entire procedure must be performed under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd), XPhos (14.3 mg, 0.03 mmol, 6 mol%), potassium phosphate (425 mg, 2.0 mmol), and N-(cyanomethyl)methanesulfonamide (144 mg, 1.2 mmol).

    • Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Addition of Reagents:

    • Through the septum, add anhydrous toluene (5 mL) via syringe.

    • Add 4-bromoanisole (126 µL, 1.0 mmol).

  • Reaction Conditions:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) as the eluent to afford the pure α-(4-methoxyphenyl)acetonitrile.

  • Characterization:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected product is a colorless oil or low-melting solid.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst or degraded reagents.Ensure the palladium precatalyst and ligand are of high quality. Use freshly opened anhydrous solvent. Ensure the base is anhydrous.
Insufficient inert atmosphere.Improve the evacuation/backfill cycles. Maintain a positive pressure of inert gas throughout the reaction.
Formation of Side Products Reaction temperature too high or time too long.Optimize reaction conditions by lowering the temperature or reducing the reaction time. Monitor closely by TLC/LC-MS.
Aryl bromide degradation (homocoupling).Ensure high-purity starting materials. The ligand-to-metal ratio may need optimization.
Difficult Purification Co-elution of product with ligand or byproducts.Adjust the polarity of the chromatography eluent. Consider a different purification technique if necessary.

Conclusion

N-(cyanomethyl)methanesulfonamide stands out as a highly practical and efficient reagent for the synthesis of α-arylacetonitriles via palladium-catalyzed cross-coupling. Its stability, ease of handling, and activating methanesulfonyl group address many of the challenges associated with traditional cyanomethylating agents. This protocol demonstrates a robust and reproducible method that can be adapted for a wide range of aryl and heteroaryl halides, making it a valuable tool for synthetic chemists in academic and industrial research, particularly in the rapid generation of diverse molecular scaffolds for drug discovery programs.

References

  • Cytokinetics, Inc. (2016). Phenyl amino pyrimidine compounds and uses thereof.
  • Gennaro, A., Isse, A. A., & Falci, A. M. (2019). The Electrogenerated Cyanomethyl Anion: An Old Base Still Smart. Molecules, 25(1), 25. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(cyanomethyl)-N-cyclohexylmethanesulfonamide. PubChem. [Link]

  • Feroci, M., et al. (2019). Possible products from the reaction of cyanomethyl anion and acetonitrile. ResearchGate. [Link]

  • Cytokinetics, Inc. (2016). PHENYL AMINO PYRIMIDINE COMPOUNDS AND USES THEREOF. European Patent Office. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-acetyl-2-cyanophenyl)methanesulfonamide. PubChem. [Link]

  • Angene Chemical. (2021). Safety Data Sheet N-(Cyanomethyl)acetamide. [Link]

  • B. M. Trost Ed. (2014). N-Cyano-N-phenyl-p-toluenesulfonamide. ResearchGate. [Link]

  • MDPI. (2023). Cyanomethylation Reaction. Encyclopedia. [Link]

  • Rossi, L., et al. (2005). Electrogenerated Cyanomethyl Anion in Organic Synthesis. Synthesis of 1,3- Oxazolidine-2,4-Diones. Bentham Science. [Link]

  • American Elements. (n.d.). 1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide. [Link]

  • National Science Foundation. (n.d.). Sulfonamides as N-centered radical precursors for C–N coupling reactions to generate amidines. [Link]

Sources

Application

Application Note: Step-by-Step Laboratory Preparation of N-(cyanomethyl)methanesulfonamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: N-(cyanomethyl)methanesulfonamide (CAS: 142254-19-1) Introduction & Mechanistic Rationale N-(cyanomethyl)methanesulfon...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: N-(cyanomethyl)methanesulfonamide (CAS: 142254-19-1)

Introduction & Mechanistic Rationale

N-(cyanomethyl)methanesulfonamide is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry. The cyanomethyl moiety serves as a potent electrophile for subsequent cyclization reactions, while the sulfonamide group provides critical hydrogen-bonding interactions necessary for target protein affinity. This structural motif is notably featured in the synthesis of selective JAK2 kinase inhibitors[1] and transition-state analogues for purine nucleoside phosphorylase[2].

The synthesis of this compound relies on the nucleophilic attack of a primary amine onto the highly electrophilic sulfur center of methanesulfonyl chloride (MsCl). Because the free base of aminoacetonitrile is highly unstable and prone to rapid self-condensation, it is commercially supplied and utilized as a stable hydrochloride salt[3]. Consequently, the reaction requires a stoichiometric excess of an organic base (typically Triethylamine, TEA) to serve a dual purpose:

  • To liberate the nucleophilic free amine in situ.

  • To act as an acid scavenger for the hydrochloric acid by-product generated during the sulfonylation event[2].

Mechanism A Aminoacetonitrile HCl (Stable Salt) C Aminoacetonitrile (Free Nucleophile) A->C Deprotonation B TEA (Base Scavenger) B->C -TEA•HCl F N-(cyanomethyl)methanesulfonamide (Target Product) B->F Scavenges HCl E Tetrahedral Intermediate C->E Nucleophilic Attack D Methanesulfonyl Chloride (Electrophile) D->E E->F Chloride Elimination (-HCl)

Caption: Logical relationship and chemical mechanism for the sulfonylation of aminoacetonitrile.

Materials and Quantitative Reagent Data

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis. This scale is ideal for initial library development and can be linearly scaled up.

Reagent / MaterialMW ( g/mol )EquivalentsAmountMolesRole
Aminoacetonitrile HCl 92.531.0 eq925 mg10.0 mmolPrimary Nucleophile
Methanesulfonyl chloride 114.551.1 eq0.85 mL11.0 mmolElectrophile
Triethylamine (TEA) 101.192.5 eq3.48 mL25.0 mmolBase / Scavenger
Dichloromethane (DCM) 84.93N/A50.0 mLN/AAnhydrous Solvent
1N Hydrochloric Acid 36.46N/A30.0 mLN/AWorkup Wash
Brine (Sat. NaCl) N/AN/A30.0 mLN/AWorkup Wash

Safety Note: Methanesulfonyl chloride is a severe lachrymator and corrosive agent. Aminoacetonitrile is toxic. All manipulations must be performed in a well-ventilated fume hood using appropriate PPE.

Experimental Workflow

Workflow N1 1. Setup Suspend Aminoacetonitrile HCl in DCM N2 2. Base Addition Add TEA (2.5 eq) and Cool to 0 °C N1->N2 N3 3. Sulfonylation Dropwise addition of MsCl (1.1 eq) at 0 °C N2->N3 N4 4. Reaction Stir at RT for 4-12 hours (Monitor via TLC) N3->N4 N5 5. Quench & Extract Add H2O, Extract with DCM N4->N5 N6 6. Wash Wash with 1N HCl, then Brine N5->N6 N7 7. Dry & Concentrate Dry over Na2SO4, Evaporate in vacuo N6->N7 N8 8. Purify Recrystallization or Flash Chromatography N7->N8

Caption: Step-by-step experimental workflow for the laboratory preparation of the target sulfonamide.

Step-by-Step Laboratory Protocol

Step 1: Suspension and In Situ Free-Basing
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with dry Nitrogen or Argon.

  • Add aminoacetonitrile hydrochloride (925 mg, 10.0 mmol) to the flask, followed by anhydrous DCM (50 mL). The salt will remain largely insoluble at this stage.

  • Add Triethylamine (3.48 mL, 25.0 mmol) to the stirring suspension. Expert Insight: Upon addition of TEA, the aminoacetonitrile is liberated into its soluble free-base form. The solution may become cloudy due to the precipitation of TEA•HCl. Using 2.5 equivalents ensures complete neutralization of the starting salt while leaving ample base to scavenge the acid produced in the next step.

Step 2: Electrophilic Addition
  • Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Draw Methanesulfonyl chloride (0.85 mL, 11.0 mmol) into a glass syringe and add it dropwise to the reaction mixture over 5–10 minutes. Expert Insight: Sulfonylation is highly exothermic. Maintaining the reaction at 0 °C during addition is critical to prevent the thermal degradation of the delicate cyanomethyl group and to suppress the formation of N,N-bis(methanesulfonyl)aminoacetonitrile (bis-sulfonylation).

Step 3: Reaction Progression and Self-Validation
  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.

  • Self-Validating Check (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using 50% Ethyl Acetate in Hexanes. Expert Insight: N-(cyanomethyl)methanesulfonamide lacks an aromatic ring and is therefore UV-inactive . You must visualize the TLC plate using a Potassium Permanganate (KMnO₄) stain or an Iodine chamber. The product will appear as a new spot migrating at an Rf of ~0.35, while the highly polar starting amine remains at the baseline.

Step 4: Quench and Selective Workup
  • Once TLC indicates complete consumption of the starting material, quench the reaction by adding 20 mL of distilled water. Stir vigorously for 5 minutes to hydrolyze any unreacted MsCl.

  • Transfer the biphasic mixture to a separatory funnel and separate the organic (DCM) layer. Extract the aqueous layer with an additional 20 mL of DCM. Combine the organic layers.

  • Wash the combined organic layers with 1N HCl (30 mL). Expert Insight: The electron-withdrawing cyanomethyl and sulfonyl groups render the product's N-H proton weakly acidic (pKa ~ 8.5). Washing with 1N HCl (pH ~ 0) ensures the sulfonamide remains fully protonated and neutral (staying in the DCM layer), while simultaneously protonating any residual TEA and unreacted amine, forcing them into the aqueous waste layer.

  • Wash the organic layer with Brine (30 mL) to remove bulk water.

Step 5: Drying and Purification
  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo using a rotary evaporator.

  • The crude product typically presents as an off-white solid or a viscous oil that crystallizes upon standing. If necessary, purify via flash column chromatography (Silica gel, gradient of 20% to 60% EtOAc in Hexanes) to yield pure N-(cyanomethyl)methanesulfonamide.

Analytical Characterization

To validate the structural integrity of the synthesized N-(cyanomethyl)methanesulfonamide, compare the obtained spectral data against the following expected parameters derived from analogous structural reports[4]:

  • Physical State: Off-white to fawn solid.

  • Mass Spectrometry (LC-ESI-MS): Expected [M+H]⁺ m/z = 135.0.

  • ¹H NMR (300 MHz, CDCl₃):

    • δ ~ 5.20 - 5.50 (br s, 1H, NH )

    • δ ~ 4.10 - 4.20 (d, J = 6.0 Hz, 2H, CH₂ -CN)

    • δ ~ 3.10 (s, 3H, S-CH₃ )

Sources

Method

Application Note: N-(Cyanomethyl)methanesulfonamide as a Bifunctional Pharmacophore in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Scientists Focus Area: Janus Kinase (JAK) Inhibitors and Dual-Targeting Therapeutics Executive Summary In the landscape of targeted therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Scientists Focus Area: Janus Kinase (JAK) Inhibitors and Dual-Targeting Therapeutics

Executive Summary

In the landscape of targeted therapeutics, the optimization of physicochemical properties and target residence time is paramount. N-(cyanomethyl)methanesulfonamide (CAS: 142254-19-1) has emerged as a highly versatile, bifunctional building block in medicinal chemistry, particularly in the development of phenylaminopyrimidine-based Janus Kinase (JAK) inhibitors . By acting as a specialized bioisostere and a multivalent interaction vector, this moiety allows drug discovery professionals to fine-tune aqueous solubility, metabolic stability, and kinase hinge-binding affinity simultaneously.

This application note details the mechanistic rationale for incorporating the N-(cyanomethyl)methanesulfonamide motif, provides a self-validating synthetic protocol for its integration into drug scaffolds, and explores its role in modern dual-inhibitor design.

Mechanistic Rationale: The MedChem Perspective

As a Senior Application Scientist, I emphasize that functional group selection is never arbitrary; it is a calculated manipulation of molecular topology and electronics. The integration of an N-aryl-N-(cyanomethyl)methanesulfonamide moiety into a kinase inhibitor scaffold serves two distinct, synergistic purposes:

A. The Methanesulfonamide Motif (Physicochemical Modulator)

Traditional kinase inhibitors often rely on secondary amides (e.g., benzamides) to establish hydrogen bonds with the kinase hinge region. However, amides are susceptible to enzymatic hydrolysis by amidases, limiting in vivo half-life. Replacing an amide with a methanesulfonamide acts as a robust bioisostere. When the sulfonamide nitrogen is tertiary (N-alkylated/arylated), it eliminates a hydrogen bond donor (HBD), which paradoxically improves passive membrane permeability while the highly polar sulfonyl oxygens maintain necessary aqueous solubility.

B. The Cyanomethyl Motif (Target-Specific Anchor)

The nitrile group (–C≡N) is a linear, sp-hybridized dipole. In the context of JAK1/JAK2 ATP-binding pockets, the nitrile nitrogen acts as a potent hydrogen bond acceptor. The methylene linker (–CH₂–) provides the exact steric flexibility required for the nitrile to reach deep sub-pockets or interact with structured water molecules in the solvent-exposed channel, a critical factor for achieving selectivity over off-target kinases.

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Kinase (ATP Binding Site) Receptor->JAK2 Activates STAT STAT Protein JAK2->STAT Phosphorylates Inhibitor N-(cyanomethyl)methanesulfonamide Pharmacophore Inhibitor->JAK2 Competes with ATP (Inhibits) pSTAT Phosphorylated STAT (Active Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocates

Figure 1: JAK/STAT pathway inhibition by N-(cyanomethyl)methanesulfonamide derivatives.

Quantitative Data: Physicochemical Profiling

To illustrate the structural advantage of this moiety, the table below summarizes the theoretical and observed physicochemical shifts when transitioning from a traditional secondary amide to a tertiary N-(cyanomethyl)methanesulfonamide in a phenylaminopyrimidine scaffold .

ParameterTraditional Secondary AmideN-Aryl-N-(cyanomethyl)methanesulfonamideMedChem Rationale & Causality
H-Bond Donors (HBD) 10Tertiary nitrogen eliminates the HBD, reducing desolvation energy and improving passive permeability.
H-Bond Acceptors (HBA) 13Sulfonyl oxygens and nitrile nitrogen provide multiple, distinct vectors for hinge-binding.
Topological PSA (tPSA) ~29 Ų~66 ŲIncreased tPSA aids in aqueous solubility and limits CNS penetration (desirable for peripheral targets).
Metabolic Stability SusceptibleHighly ResistantSulfonamides resist enzymatic hydrolysis by amidases, significantly extending plasma half-life.
Dipole Moment ModerateHighThe strong nitrile dipole enhances electrostatic interactions within the kinase ATP-binding cleft.

Experimental Protocol: Acid-Catalyzed SNAr Coupling

The following protocol details the synthesis of a JAK2 inhibitor intermediate via the Nucleophilic Aromatic Substitution (SNAr) of N-(4-(2-chloropyrimidin-4-yl)phenyl)-N-(cyanomethyl)methanesulfonamide with an aniline derivative (e.g., 5-amino-2-morpholinobenzoic acid).

Causality of Experimental Design: The 2-chloropyrimidine core is only moderately electrophilic. By utilizing p-Toluenesulfonic acid (p-TsOH), we protonate the pyrimidine nitrogen. This acid catalysis significantly increases the electrophilicity at the C2 position, lowering the activation energy barrier and allowing the weakly nucleophilic aniline to attack effectively. 1,4-Dioxane is selected as the solvent because its boiling point (101°C) perfectly matches the thermal requirements of the reaction without necessitating a pressurized vessel.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • To an oven-dried, argon-purged 50 mL round-bottom flask, add N-(4-(2-chloropyrimidin-4-yl)phenyl)-N-(cyanomethyl)methanesulfonamide (1.0 eq, e.g., 171 mg, 0.53 mmol).

  • Add the aniline derivative, such as 5-amino-2-morpholinobenzoic acid (1.2 eq, 142 mg, 0.64 mmol).

  • Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.98 eq, 98 mg, 0.52 mmol). Crucial Note: Ensure the p-TsOH is not overly hydrated, as excess water can lead to competitive hydrolysis of the chloropyrimidine to a pyrimidinone.

Step 2: Reaction Execution

  • Suspend the solid mixture in anhydrous 1,4-dioxane (8.0 mL).

  • Equip the flask with a reflux condenser and heat the mixture to 100°C using an oil bath or heating block.

  • Maintain stirring at 100°C for 12–18 hours.

Step 3: Self-Validating Monitoring System

  • Validation Checkpoint: After 12 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile (MeCN), and analyze via LC-MS.

  • Success Criteria: The protocol is validated when the peak corresponding to the starting material (m/z ~323[M+H]+) is entirely replaced by the product peak (m/z ~509 [M+H]+).

  • Troubleshooting: If starting material persists >18 hours, the aniline nucleophilicity may be compromised by over-protonation. In future runs, reduce p-TsOH to 0.5 eq.

Step 4: Workup and Purification

  • Cool the reaction mixture to room temperature (20–25°C).

  • Concentrate the mixture in vacuo to remove the 1,4-dioxane.

  • Take up the resulting residue in Ethyl Acetate (30 mL) and wash with saturated aqueous NaHCO₃ (20 mL) to neutralize the p-TsOH.

  • Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude phenylaminopyrimidine product (Typical yield: 85–89%).

Synthesis SM1 N-(4-(2-chloropyrimidin-4-yl)phenyl)- N-(cyanomethyl)methanesulfonamide Reagents p-TsOH, 1,4-Dioxane 100°C, 12-18h SM1->Reagents SM2 Aniline Derivative (e.g., 5-amino-2-morpholinobenzoic acid) SM2->Reagents Purification Concentration & EtOAc Extraction Reagents->Purification Acid-Catalyzed SNAr Product Phenylaminopyrimidine JAK2 Inhibitor Purification->Product Yield >85%

Figure 2: Acid-catalyzed SNAr synthetic workflow for JAK2 inhibitor assembly.

Advanced Applications: Dual-Targeting Inhibitors

Beyond selective JAK2 inhibition, the N-(cyanomethyl)methanesulfonamide building block is currently being leveraged to design polypharmacological agents. Recent breakthroughs in the treatment of complex inflammatory diseases (such as psoriasis) have utilized this exact scaffold to create JAK/HDAC dual inhibitors . By linking the N-phenylmethanesulfonamide-substituted aminopyrimidine core to a hydroxamic acid zinc-binding group via a piperazinyl linker, researchers have successfully achieved sub-nanomolar potency against JAK2 while simultaneously inhibiting Histone Deacetylase 6 (HDAC6).

References

  • Source: Google Patents (Assignee: Cytopia Research Pty Ltd / Sierra Oncology Inc)
  • Title: Discovery of Janus Kinase and Histone Deacetylase Dual Inhibitors as a New Strategy to Treat Psoriasis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Application

Catalytic Systems for N-(cyanomethyl)methanesulfonamide Activation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Synthetic Potential of N-(cyanomethyl)methanesulfonamide N-(cyanomethyl)methanesulfonamide is a molecule of significant interest...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of N-(cyanomethyl)methanesulfonamide

N-(cyanomethyl)methanesulfonamide is a molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring an active methylene group flanked by two powerful electron-withdrawing moieties—a nitrile and a sulfonamide—presents a unique handle for molecular elaboration. The strategic activation of the C-H bonds of the central methylene unit opens a gateway to a diverse array of chemical transformations, including alkylation, arylation, and Michael additions. This allows for the construction of complex molecular architectures and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of catalytic systems for the activation of N-(cyanomethyl)methanesulfonamide, detailing the underlying chemical principles, comparative analysis of different catalytic approaches, and step-by-step experimental protocols. The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to effectively utilize this versatile building block in their synthetic endeavors.

The Chemical Rationale: Activation of the α-Methylene Group

The key to the synthetic utility of N-(cyanomethyl)methanesulfonamide lies in the heightened acidity of the methylene (–CH₂–) protons. This increased acidity is a direct consequence of the inductive and resonance effects of the adjacent sulfonyl (–SO₂–) and cyano (–C≡N) groups.[1][2] These electron-withdrawing groups stabilize the conjugate base, a carbanion, formed upon deprotonation. This stabilization facilitates the removal of a proton by a base, making the methylene carbon a potent nucleophile for subsequent bond-forming reactions.

Catalytic approaches to functionalize this active methylene group can be broadly categorized into two main strategies:

  • Transition-Metal Catalysis: This approach typically involves the deprotonation of the active methylene group by a base to form a nucleophile that then participates in a catalytic cycle with a transition metal, such as palladium, rhodium, or copper. These methods are particularly powerful for cross-coupling reactions, like α-arylation.[3][4] The sulfonamide group itself can also act as a directing group in certain C-H activation scenarios, guiding the catalyst to specific sites on the molecule.[5][6][7][8]

  • Organocatalysis: This metal-free approach utilizes small organic molecules as catalysts. For active methylene compounds, organocatalysts, often based on chiral amines or thioureas, can activate the substrate and the reaction partner to facilitate enantioselective bond formation, such as in Michael additions and Mannich reactions.[9][10]

The choice of catalytic system will depend on the desired transformation, the required level of stereocontrol, and the functional group tolerance of the overall synthetic route.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalytic system is crucial for the successful functionalization of N-(cyanomethyl)methanesulfonamide. The following table provides a comparative overview of representative catalytic systems based on their performance with analogous active methylene compounds.

Catalytic SystemCatalyst/LigandBaseTypical ReactionAdvantagesLimitationsRepresentative Yield (%)Ref.
Palladium-Catalyzed α-Arylation Pd(OAc)₂ / SPhosNaHMDS or KHMDSArylation with aryl halidesBroad scope for aryl halides, including chlorides.[3]Requires strong base, sensitive to air and moisture.70-95[3][11]
Rhodium-Catalyzed C-H Functionalization [RhCp*Cl₂]₂AgOAcCarbenoid insertion, annulationCan be directed by the sulfonamide group.[5][6]Often requires specific directing groups and additives.60-90[5][6]
Copper-Catalyzed C-H Functionalization Cu(OAc)₂MnO₂Sulfonylation, amidationInexpensive catalyst, can utilize transient directing groups.Can require stoichiometric oxidants.65-85[12]
Organocatalytic Michael Addition Chiral Thiourea or Cinchona AlkaloidOrganic Base (e.g., DBU)Conjugate addition to α,β-unsaturated ketones/estersEnantioselective, metal-free.[9][10]Substrate scope can be limited, may require longer reaction times.80-99 (up to 99% ee)[9][10]
Photocatalytic Alkylation 4CzIPN / LiSPh-Alkylation with non-activated alkenesAtom-economical, mild conditions.[13]Requires a light source, can have regioselectivity issues.75-95[13]

Note: Yields are representative and can vary significantly based on the specific substrates and reaction conditions.

Experimental Protocols

Safety Precaution: N-(cyanomethyl)methanesulfonamide and its derivatives should be handled in a well-ventilated fume hood.[14] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The safety data sheets (SDS) for all reagents should be consulted before use.[14][15][16]

Protocol 1: Palladium-Catalyzed α-Arylation of N-(cyanomethyl)methanesulfonamide

This protocol describes a general procedure for the coupling of N-(cyanomethyl)methanesulfonamide with an aryl bromide, adapted from established methods for the α-arylation of nitriles.[1][3]

Workflow for Palladium-Catalyzed α-Arylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pd catalyst, ligand, and base to a dry flask. B 2. Add anhydrous solvent. A->B C 3. Add N-(cyanomethyl)methanesulfonamide. B->C D 4. Add aryl halide. C->D E 5. Heat the reaction mixture under inert atmosphere. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Quench reaction and perform aqueous workup. F->G H 8. Dry organic layer and concentrate. G->H I 9. Purify by column chromatography. H->I cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add catalyst, base, and N-(cyanomethyl)methanesulfonamide to solvent. B 2. Stir to dissolve. A->B C 3. Add α,β-unsaturated ketone. B->C D 4. Stir at specified temperature. C->D E 5. Monitor reaction by TLC. D->E F 6. Concentrate the reaction mixture. E->F G 7. Purify by column chromatography. F->G Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)(L_n)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L_n)-CH(CN)SO2NHMe Ar-Pd(II)(L_n)-CH(CN)SO2NHMe Ar-Pd(II)(L_n)-X->Ar-Pd(II)(L_n)-CH(CN)SO2NHMe Deprotonation & Ligand Exchange (Base, Substrate) Ar-Pd(II)(L_n)-CH(CN)SO2NHMe->Pd(0)L_n Product Product Ar-Pd(II)(L_n)-CH(CN)SO2NHMe->Product Reductive Elimination Catalyst Catalyst Activated Complex Activated Complex Catalyst->Activated Complex H-bonding with Enone & Substrate Michael Adduct Complex Michael Adduct Complex Activated Complex->Michael Adduct Complex Nucleophilic Attack Product_Release Product_Release Michael Adduct Complex->Product_Release Proton Transfer & Product Release Product_Release->Catalyst Catalyst Regeneration

Sources

Method

Scale-up synthesis methods for N-(cyanomethyl)methanesulfonamide in industrial applications

An Application Guide to the Industrial Scale-Up Synthesis of N-(cyanomethyl)methanesulfonamide Abstract: N-(cyanomethyl)methanesulfonamide is a versatile synthetic intermediate possessing both a nucleophilic sulfonamide...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Industrial Scale-Up Synthesis of N-(cyanomethyl)methanesulfonamide

Abstract: N-(cyanomethyl)methanesulfonamide is a versatile synthetic intermediate possessing both a nucleophilic sulfonamide and a nitrile functional group. Its utility in the synthesis of complex heterocyclic structures makes it a valuable building block in medicinal and agrochemical research. This document provides a comprehensive guide to two primary synthetic routes for the industrial-scale production of N-(cyanomethyl)methanesulfonamide. It details step-by-step protocols, process optimization strategies, safety considerations, and methods for purification and analysis, designed for researchers, chemists, and process engineers in drug development and chemical manufacturing.

Introduction and Strategic Overview

The synthesis of N-(cyanomethyl)methanesulfonamide, while straightforward at the bench scale, presents unique challenges for industrial production. These challenges include managing the safe handling of toxic reagents, controlling exothermic reactions, and ensuring high purity and yield in a cost-effective manner. The structure of the target molecule suggests two primary retrosynthetic disconnections, which form the basis of the two scalable methods detailed in this guide:

  • Route A: Nucleophilic substitution of methanesulfonyl chloride with aminoacetonitrile. This is the most direct and atom-economical approach.

  • Route B: Nucleophilic substitution of methanesulfonamide with a cyanomethylating agent, such as chloroacetonitrile. This route offers an alternative where the handling of free aminoacetonitrile may be a concern.

This guide provides a thorough analysis of both routes, enabling process chemists to select and optimize the most suitable method based on available equipment, safety infrastructure, and economic targets.

Visualizing the Synthetic Workflows

A high-level overview of the process from starting materials to the final, purified product is essential for planning an industrial campaign.

G cluster_0 Route A: From Aminoacetonitrile cluster_1 Route B: From Methanesulfonamide A_Start1 Aminoacetonitrile (or salt form) A_React Sulfonylation Reaction A_Start1->A_React A_Start2 Methanesulfonyl Chloride A_Start2->A_React Workup Quenching & Phase Separation A_React->Workup B_Start1 Methanesulfonamide B_React Cyanomethylation Reaction B_Start1->B_React B_Start2 Chloroacetonitrile B_Start2->B_React B_React->Workup Purify Crystallization & Filtration Workup->Purify Dry Vacuum Drying Purify->Dry QC Quality Control (HPLC, NMR, KF) Dry->QC Final Final Product: N-(cyanomethyl)methanesulfonamide QC->Final

Caption: High-level workflow for the synthesis of N-(cyanomethyl)methanesulfonamide.

Route A: Sulfonylation of Aminoacetonitrile

This method is the preferred route due to its directness and high atom economy. It involves the reaction of commercially available methanesulfonyl chloride with aminoacetonitrile in the presence of a base.

Reaction Pathway

G Reactant1 H2N-CH2-CN (Aminoacetonitrile) Reaction Reaction (Base, Solvent, 0-10 °C) Reactant1->Reaction Reactant2 CH3SO2Cl (Methanesulfonyl Chloride) Reactant2->Reaction Product CH3SO2NHCH2CN (Target Product) Byproduct Base-HCl Reaction->Product Reaction->Byproduct

Caption: Reaction scheme for the sulfonylation of aminoacetonitrile (Route A).

Detailed Industrial Protocol

Materials:

  • Aminoacetonitrile hydrogensulfate (or free base)

  • Methanesulfonyl chloride (MsCl)

  • Sodium Hydroxide (50% w/w aq. solution) or Triethylamine (TEA)

  • Toluene or Dichloromethane (DCM)

  • Water (Deionized)

  • Brine (Saturated NaCl solution)

Equipment:

  • Glass-lined or stainless steel jacketed reactor (sized for scale) with overhead agitation, temperature probe, and nitrogen inlet.

  • Addition funnel or dosing pump for controlled reagent addition.

  • Condenser.

  • Receiving vessels.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum drying oven.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Charge and Dissolve: Charge the reactor with aminoacetonitrile hydrogensulfate (1.0 eq) and Toluene (5-10 volumes). Begin agitation.

  • Cooling: Cool the reactor contents to 0-5 °C using a chiller unit.

  • Base Addition: Slowly add 50% aqueous sodium hydroxide (2.1 eq) or triethylamine (2.1 eq) via the dosing pump, ensuring the internal temperature does not exceed 10 °C. The use of aqueous NaOH will form a biphasic mixture and neutralize the hydrogensulfate salt, liberating the free aminoacetonitrile in situ. TEA will form a slurry of triethylammonium sulfate.

  • Methanesulfonyl Chloride Addition: Once the base addition is complete and the temperature is stable at 0-5 °C, begin the slow, dropwise addition of methanesulfonyl chloride (1.05 eq). This reaction is exothermic; careful control of the addition rate is critical to maintain the temperature below 10 °C.

  • Reaction Monitoring: Stir the mixture at 5-10 °C for 2-4 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC until consumption of the starting material is complete.

  • Work-up (Quenching): Once the reaction is complete, slowly add deionized water (3-5 volumes) to quench any remaining MsCl and dissolve the salt byproducts. Allow the temperature to rise to 20-25 °C.

  • Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (if TEA was used), water, and finally a saturated brine solution to remove residual salts and impurities.

  • Solvent Swap/Concentration (Optional): If Toluene is not the desired crystallization solvent, perform a solvent swap to a suitable solvent like isopropanol or ethyl acetate via distillation. Concentrate the solution under vacuum to initiate crystallization.

  • Crystallization and Isolation: Cool the solution slowly to 0-5 °C to maximize crystal formation. Filter the resulting solid product using a Nutsche filter. Wash the filter cake with cold solvent.

  • Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

Route B: Cyanomethylation of Methanesulfonamide

This route avoids the direct use of aminoacetonitrile free base, which can be advantageous from a handling perspective. It involves the N-alkylation of methanesulfonamide with an electrophilic cyanomethyl source.[1]

Reaction Pathway

G Reactant1 CH3SO2NH2 (Methanesulfonamide) Reaction Reaction (Strong Base, Solvent, 25-50 °C) Reactant1->Reaction Reactant2 Cl-CH2-CN (Chloroacetonitrile) Reactant2->Reaction Product CH3SO2NHCH2CN (Target Product) Byproduct Base-HCl Reaction->Product Reaction->Byproduct

Caption: Reaction scheme for the cyanomethylation of methanesulfonamide (Route B).

Detailed Industrial Protocol

Materials:

  • Methanesulfonamide

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl Acetate

  • Water (Deionized)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Charge Reagents: Charge the reactor with methanesulfonamide (1.0 eq), potassium carbonate (1.5 eq), and DMF (5-8 volumes).

  • Heating: Heat the stirred slurry to 40-50 °C.

  • Chloroacetonitrile Addition: Slowly add chloroacetonitrile (1.1 eq) via a dosing pump. Maintain the temperature at 40-50 °C.

  • Reaction Monitoring: Hold the reaction mixture at temperature for 6-12 hours, monitoring for completion by HPLC.

  • Cooling and Quenching: Cool the reaction to room temperature (20-25 °C). Slowly and carefully add water (10-15 volumes) to precipitate the product and dissolve the inorganic salts.

  • Extraction: If the product does not precipitate cleanly, extract the aqueous mixture with ethyl acetate (3 x 5 volumes).

  • Washing: Combine the organic extracts and wash with water and brine to remove residual DMF and salts.

  • Crystallization and Isolation: Concentrate the organic layer under vacuum to induce crystallization. Cool to 0-5 °C, filter the solid, and wash the cake with cold ethyl acetate.

  • Drying: Dry the product under vacuum at 40-50 °C.

Comparison of Synthetic Routes

The choice between Route A and Route B depends on several industrial factors, summarized below.

ParameterRoute A (Sulfonylation)Route B (Cyanomethylation)Rationale
Starting Materials Aminoacetonitrile, MsClMethanesulfonamide, ChloroacetonitrileAll are commercially available. Cost and supplier availability should be evaluated.
Reaction Conditions Low Temperature (0-10 °C)Moderate Temperature (40-50 °C)Route A requires significant cooling capacity but offers better control over exothermic events.
Reaction Time Faster (2-4 hours)Slower (6-12 hours)Faster cycle time for Route A increases reactor throughput.
Key Hazards Exothermic reaction, corrosive MsCl, handling aminoacetonitrile.Toxic chloroacetonitrile, potentially flammable solvents like DMF.Both routes require robust safety protocols. The choice may depend on site-specific expertise.
Byproducts Inorganic salts (NaCl, etc.)Inorganic salts (KCl, etc.)Both routes generate easily removable salt byproducts.
Work-up/Purification Straightforward aqueous wash and crystallization.Can require extraction with large solvent volumes if product is soluble. DMF removal is critical.Route A generally has a simpler and more efficient work-up procedure.
Overall Recommendation Preferred Viable Alternative Route A is generally more efficient, faster, and has a simpler work-up, making it more suitable for large-scale production provided that safe handling of reagents is established.

Process Safety and Hazard Management

Handling cyanides and related compounds requires strict adherence to safety protocols.[2] A designated work area and specialized training are mandatory.

G Start Proposed Operation with Cyanide Compound Check1 Is an SOP in place? Start->Check1 Check2 Is PPE adequate? (Gloves, Goggles, Lab Coat) Check1->Check2 Yes DevelopSOP Develop/Review SOP Check1->DevelopSOP No Check3 Is work area designated & ventilated (fume hood)? Check2->Check3 Yes ProcurePPE Procure Correct PPE Check2->ProcurePPE No Check4 Is emergency kit available? (Cyanide Antidote, Spill Kit) Check3->Check4 Yes SetupArea Set Up Designated Area Check3->SetupArea No ProcureKit Procure Emergency Kit Check4->ProcureKit No Proceed Proceed with Caution Check4->Proceed Yes DevelopSOP->Check1 ProcurePPE->Check2 SetupArea->Check3 ProcureKit->Check4

Caption: Decision workflow for ensuring operational safety with cyanide-containing reagents.

Key Safety Directives:

  • Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a contained system or fume hood.[2] Pressure relief systems should be installed on reactors.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, a face shield, and a lab coat.[3]

  • Incompatible Materials: Keep all cyanide-containing materials and the reaction mixture away from strong acids, which can cause the rapid evolution of highly toxic hydrogen cyanide (HCN) gas.[4]

  • Waste Disposal: All waste streams (aqueous and organic) containing cyanide must be collected separately and treated as hazardous waste according to local regulations. Quench waste streams with a buffered bleach solution (pH > 10) under controlled conditions to oxidize residual cyanide before disposal.

  • Emergency Preparedness: Ensure safety showers, eyewash stations, and a cyanide-specific emergency kit are readily accessible. All personnel must be trained on emergency procedures.

Conclusion

The industrial synthesis of N-(cyanomethyl)methanesulfonamide is most effectively achieved via the sulfonylation of aminoacetonitrile (Route A). This method offers superior reaction kinetics and a more straightforward purification profile compared to the cyanomethylation of methanesulfonamide (Route B). Successful scale-up hinges on rigorous control of reaction temperature and meticulous adherence to safety protocols for handling the associated hazardous materials. By implementing the detailed procedures and process controls outlined in this guide, manufacturers can achieve efficient, safe, and scalable production of this valuable chemical intermediate.

References

  • Ayres, J. N., Williams, M. T. J., Tizzard, G. J., Coles, S. J., Ling, K. B., & Morrill, L. C. (2018). Synthesis and Reactivity of N-Allenyl Cyanamides. Organic Letters. [Link]

  • Columbia University. (2013). Cyanide Safe Use Guidelines. Environmental Health & Safety. [Link]

  • Dang, T., et al. (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. ACS Publications. [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

  • LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. EHS. [Link]

  • Massachusetts Institute of Technology. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. EHS.MIT.EDU. [Link]

  • Organic Syntheses. (n.d.). METHANESULFONYL CYANIDE. Organic Syntheses Procedure. [Link]

  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve. [Link]

  • Various Authors. (2020). Reaction of Electrogenerated Cyanomethyl Anion with Cyclohexylisocyanate: Synthesis of N -(cyclohexylcarbamoyl)acetamide. An Unexpected Product. ResearchGate. [Link]

Sources

Application

Application Notes &amp; Protocols: N-(cyanomethyl)methanesulfonamide as a Versatile Building Block for Heterocyclic Synthesis

Introduction: Unveiling the Potential of a Bifunctional Reagent In the landscape of modern drug discovery and organic synthesis, the strategic design of molecular building blocks is paramount.[1][2][3] N-(cyanomethyl)met...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Bifunctional Reagent

In the landscape of modern drug discovery and organic synthesis, the strategic design of molecular building blocks is paramount.[1][2][3] N-(cyanomethyl)methanesulfonamide is a deceptively simple yet powerful bifunctional reagent that offers chemists a reliable and versatile platform for constructing complex heterocyclic scaffolds. Its structure uniquely combines the methanesulfonamide moiety, a well-established pharmacophore known for its hydrogen bonding capabilities and metabolic stability, with a reactive cyanomethyl group, a precursor to a variety of functional groups essential for cyclization reactions.[4][5]

The methanesulfonamide group (CH₃SO₂NH-) is a prominent feature in numerous approved drugs, where it often serves as a bioisosteric replacement for carboxylic acids or phenols, enhancing pharmacokinetic profiles.[6] Simultaneously, the cyanomethyl (-CH₂CN) fragment provides a key electrophilic and nucleophilic center. The methylene protons are activated by the adjacent cyano and sulfonamide groups, facilitating deprotonation, while the nitrile carbon is susceptible to nucleophilic attack, and the group itself can be transformed into imidates, amidines, or carboxylic acids to drive ring-forming reactions.[5]

This guide provides an in-depth exploration of the chemical reactivity of N-(cyanomethyl)methanesulfonamide and delivers field-proven protocols for its application in the synthesis of medicinally relevant heterocycles, specifically focusing on 1,3,4-thiadiazoles and 1,2,4-triazoles.

Physicochemical Properties of N-(cyanomethyl)methanesulfonamide
Property Value
Molecular Formula C₃H₆N₂O₂S
Molecular Weight 134.16 g/mol
CAS Number 35338-75-5
Appearance White to off-white crystalline solid (typical)
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Acetone) and aqueous base.
Acidity (pKa of N-H) The N-H proton is significantly acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group, facilitating deprotonation under moderately basic conditions.

Core Reactivity and Synthetic Strategy

The synthetic utility of N-(cyanomethyl)methanesulfonamide hinges on the sequential or concerted reactivity of its two key functional groups. The general strategy involves:

  • Activation via Deprotonation: The sulfonamide proton is readily removed by a suitable base (e.g., NaH, K₂CO₃, Et₃N), generating a potent nitrogen nucleophile.

  • Reaction at the Nitrogen Center: The resulting anion can participate in various reactions, such as addition to electrophiles.

  • Transformation of the Cyanomethyl Group: The nitrile functionality serves as the linchpin for cyclization. It can be attacked by nucleophiles or transformed into other reactive intermediates to facilitate ring closure.

The following sections provide detailed protocols for constructing two distinct and highly valuable heterocyclic cores using this strategy.

Application Protocol I: Synthesis of 5-Substituted-N-(methylsulfonyl)-1,3,4-thiadiazol-2-amine Scaffolds

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[7][8] This protocol details a reliable pathway to this core structure starting from N-(cyanomethyl)methanesulfonamide. The key transformation involves a reaction with carbon disulfide to form a dithiocarbamate intermediate, followed by S-alkylation and subsequent intramolecular cyclization.

Experimental Workflow: 1,3,4-Thiadiazole Synthesis

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: S-Alkylation cluster_2 Step 3: Intramolecular Cyclization A N-(cyanomethyl)methanesulfonamide D Intermediate A (Potassium Dithiocarbamate Salt) A->D in DMF, 0°C to RT B Carbon Disulfide (CS₂) B->D C Potassium Carbonate (K₂CO₃) C->D F Intermediate B (Dithiocarbamate Ester) D->F in DMF E Electrophile (R-X) (e.g., Benzyl Bromide) E->F G Final Product (1,3,4-Thiadiazole Derivative) F->G Heat (e.g., 80-100°C) G cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Cyclocondensation A N-(cyanomethyl)methanesulfonamide C Intermediate C (Ethyl Carboximidate HCl Salt) A->C Pinner Reaction, 0°C B Ethanol, HCl (gas) B->C F Final Product (1,2,4-Triazole Derivative) C->F in Ethanol, Reflux D Hydrazine Hydrate (or substituted hydrazine) D->F E Base (e.g., Et₃N) E->F

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of N-(cyanomethyl)methanesulfonamide in aqueous media

Introduction Welcome to the technical support guide for N-(cyanomethyl)methanesulfonamide. This document is intended for researchers, scientists, and drug development professionals who may encounter challenges with the a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for N-(cyanomethyl)methanesulfonamide. This document is intended for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. While N-(cyanomethyl)methanesulfonamide is a unique molecule, its structure contains well-understood functional groups—a sulfonamide and a nitrile—that guide our troubleshooting strategy.

This guide provides a systematic, principles-based approach to overcoming solubility issues. We will explore the chemical characteristics of the molecule, offer a series of troubleshooting steps in a question-and-answer format, and provide detailed protocols for the recommended techniques.

Frequently Asked Questions (FAQs)

Q1: Why is N-(cyanomethyl)methanesulfonamide expected to have low aqueous solubility?

A1: The molecule has both polar and non-polar characteristics. The methanesulfonyl group and the nitrile group contribute to its polarity and can participate in hydrogen bonding.[1] However, the overall structure is relatively small and lacks multiple ionizable groups, which can limit its intrinsic solubility in water. Like many small organic molecules, achieving high concentrations in purely aqueous media can be challenging.[2]

Q2: What is the most critical chemical property to consider for improving its solubility?

A2: The most critical property is the acidity of the proton on the sulfonamide nitrogen (-SO₂NH-).[3] Sulfonamides are weak acids.[3][4][5] By raising the pH of the aqueous medium above the compound's pKa, this proton can be removed, forming a negatively charged anion. This ionized form is significantly more polar and, therefore, more soluble in water.[4]

Q3: What is the estimated pKa of N-(cyanomethyl)methanesulfonamide?

A3: Direct experimental data for this specific molecule is not widely available. However, based on structurally similar compounds, we can provide a scientifically sound estimate. The pKa of the parent compound, methanesulfonamide (CH₃SO₂NH₂), is approximately 10.9.[3] The N-substitution with an electron-withdrawing cyanomethyl group is expected to lower this value slightly. Therefore, a working pKa estimate is in the range of 10.0 - 10.5 . This value is crucial for applying pH adjustment strategies effectively.

Q4: Are there any stability concerns I should be aware of?

A4: Yes. While the sulfonamide group is generally stable, the nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[6][7] This reaction would convert the nitrile (-C≡N) into an amide (-CONH₂) or a carboxylic acid (-COOH). Therefore, it is crucial to assess the stability of your stock solutions, especially if they are stored for extended periods at high or low pH.

Systematic Troubleshooting Guide

This section provides a logical workflow to address solubility challenges, starting with the simplest and most effective methods.

dot

Caption: Troubleshooting workflow for solubility enhancement.

Q1: I'm observing poor dissolution. What is the very first step?

A1: Confirm the Purity and Physical Form of Your Material. Before attempting complex solubilization methods, ensure that the issue is not with the compound itself.

  • Causality: Impurities can significantly depress the solubility of the main compound. Furthermore, the crystalline form (polymorphism) of a solid can affect its dissolution rate and apparent solubility.

  • Action:

    • Verify the compound's identity and purity using methods like NMR, LC-MS, or melting point analysis.

    • Visually inspect the material. If it appears clumpy, gently grind it with a mortar and pestle to increase the surface area, which can improve the dissolution rate.[8]

Q2: Purity is confirmed, but solubility is still low. What is the primary strategy to try?

A2: Use pH Adjustment to Ionize the Molecule. This is the most effective and widely used strategy for acidic compounds like sulfonamides.[4][9] The goal is to prepare a basic buffer or titrate the suspension to a pH above the compound's pKa.

  • Mechanism: The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) governs the relationship between pH, pKa, and the ratio of the ionized (A⁻, soluble) to the non-ionized (HA, insoluble) form of the compound.[10][11][12] When the pH is one unit above the pKa, the compound is approximately 90% ionized. At two units above, it is 99% ionized.

  • Action:

    • Prepare a buffered solution at a target pH of 11.0-11.5 (safely above the estimated pKa of ~10.5). Common buffers for this range include carbonate-bicarbonate or phosphate-based systems.

    • Alternatively, create a suspension of the compound in water and slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring and monitoring the pH until the solid dissolves.

    • See Protocol 1 for a detailed methodology.

dot

Caption: pH-dependent ionization of the sulfonamide.

Q3: pH adjustment is not feasible for my experiment, or the required pH causes compound degradation. What's next?

A3: Employ a Water-Miscible Co-solvent. Co-solvents are organic solvents that are fully miscible with water and can increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[9][13][14]

  • Mechanism: Co-solvents work by reducing the hydrogen-bonding network of water, making it more "hospitable" to organic solutes. This effectively lowers the energy penalty required to create a cavity in the solvent for the solute molecule.

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO): A powerful, aprotic polar solvent. Excellent for creating high-concentration stock solutions.[15]

    • Ethanol: A protic solvent, often used in formulations.

    • Polyethylene Glycol (PEG 300/400): A non-toxic polymer, useful for in vivo applications.

  • Action:

    • First, dissolve the compound in the pure co-solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 50-100 mM).

    • Then, dilute this stock solution into your aqueous buffer. Crucially , add the stock solution to the buffer while vortexing or stirring vigorously to avoid localized high concentrations that can cause precipitation.

    • See Protocol 2 for a detailed methodology.

Co-solventTypical Starting % (v/v) in final solutionNotes
DMSO0.1 - 1%Can be cytotoxic at >1%. Check experimental tolerance.
Ethanol1 - 10%Can affect protein structure at high concentrations.
PEG 4005 - 20%Generally well-tolerated in biological systems.

Q4: I have tried co-solvents, but my final desired concentration is still too high and the compound precipitates. Are there other options?

A4: Consider Surfactants or Complexation Agents. If pH and co-solvents are insufficient, more advanced formulation strategies can be used, provided they are compatible with your downstream application.

  • Surfactants: These are amphiphilic molecules that form micelles in water. Poorly soluble compounds can partition into the hydrophobic core of these micelles, increasing their apparent solubility.[9]

    • Examples: Tween® 80, Solutol® HS-15.

    • Consideration: Surfactants can interfere with cell-based assays or protein binding studies.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The N-(cyanomethyl)methanesulfonamide molecule can become encapsulated within this cavity, forming a soluble inclusion complex.

    • Example: Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Consideration: This is a highly effective method often used in pharmaceutical formulations.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Objective: To prepare a 10 mM stock solution in a 50 mM carbonate buffer.

  • Materials:

    • N-(cyanomethyl)methanesulfonamide

    • Sodium bicarbonate (NaHCO₃)

    • Sodium carbonate (Na₂CO₃)

    • High-purity water

    • Calibrated pH meter

  • Methodology:

    • Prepare a 50 mM carbonate buffer at pH 10.0. Self-validation: Confirm the final pH is correct.

    • Weigh the amount of N-(cyanomethyl)methanesulfonamide required for a 10 mM solution.

    • Add a small amount of the buffer (~80% of the final volume) to the solid compound.

    • Stir vigorously using a magnetic stirrer at room temperature. The solid should dissolve completely within 10-15 minutes.

    • Once dissolved, add buffer to reach the final target volume and mix thoroughly.

    • Stability Check (Crucial): Analyze a sample of the freshly prepared solution by HPLC. Store the solution at the intended storage temperature (e.g., 4°C) and re-analyze after 24 and 48 hours. Compare the peak area of the parent compound to check for degradation.

Protocol 2: Preparation of Stock Solution Using a Co-solvent

  • Objective: To prepare a 1 mM final solution in phosphate-buffered saline (PBS) from a 100 mM DMSO stock.

  • Materials:

    • N-(cyanomethyl)methanesulfonamide

    • Anhydrous, high-purity DMSO

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Vortex mixer

  • Methodology:

    • Weigh the appropriate amount of N-(cyanomethyl)methanesulfonamide and dissolve it in pure DMSO to achieve a 100 mM concentration. This is your stock solution. Self-validation: Ensure the compound dissolves completely in the DMSO.

    • Dispense the required volume of PBS for your final solution into a tube (e.g., 990 µL for a 1 mL final volume).

    • Place the tube of PBS on a vortex mixer set to a medium-high speed.

    • While the PBS is vortexing, add the required volume of the 100 mM DMSO stock (e.g., 10 µL for a 1:100 dilution to 1 mM). Add the stock solution dropwise directly into the vortex.

    • Continue vortexing for an additional 10-15 seconds to ensure complete mixing.

    • Visually inspect the solution for any signs of precipitation (Tyndall effect or visible particles). If the solution remains clear, it is ready for use.

References

  • The British Medical Journal. (n.d.). SOLUBILITY OF SULPHONAMIDES. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Grokipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Henderson Hasselbalch equation – Knowledge and References. Retrieved from [Link]

  • Karger Publishers. (n.d.). Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Estimation of the Solubility of Sulfonamides in Aqueous Media from Partition Coefficients and Entropies of Fusion. Retrieved from [Link]

  • PubMed. (2006, December 15). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Retrieved from [Link]

  • ADMET & DMPK. (2015, December 30). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. Retrieved from [Link]

  • ACS Publications. (2006, November 7). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Retrieved from [Link]

  • ResearchGate. (2015, March 5). Solubility prediction of sulfonamides at various temperatures using a single determination. Retrieved from [Link]

  • BYJU'S. (n.d.). Henderson-Hasselbalch Equation. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-acetyl-2-cyanophenyl)methanesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(cyanomethyl)methanesulfonamide (C3H6N2O2S). Retrieved from [Link]

  • MDPI. (2023, April 5). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • NextSDS. (n.d.). N-(4-cyanophenyl)methanesulfonamide — Chemical Substance Information. Retrieved from [Link]

  • PMC. (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Retrieved from [Link]

  • Fiveable. (2025, August 15). Chemistry of Nitriles. Retrieved from [Link]

  • PMC. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • ACS Publications. (2021, April 27). Hydration of Aliphatic Nitriles Catalyzed by an Osmium Polyhydride: Evidence for an Alternative Mechanism. Retrieved from [Link]

Sources

Optimization

Preventing thermal degradation of N-(cyanomethyl)methanesulfonamide during storage

Technical Support Center: N-(cyanomethyl)methanesulfonamide A Guide to Ensuring Stability and Preventing Thermal Degradation During Storage Welcome to the technical support center for N-(cyanomethyl)methanesulfonamide. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(cyanomethyl)methanesulfonamide

A Guide to Ensuring Stability and Preventing Thermal Degradation During Storage

Welcome to the technical support center for N-(cyanomethyl)methanesulfonamide. As Senior Application Scientists, we have developed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the proper storage and handling of this compound. This document moves beyond simple instructions to explain the chemical principles behind our recommendations, empowering you to maintain the integrity of your materials and the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for N-(cyanomethyl)methanesulfonamide?

For optimal long-term stability, N-(cyanomethyl)methanesulfonamide should be stored at 2-8 °C (36-46 °F) in a tightly sealed container, protected from moisture and light. While some supplier data sheets may indicate chemical stability at standard room temperature, refrigerated storage is a proactive measure to minimize the rate of any potential slow-acting degradation pathways.

Q2: Why is temperature control so critical for this specific molecule?

The N-(cyanomethyl)methanesulfonamide molecule contains two key functional groups: a sulfonamide and a nitrile. While the methanesulfonamide group itself is quite thermally stable, the overall structure can be susceptible to degradation under prolonged exposure to elevated temperatures.[1][2] Studies on other sulfonamides have shown that while they can be stable under short-term, moderate heat (like pasteurization), significant degradation can occur with extended heating at higher temperatures (e.g., 120°C).[3][4] Refrigeration slows down the kinetics of all chemical reactions, including potential degradation, thereby preserving the compound's purity over time.

Q3: Is humidity a concern for storing N-(cyanomethyl)methanesulfonamide?

Yes, humidity is a significant concern. The cyanomethyl group (-CH₂CN) can be susceptible to hydrolysis, which would convert the nitrile to an amide and subsequently to a carboxylic acid. This process introduces impurities into your material. Storing the compound in a desiccated environment or within a container with a high-quality, moisture-proof seal is crucial.[5]

Q4: I have been storing my vial at room temperature. Is it compromised?

Not necessarily, but its purity should be verified. The product is chemically stable under standard ambient conditions for short periods. However, "room temperature" can fluctuate significantly. If the material has been exposed to temperatures consistently above 25°C or high humidity, we recommend performing a purity analysis (e.g., by HPLC or LC-MS) against a retained, properly stored reference sample before use in a critical experiment.

Q5: What are the first signs of degradation I should look for?

Visual inspection can sometimes reveal degradation. Look for:

  • Change in color: A shift from a white or off-white powder to yellow or brown hues.

  • Clumping or change in texture: This could indicate moisture absorption.

  • Inconsistent analytical results: Unexplained variability in experimental outcomes, new peaks in chromatograms, or lower-than-expected potency are strong indicators that the integrity of the starting material should be investigated.

Troubleshooting Guide: Diagnosing and Resolving Stability Issues

This section provides a logical framework for investigating and addressing potential degradation of N-(cyanomethyl)methanesulfonamide in your laboratory.

Issue 1: A new, unidentified peak appears in my HPLC/LC-MS analysis.
  • Plausible Cause 1: Hydrolysis. The most likely degradation pathway in the presence of moisture is the hydrolysis of the nitrile group to form N-(carbamoylmethyl)methanesulfonamide.

  • Troubleshooting Steps:

    • Confirm Identity: Use high-resolution mass spectrometry (HRMS) to determine if the mass of the new peak corresponds to the hydrolyzed product (M+18).

    • Check Storage: Review your storage protocol. Was the container seal compromised? Was it stored in a high-humidity environment?

    • Corrective Action: If hydrolysis is confirmed, discard the compromised batch. Implement a stricter storage protocol using desiccators or nitrogen backfilling for all new vials.

  • Plausible Cause 2: Thermal Degradation. Elevated temperatures can cause cleavage of the sulfonamide bond or other fragmentation.

  • Troubleshooting Steps:

    • Review Thermal History: Was the compound exposed to heat during shipping, storage, or sample preparation (e.g., sonication, prolonged vortexing)?

    • Perform Stress Study: Conduct a small-scale accelerated stability study (see Protocol 2) by heating a sample at 40°C and 60°C for 24-48 hours and analyzing the chromatogram for the appearance of the impurity peak.

    • Corrective Action: If thermal degradation is the cause, ensure the compound is handled under controlled temperature conditions at all times.

Workflow for Investigating Suspected Degradation

The following diagram outlines the decision-making process when you suspect your material may be degraded.

G cluster_0 Phase 1: Observation & Initial Check cluster_1 Phase 2: Degradation Hypothesis cluster_2 Phase 3: Corrective Action A Inconsistent Experimental Results or Visual Change B Analyze Sample via HPLC/LC-MS A->B C Compare to Reference Standard or Historical Data B->C D New Peak(s) Observed? C->D G Characterize Impurity (HRMS, NMR if possible) D->G K Issue is likely not compound stability. Investigate other experimental variables. D->K No E Hypothesize Hydrolysis (Mass = M+18?) H Review & Enhance Moisture Control Protocols (Desiccator, Inert Gas) E->H F Hypothesize Thermal Stress (Other Fragments?) I Review & Enhance Temperature Control Protocols (Cold Chain, Lab Handling) F->I G->E  Mass matches hydrolysis product G->F  Mass does not match hydrolysis product J Qualify New Batch of Compound H->J I->J G A N-(cyanomethyl)methanesulfonamide B N-(carbamoylmethyl)methanesulfonamide (Amide Hydrolysis Product) A->B + H₂O (Moisture) D Methanesulfonamide + Formaldehyde Cyanohydrin Fragments A->D Δ (Heat) (Thermal Cleavage) C N-(carboxymethyl)methanesulfonamide (Carboxylic Acid Product) B->C + H₂O (Further Hydrolysis)

Caption: Potential hydrolytic and thermal degradation pathways.

Protocol 1: Standard Operating Procedure for Storage and Handling
  • Receiving: Upon receipt, immediately transfer the container to a 2–8 °C storage location. Do not leave it at room temperature on a lab bench.

  • Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 20-30 minutes in a desiccator. This prevents condensation from forming inside the vial.

  • Weighing: Conduct weighing operations swiftly in an environment with controlled humidity. If possible, use a glove box with a dry nitrogen atmosphere.

  • Resealing: After dispensing the required amount, flush the vial headspace with an inert gas like nitrogen or argon before tightly resealing the cap.

  • Returning to Storage: Promptly return the sealed container to its 2–8 °C storage location.

Protocol 2: Experimental Design for an Accelerated Stability Study

This protocol allows you to assess the stability of a specific lot of N-(cyanomethyl)methanesulfonamide under defined stress conditions.

  • Sample Preparation: Aliquot 1-2 mg of the compound into several separate, appropriately labeled amber glass HPLC vials. Prepare a "Time Zero" (T₀) sample for immediate analysis.

  • Conditioning: Place the sets of vials into controlled temperature chambers at the following conditions:

    • Control: 2–8 °C

    • Room Temp: 25 °C / 60% Relative Humidity (RH)

    • Accelerated: 40 °C / 75% RH

  • Time Points: Pull one vial from each condition at specified time points for analysis. Recommended time points: T=0, 24h, 48h, 1 week, 2 weeks, 1 month.

  • Analysis:

    • Dissolve the contents of each vial in a standard diluent (e.g., Acetonitrile/Water).

    • Analyze immediately by a validated stability-indicating HPLC-UV method. A C18 column with a gradient elution is typically a good starting point.

    • Quantify the peak area of the parent compound and any new peaks that appear.

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample. A loss of >5% purity typically indicates significant degradation.

References

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1007-1014. Available at: [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. ResearchGate. Available at: [Link]

  • Bernhardt, P. V., et al. (1991). Cu2+-promoted Hydrolysis of cyanomethyl-substituted tetra-azamacrocycles. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Bernhardt, P. V., et al. (1991). Cu2+-promoted Hydrolysis of cyanomethyl-substituted tetra-azamacrocycles. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Wang, Z., et al. (2026). Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. ChemRxiv. Available at: [Link]

  • Jaudou, A., et al. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. MDPI. Available at: [Link]

  • Wang, L., et al. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Oriental Journal of Chemistry. Available at: [Link]

  • Bernhardt, P. V., et al. (1991). Cu2+ -promoted Hydrolysis of Cyanomethyl -substituted Tetra-azamacrocycles. RSC Publishing. Available at: [Link]

  • 5-Chloro-2-iodoaniline Safety Data Sheet. Example SDS showing standard storage advice. Available at: [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). Available at: [Link]

  • Covestro. (2012). Safety Data Sheet. General example highlighting handling precautions. Available at: [Link]

  • Angene Chemical. (2021). Safety Data Sheet for N-(Cyanomethyl)acetamide. Available at: [Link]

  • Wang, Y., et al. (2023). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. ACS Omega. Available at: [Link]

  • Collins, T. M., et al. (2022). Comparing the thermal stability of 10-carboxy-, 10-methyl-, and 10-catechyl-pyranocyanidin-3-glucosides and their precursor, cyanidin-3-glucoside. PMC. Available at: [Link]

  • Kazakov, A. I., et al. (2023). Kinetics of Thermal Decomposition of N-Cyanomethyl Derivatives of 7-Difurazanofuxanoazepine and 7-Tryfurasanazepine. ResearchGate. Available at: [Link]

  • Salgado, J., et al. (2012). Thermal degradation of cyano containing ionic liquids. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: N-(cyanomethyl)methanesulfonamide Coupling Reactions

Welcome to the technical support center for optimizing coupling reactions with N-(cyanomethyl)methanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing coupling reactions with N-(cyanomethyl)methanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into successfully functionalizing this versatile building block. The following sections are structured in a question-and-answer format to directly address common challenges and strategic decisions you will encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for coupling N-(cyanomethyl)methanesulfonamide with other molecules?

The two primary strategies depend on the nature of the coupling partner:

  • N-Arylation/Heteroarylation: For forming a C(aryl)-N bond, the most robust and widely applicable method is the Palladium-catalyzed Buchwald-Hartwig amination .[1][2] This reaction class uses a palladium catalyst and a phosphine ligand to couple the sulfonamide nitrogen with aryl or heteroaryl halides (or pseudo-halides like triflates).[3][4]

  • N-Alkylation: For forming a C(alkyl)-N bond, common strategies include:

    • Classical Nucleophilic Substitution (Sₙ2): Reacting the deprotonated sulfonamide with an alkyl halide (e.g., iodide, bromide, or chloride). This is a standard method that works well for primary and some secondary alkyl halides.

    • "Borrowing Hydrogen" Catalysis: A modern, atom-economical method that uses an alcohol as the alkylating agent.[5] This reaction, often catalyzed by manganese or ruthenium complexes, proceeds by temporarily oxidizing the alcohol to an aldehyde, which then undergoes reductive amination with the sulfonamide.[6]

Q2: How do I select the optimal catalyst system for a Buchwald-Hartwig N-arylation?

The success of a Buchwald-Hartwig reaction is critically dependent on the combination of the palladium precursor and the supporting ligand.[4][7]

  • Ligand: This is arguably the most critical parameter. For coupling sulfonamides, which are relatively weak nucleophiles, bulky, electron-rich phosphine ligands are required to facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[4]

    • Biarylphosphine Ligands: Ligands like XPhos, SPhos, and t-BuXPhos are often excellent starting points. They have proven highly effective for the N-arylation of a wide range of amides and sulfonamides.[6][9]

    • Bidentate Ligands: Ligands such as BINAP or DPEPhos can also be effective, particularly for preventing catalyst decomposition and promoting efficient coupling.[1][6]

Screening a small set of ligands is often the most effective way to identify the optimal choice for a specific substrate combination.

Q3: What is the role of the base, and how do I choose the correct one?

The base is essential for deprotonating the sulfonamide N-H proton (pKa ≈ 10-11 in DMSO), generating the active nucleophile required for the coupling reaction. The choice of base is a delicate balance between ensuring complete deprotonation and avoiding unwanted side reactions.

  • Strong, Non-nucleophilic Bases: For Buchwald-Hartwig reactions, strong bases like Sodium tert-butoxide (NaOt-Bu) or Potassium tert-butoxide (KOt-Bu) are frequently used and highly effective.[4]

  • Weaker Inorganic Bases: Carbonate (K₂CO₃, Cs₂CO₃) and phosphate (K₃PO₄) bases are often used and represent a milder choice.[4][6] Cesium carbonate is particularly effective due to its high solubility in many organic solvents.

Critical Consideration for N-(cyanomethyl)methanesulfonamide: The methylene protons (CH₂) adjacent to the cyano group are also acidic. Using an excessively strong base (like an organolithium or LDA) or harsh conditions could potentially lead to deprotonation at this position, opening pathways for undesired side reactions. For this specific substrate, starting with K₃PO₄ or Cs₂CO₃ is a prudent choice before escalating to stronger alkoxide bases if reactivity is low.

Q4: How does the solvent choice impact the reaction outcome?

The solvent must dissolve the reactants and catalyst system while being stable at the required reaction temperature. It also plays a crucial role in stabilizing intermediates in the catalytic cycle.[4]

  • Aprotic, Non-polar Solvents: Toluene and Dioxane are the most common and generally effective solvents for Buchwald-Hartwig aminations.[4]

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, or THF may be necessary to improve the solubility of certain substrates or bases.[4][10] However, they can sometimes coordinate to the catalyst and inhibit reactivity. For classical Sₙ2 alkylations, polar aprotic solvents are generally preferred.

Troubleshooting Guide

Problem: My reaction shows low or no conversion to the desired product.

This is the most common issue and can be traced to several root causes. A systematic approach is key to diagnosis.

dot

Troubleshooting_Low_Conversion Start Low or No Conversion Observed Inert_Check 1. Verify Inert Atmosphere Is your system truly free of O₂? Start->Inert_Check Reagent_Check 2. Assess Reagent Quality Are starting materials pure? Is the base anhydrous? Is the solvent properly degassed? Inert_Check->Reagent_Check If O₂ is excluded Solution_Inert Solution: Improve degassing (e.g., freeze-pump-thaw cycles). Use a glovebox for setup. Inert_Check->Solution_Inert Catalyst_Check 3. Evaluate Catalyst System Is the Pd precursor/ligand active? Is the ligand:Pd ratio correct (typically 1.5:1 to 2:1)? Reagent_Check->Catalyst_Check If reagents are pure Solution_Reagent Solution: Purify starting materials. Use fresh, high-purity base and solvent. Reagent_Check->Solution_Reagent Condition_Check 4. Optimize Reaction Conditions Is the temperature high enough? Is the base strong enough? Catalyst_Check->Condition_Check If catalyst is active Solution_Catalyst Solution: Screen different ligands (e.g., XPhos, t-BuXPhos). Use a pre-formed catalyst complex. Catalyst_Check->Solution_Catalyst Solution_Condition Solution: Incrementally increase temperature (e.g., 80°C -> 110°C). Screen a stronger base (e.g., K₃PO₄ -> NaOtBu). Condition_Check->Solution_Condition

Caption: Troubleshooting logic for low reaction conversion.

Detailed Breakdown:

  • Catalyst Deactivation: Oxygen is a potent inhibitor of Pd(0) catalysts. Ensure your solvent is rigorously degassed and that the reaction is set up and maintained under a positive pressure of an inert gas (Argon or Nitrogen).[11]

  • Base and Substrate Issues: The base is often a culprit. Inorganic bases like K₃PO₄ can be hygroscopic; use freshly dried or purchased material. The purity of your N-(cyanomethyl)methanesulfonamide and coupling partner is also paramount.

  • Suboptimal Conditions:

    • Temperature: Many cross-coupling reactions require significant thermal energy. If you are running the reaction at 80 °C, a sluggish reaction may benefit from an increase to 100-110 °C (solvent permitting).[11]

    • Base Strength: If a weaker base like K₂CO₃ is failing, consider switching to K₃PO₄ or Cs₂CO₃. If reactivity is still poor, a stronger base like NaOt-Bu may be required, but monitor carefully for side products.[4][5]

  • Ligand Choice: The initial ligand may not be optimal. A small screen of 2-3 different biarylphosphine ligands can often solve the problem.

Problem: I am observing significant side product formation.

1. Decomposition of N-(cyanomethyl)methanesulfonamide:

  • Cause: This may occur if the reaction conditions are too harsh, particularly if a very strong base is used at high temperatures. The base may be reacting with the cyanomethyl group.

  • Solution: Switch to a milder base (e.g., from NaOt-Bu to K₃PO₄).[4] Attempt the reaction at a lower temperature for a longer period.

2. Homocoupling of the Aryl Halide (for N-Arylation):

  • Cause: This side reaction, which produces a biaryl species, is often a sign of oxygen contamination, which facilitates oxidative coupling of the boronic acid used in Suzuki reactions, or can impact the catalyst cycle in aminations.[11] It can also occur during the in situ reduction of a Pd(II) precursor.[11]

  • Solution: Improve your degassing procedure. If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source like Pd₂(dba)₃ to bypass the problematic reduction step.[11]

3. Hydrolysis of the Cyano Group:

  • Cause: If the reaction workup involves strongly acidic or basic aqueous conditions for a prolonged period, the nitrile can be hydrolyzed to a primary amide or a carboxylic acid.

  • Solution: Use a neutral or mildly acidic/basic workup. Minimize contact time with strong aqueous acids or bases.

Data & Protocols

Table 1: Recommended Starting Conditions for Buchwald-Hartwig N-Arylation
ParameterCondition 1 (Mild)Condition 2 (Standard)Condition 3 (For Challenging Substrates)
Pd Precursor Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2-4 mol%)
Ligand XPhos (2-4 mol%)t-BuXPhos (4-8 mol%)BrettPhos (4-8 mol%)
Base K₃PO₄ (2.0 eq)Cs₂CO₃ (2.0 eq)NaOt-Bu (1.5 eq)
Solvent DioxaneTolueneToluene or Dioxane
Temperature 80 - 100 °C100 - 110 °C110 °C
Concentration 0.1 - 0.5 M0.1 - 0.5 M0.1 M
Protocol: General Procedure for Pd-Catalyzed N-Arylation

This protocol describes a general method for the coupling of N-(cyanomethyl)methanesulfonamide with an aryl bromide.

dot

Workflow_Diagram cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification arrow arrow reagents 1. Add Reagents - N-(cyanomethyl)methanesulfonamide (1.0 eq) - Aryl Bromide (1.2 eq) - Base (e.g., K₃PO₄, 2.0 eq) evac 2. Evacuate & Backfill (3x with Argon/N₂) reagents->evac flask To a flame-dried Schlenk flask solvent 3. Add Degassed Solvent evac->solvent catalyst 4. Add Pd Precursor & Ligand solvent->catalyst heat 5. Heat & Stir (e.g., 100 °C, 12-24h) catalyst->heat cool 6. Cool to RT heat->cool filter 7. Dilute & Filter (through Celite®) cool->filter extract 8. Aqueous Workup filter->extract purify 9. Column Chromatography extract->purify product Pure Product purify->product

Caption: General experimental workflow for N-arylation.

Methodology:

  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add N-(cyanomethyl)methanesulfonamide (1.0 eq), the aryl bromide (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add freshly degassed toluene or dioxane via syringe to achieve the desired concentration (e.g., 0.2 M).

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precursor and ligand if desired, or add them directly as solids to the reaction flask under a positive flow of inert gas.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts and catalyst residues, washing the pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to afford the pure N-aryl-N-(cyanomethyl)methanesulfonamide product.

References

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

  • Malmir, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC. Retrieved from [Link]

  • Kranemann, J. F., et al. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Zeng, Q., et al. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. J. Org. Chem. Retrieved from [Link]

  • Zhan, Z., et al. (2018). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Macmillan Group - Princeton University. Retrieved from [Link]

  • MDPI. (2021). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonylureas through CuCl‐catalyzed direct C−N coupling of sulfonamides and isocyanates. Retrieved from [Link]

  • Lee, S., et al. (2007). C(aryl)-O Bond Formation from Aryl Methanesulfonates via Consecutive Deprotection and SNAr Reactions with Aryl Halides in an Ionic Liquid. Molecules. Retrieved from [Link]

  • MDPI. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]

  • Reddy, R. P., & Petrassi, H. M. (2011). Palladium-Catalyzed Arylation of Cyanamides. NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyanamide synthesis by N-substitution. Retrieved from [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • SciSpace. (2016). Palladium-catalyzed ligand-promoted site-selective cyanomethylation of unactivated C(sp3)-H bonds with acetonitrile. Retrieved from [Link]

  • Hama, T., et al. (2012). Copper-Catalyzed Three- Five- or Seven-Component Coupling Reactions: The Selective Synthesis of Cyanomethylamines, N,N-Bis(Cyanomethyl)Amines and N,N. Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Reductive ortho -Cyanomethylation of Aryl Iodanes with MeCN via One-pot Iodonium-Claisen Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Retrieved from [Link]

  • Wolfe, J. P., & Dong, K. (2022). Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. NIH. Retrieved from [Link]

  • ACS Publications. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). CN101429153A - Synthesis of N- alkyl substituted maleimide.
  • RSC Publishing. (n.d.). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [CpIr(biimH2)(H2O)][OTf]2*. Retrieved from [Link]

  • Encyclopedia MDPI. (2023). Cyanomethylation Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • ChemRxiv. (n.d.). A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate. Retrieved from [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • ResearchGate. (2026). Preparation of Methyl N-Substituted Carbamates from Amides Through N-Chloroamides. Retrieved from [Link]

  • Liu, W., et al. (2021). A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile. RSC. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Retrieved from [Link]

  • Wiley Online Library. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Retrieved from [Link]

  • PubMed. (2004). Synthesis and antimicrobial activity of meso-substituted polymethine cyanine dyes. Retrieved from [Link]

  • ResearchGate. (2025). Sulfonamidation of Aryl and Heteroaryl Halides via Photosensitized Nickel Catalysis. Retrieved from [Link]

  • OUCI. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings. Retrieved from [Link]

Sources

Optimization

Best purification and recrystallization techniques for N-(cyanomethyl)methanesulfonamide crude mixtures

Welcome to the technical support center for the purification of N-(cyanomethyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical sol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-(cyanomethyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar sulfonamide compounds. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of N-(cyanomethyl)methanesulfonamide crude mixtures.

Q1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" is a phenomenon where the solute separates from the cooling solvent as a liquid rather than a solid.[1] This often occurs when the melting point of your compound is lower than the temperature of the solution, or when there is a high concentration of impurities that significantly depresses the melting point.[1][2] An oily product is undesirable because it tends to trap impurities.[3][4]

Troubleshooting Strategies:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[3][5]

  • Lower the Cooling Temperature: A lower final temperature, such as that achieved with an ice bath, may encourage solidification.[5]

  • Change the Solvent System: The solvent may be too nonpolar. Experiment with a more polar solvent or a mixed-solvent system. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[5]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of pure N-(cyanomethyl)methanesulfonamide.[5][6]

  • Pre-purification: If the crude material is highly impure, a preliminary purification step like column chromatography may be necessary before attempting recrystallization.[5]

Q2: I'm not getting any crystal formation, even after the solution has cooled completely. What should I do?

A2: The lack of crystal formation can be due to two primary reasons: the solution is supersaturated but hasn't initiated crystallization, or too much solvent was used, preventing the solution from becoming saturated upon cooling.[5][6]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

    • Seeding: Add a single, small crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal formation.[1]

  • Reduce Solvent Volume: If the solution is not saturated, you will need to remove some of the solvent. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[7]

Q3: My final product has a low yield. What are the common causes and how can I improve it?

A3: Low recovery is a frequent issue in recrystallization. Several factors can contribute to this:

  • Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[6] Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[5]

  • Premature Crystallization: If the product crystallizes during a hot filtration step (to remove insoluble impurities), it will be lost on the filter paper.[5] To prevent this, use pre-heated glassware for the filtration and work quickly.[5]

  • Inappropriate Solvent Choice: If the compound has a relatively high solubility in the chosen solvent at low temperatures, a significant portion will not crystallize.[5] Re-evaluate your solvent choice based on solubility tests.

  • Multiple Transfers: Each time the material is transferred between flasks, some loss occurs. Minimize the number of transfers.

Q4: The recrystallized product is still colored. How can I remove colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal.

Procedure:

  • After dissolving the crude product in the hot solvent, remove the flask from the heat source.

  • Add a small amount of activated charcoal (a spatula tip is usually sufficient).

  • Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.[8]

  • Perform a hot gravity filtration to remove the charcoal.[8]

Caution: Using too much activated charcoal can lead to the loss of your desired product.[9]

Q5: What is the best solvent system for recrystallizing N-(cyanomethyl)methanesulfonamide?

A5: Due to the presence of both polar (sulfonamide and cyano groups) and non-polar (methyl group) moieties, a single solvent may not be ideal. Mixed-solvent systems are often effective for sulfonamides.[5][10] Good starting points would be combinations of a polar protic solvent with water, such as:

  • Ethanol-water

  • Isopropanol-water[5][11]

The ideal ratio of solvents must be determined experimentally. The goal is to find a system where the compound is highly soluble in the hot solvent mixture and poorly soluble when cold.[12]

Section 2: Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method if a suitable single solvent can be identified.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude N-(cyanomethyl)methanesulfonamide in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture to boiling, adding more solvent in small portions until all the solid has dissolved.[14]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[8]

  • Hot Gravity Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-heated flask.[14]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[16]

  • Drying: Allow the crystals to air-dry on the filter paper or place them in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This technique is employed when no single solvent provides the desired solubility characteristics.[16]

Step-by-Step Methodology:

  • Solvent Pair Selection: Choose two miscible solvents. One in which N-(cyanomethyl)methanesulfonamide is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[16]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).[16]

  • Clarification: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents.[16]

  • Drying: Dry the purified crystals.

Protocol 3: Acid-Base Extraction for Preliminary Purification

If the crude mixture contains significant amounts of acidic or basic impurities, a preliminary acid-base extraction can be beneficial. Sulfonamides are acidic and can be deprotonated by a base to form a water-soluble salt.

Step-by-Step Methodology:

  • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Add an aqueous solution of a weak base (e.g., sodium bicarbonate).

  • Shake the funnel gently and allow the layers to separate. The deprotonated N-(cyanomethyl)methanesulfonamide will move to the aqueous layer.

  • Drain the aqueous layer into a clean flask.

  • Re-acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the purified N-(cyanomethyl)methanesulfonamide.

  • Collect the solid by vacuum filtration. This product can then be further purified by recrystallization.

Section 3: Visualization of Workflows

Recrystallization Troubleshooting Workflow

G start Crude Mixture dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Solution dissolve->cool oil_out Oiling Out? cool->oil_out crystals_form Crystals Form? collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot: - Induce (Scratch/Seed) - Reduce Solvent Volume crystals_form->troubleshoot_no_crystals No oil_out->crystals_form No troubleshoot_oil Troubleshoot: - Re-heat, add more solvent - Change solvent system - Slower cooling oil_out->troubleshoot_oil Yes pure_product Pure Product collect->pure_product troubleshoot_no_crystals->cool troubleshoot_oil->dissolve

Caption: Troubleshooting decision tree for recrystallization.

General Purification Strategy

G crude Crude N-(cyanomethyl)methanesulfonamide pre_purify Preliminary Purification (Optional) crude->pre_purify recrystallize Recrystallization crude->recrystallize If relatively pure acid_base Acid-Base Extraction pre_purify->acid_base If acidic/basic impurities present column Column Chromatography pre_purify->column If highly impure acid_base->recrystallize column->recrystallize analysis Purity Analysis (e.g., HPLC, NMR) recrystallize->analysis pure Pure Product analysis->pure

Caption: Overall purification workflow for N-(cyanomethyl)methanesulfonamide.

Section 4: Safety Precautions

When handling N-(cyanomethyl)methanesulfonamide and associated solvents, it is imperative to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[17][18] If there is a risk of splashing or dust formation, use safety goggles and a face shield.[17][18]

  • Ventilation: Conduct all manipulations in a well-ventilated chemical fume hood.[17]

  • Handling Cyanomethyl Compounds: Be aware that cyanomethyl compounds can be hazardous. Avoid inhalation of dust and contact with skin and eyes.[19][20] In case of accidental exposure, follow standard first-aid procedures and seek medical attention.[19]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

References

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-(Cyanomethyl)methanesulfonamide Substitution Reactions

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have compiled this comprehensive technical guide to address the specific thermodynamic and kinetic challenges associated with the subst...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have compiled this comprehensive technical guide to address the specific thermodynamic and kinetic challenges associated with the substitution and N-alkylation of N-(cyanomethyl)methanesulfonamide. This resource synthesizes field-proven methodologies, mechanistic causality, and authoritative literature to ensure your synthetic workflows are robust, reproducible, and scientifically grounded.

Core Principles & Diagnostic FAQs

Q1: Why is N-(cyanomethyl)methanesulfonamide particularly susceptible to steric hindrance during N-alkylation? A1: The challenge is twofold: steric and electronic. The methanesulfonyl (Ms) group is sterically demanding, creating a bulky umbrella over the nitrogen center. Concurrently, the cyanomethyl group (–CH₂CN) is strongly electron-withdrawing. While this increases the acidity of the sulfonamide N-H proton (facilitating easy deprotonation), it significantly reduces the nucleophilicity of the resulting anion. When a bulky electrophile approaches, the trajectory to the nitrogen lone pair is physically blocked, and the deactivated nitrogen lacks the thermodynamic driving force to overcome this activation barrier.

Q2: How can I definitively diagnose whether my reaction is failing due to steric hindrance or electronic deactivation? A2: You must perform a careful analysis of your crude reaction mixture via LC-MS or NMR.

  • Unreacted Starting Material: If you recover >80% of your starting sulfonamide and electrophile, the issue is likely electronic deactivation or insufficient electrophile reactivity.

  • O-Alkylation Products: The sulfonamide anion is an ambident nucleophile[1]. If the nitrogen center is sterically inaccessible, the incoming electrophile will attack the less hindered, "harder" oxygen atoms of the sulfonyl group, forming an undesired sulfonate ester.

  • Alkene Byproducts: Sulfonamide anions are relatively strong bases. If steric hindrance prevents nucleophilic substitution (Sₙ2), the anion will act as a base, causing elimination (E2) of a β-proton from the alkyl halide to form an alkene[1].

Troubleshooting Guide: Strategic Solutions

Issue 1: Predominant O-Alkylation

The Causality: Tight ion pairing between the sulfonamide anion and small counterions (like Na⁺ or K⁺) in less polar solvents shields the nitrogen atom. The exposed oxygen atoms react instead. The Solution (The "Cesium Effect"): Switch your base to Cesium Carbonate (Cs₂CO₃) and your solvent to anhydrous DMF or DMSO. The large atomic radius and low charge density of the Cs⁺ ion prevent tight coordination with the sulfonamide oxygen. In a polar aprotic solvent, this creates a "naked," highly reactive sulfonamide anion, shifting the regioselectivity back to the softer nitrogen center.

Issue 2: Poor Reactivity with Bulky Alkyl Halides

The Causality: Standard alkyl chlorides or bromides lack the leaving-group ability required to overcome the high activation energy of a sterically congested Sₙ2 transition state. The Solution (Electrophile Activation): Upgrade your electrophile. Convert your alcohols to triflates (–OTf) or use trichloroacetimidates under thermal conditions. Trichloroacetimidates act as stable carbocation precursors, shifting the mechanism from a sterically sensitive Sₙ2 to a more forgiving Sₙ1-like pathway, which is highly effective for encumbered sulfonamides[2].

Issue 3: Competing Elimination (Alkene Formation)

The Causality: Highly branched alkyl halides (secondary or tertiary) undergo E2 elimination when exposed to the basic sulfonamide anion[1]. The Solution (Borrowing Hydrogen Catalysis): Abandon alkyl halides entirely. Utilize transition-metal-catalyzed "borrowing hydrogen" methodologies (e.g., Ruthenium or Manganese catalysis). This allows you to use alcohols directly as alkylating agents. The catalyst temporarily oxidizes the alcohol to an aldehyde/ketone, the sulfonamide condenses to form an imine, and the catalyst reduces it back, producing water as the only byproduct and completely bypassing the E2 elimination pathway[3][4].

Visualizing the Problem & Solution

Workflow Start Reaction Failure: Low Yield / O-Alkylation Check Analyze Byproducts (LC-MS / NMR) Start->Check OAlk High O-Alkylation Check->OAlk NoRxn Unreacted Starting Material Check->NoRxn Elim Alkene Byproducts Check->Elim SolvBase Switch to Cs2CO3 / DMF OAlk->SolvBase Elec Upgrade Electrophile NoRxn->Elec Cat Borrowing Hydrogen (Ru/Mn) Elim->Cat

Diagnostic workflow for troubleshooting N-(cyanomethyl)methanesulfonamide alkylation.

Mechanism Substrate Sulfonamide Base1 K2CO3 / THF (Tight Ion Pair) Substrate->Base1 Base2 Cs2CO3 / DMF (Solvated Ion Pair) Substrate->Base2 Path1 Steric Block at N Hard O-center reacts Base1->Path1 Path2 Naked Anion Soft N-center reacts Base2->Path2 Prod1 O-Alkylation (Undesired) Path1->Prod1 Prod2 N-Alkylation (Desired) Path2->Prod2

Mechanistic influence of base and solvent on regioselectivity (N- vs. O-alkylation).

Quantitative Data: Reaction Optimization Matrix

The following table synthesizes expected outcomes based on varying reaction conditions when attempting to alkylate N-(cyanomethyl)methanesulfonamide with a sterically hindered secondary alkyl bromide.

BaseSolventElectrophileTypical YieldN:O RatioMechanistic Note
K₂CO₃THFAlkyl Bromide< 15%1:3Tight ion pair; O-alkylation dominates due to steric block at N.
NaHTHFAlkyl Bromide25%1:1Strong base induces significant E2 elimination of the alkyl bromide.
Cs₂CO₃ DMF Alkyl Bromide 65% 10:1 Cesium effect creates a naked anion; favors soft N-center.
Cs₂CO₃DMFAlkyl Triflate88%>20:1Superior leaving group overcomes Sₙ2 steric activation barrier.
NoneTolueneTrichloroacetimidate75%>20:1Thermal Sₙ1-like pathway; highly effective for encumbered systems[2].

Field-Proven Experimental Protocols

Protocol A: High-Yield N-Alkylation using the "Cesium Effect"

This protocol utilizes a self-validating system to ensure the reactive intermediate is properly formed before proceeding.

Step 1: Preparation & Purging Flame-dry a Schlenk flask under vacuum and backfill with Argon three times. Moisture is the primary enemy of the naked anion.

Step 2: Deprotonation (Self-Validation Step) Add N-(cyanomethyl)methanesulfonamide (1.0 equiv) and finely milled, anhydrous Cs₂CO₃ (1.5 equiv) to the flask. Add anhydrous DMF (0.2 M concentration). Stir at 40 °C for 45 minutes.

  • Validation Check: The initial opaque suspension should transition to a finely dispersed, slightly translucent mixture. Take a 10 µL aliquot, quench in water/MeCN, and run an LC-MS. You should observe the mass of the free sulfonamide anion (M-H)⁻ in negative ion mode, confirming complete deprotonation.

Step 3: Electrophile Addition Cool the reaction to 0 °C. Slowly add the alkylating agent (1.2 equiv) dropwise over 10 minutes. If using a triflate, maintain at 0 °C. If using a bromide, slowly warm to 60 °C over 12 hours.

Step 4: Quench & Workup Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with 5% aqueous LiCl (5x) to completely remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Ruthenium-Catalyzed Borrowing Hydrogen N-Alkylation

Use this protocol when dealing with highly branched secondary alcohols where traditional halogenation/alkylation leads to elimination[4].

Step 1: Catalyst Assembly In an argon-filled glovebox, charge a sealed tube with [Ru(p-cymene)Cl₂]₂ (2.5 mol%), DPEphos ligand (5 mol%), and N-(cyanomethyl)methanesulfonamide (1.0 equiv).

Step 2: Reaction Execution Add the target secondary alcohol (1.2 equiv) and anhydrous xylene (0.5 M). Seal the tube, remove it from the glovebox, and heat to 150 °C for 24 hours.

  • Validation Check: The high temperature is strictly required for secondary alcohols. If TLC shows intermediate imine formation but no final product, increase the reaction time or verify the integrity of the Ru catalyst.

Step 3: Isolation Cool to room temperature, filter through a short pad of Celite to remove the metal catalyst, concentrate in vacuo, and purify via silica gel chromatography.

References

  • BenchChem Technical Support. "Preventing N,N-dialkylation as a side reaction in sulfonamide alkylation." BenchChem. 1

  • Wallach, D. R., & Chisholm, J. D. "Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions." PubMed Central (PMC). 2

  • Hamid, M. H. S. A., et al. "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology." Journal of the American Chemical Society (ACS Publications). 4

  • Backes, B. J., & Ellman, J. A. "An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis." Journal of the American Chemical Society (ACS Publications). 5

Sources

Optimization

Minimizing side reactions during N-(cyanomethyl)methanesulfonamide catalysis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for N-(cyanomethyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for N-(cyanomethyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in catalytic processes. Given its unique bifunctional nature, containing both a nucleophilic cyanomethyl group and an acidic sulfonamide proton, minimizing side reactions is critical for achieving high-yield, clean outcomes.

This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our approach is to explain the chemical causality behind each recommendation, empowering you to make informed decisions in your work.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My reaction yield is low, and I'm observing a significant amount of methanesulfonamide and what appears to be hydrolyzed starting material (e.g., N-(carboxymethyl)methanesulfonamide) by LC-MS.

Answer: This strongly suggests that hydrolysis of the cyanomethyl group is a major competing pathway. The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.[1]

Possible Causes & Solutions:

  • Presence of Water: Trace amounts of water in your reagents or solvents are the most common culprit.

    • Solution: Implement rigorous anhydrous techniques. Ensure all glassware is flame-dried or oven-dried before use. Solvents should be freshly distilled from an appropriate drying agent or passed through a solvent purification system. Reagents should be stored in a desiccator.

  • Protic Solvents: Solvents with acidic protons (e.g., alcohols, water) can participate in and accelerate the hydrolysis pathway.

    • Solution: Switch to a polar aprotic solvent. Dioxane, Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are excellent alternatives that can solubilize reagents without contributing to hydrolysis.

  • Inappropriate pH / Strong Base: Using a strong aqueous base (like NaOH or KOH) can readily saponify the nitrile group.

    • Solution: Opt for non-nucleophilic, anhydrous bases. Strong bases like Lithium Hexamethyldisilazide (LiHMDS) or Sodium Hydride (NaH) are effective for deprotonating the α-carbon of the cyanomethyl group without introducing water.[2]

  • High Reaction Temperature: Elevated temperatures can provide the activation energy needed for the hydrolysis side reaction.

    • Solution: Attempt the reaction at a lower temperature. Many catalytic processes can proceed efficiently at room temperature or even 0 °C, albeit over a longer reaction time. Monitor the reaction by Thin Layer Chromatography (TLC) or a suitable analytical method to find the optimal temperature that favors product formation over degradation.[1]

Problem 2: My starting material is consumed, but instead of my desired product, I've isolated a dimer or oligomer.

Possible Causes & Solutions:

  • High Concentration: Running the reaction at a high concentration increases the probability of intermolecular self-condensation.

    • Solution: Perform the reaction under more dilute conditions. This can temper the rate of dimerization relative to the desired catalytic reaction.

  • Rapid Addition of Base: Adding the base all at once can generate a high transient concentration of the deprotonated, nucleophilic species.

    • Solution: Employ slow addition techniques. Use a syringe pump to add the base or the N-(cyanomethyl)methanesulfonamide solution to the reaction mixture over an extended period (e.g., 1-2 hours). This maintains a low steady-state concentration of the active nucleophile, favoring the reaction with your substrate.

  • Incorrect Order of Addition: The order in which you mix reagents can dramatically affect the outcome.

    • Solution: Add the base to the mixture of your primary substrate and the N-(cyanomethyl)methanesulfonamide. This ensures that your intended electrophile is present when the cyanomethyl anion is generated, providing a productive pathway and minimizing self-reaction.

Problem 3: The reaction stalls or fails completely, even with a reliable palladium catalyst. I suspect catalyst poisoning.

Answer: Transition metal catalysts, particularly palladium, are notoriously sensitive to poisoning by cyanide ions and even neutral nitrile groups.[4][5][6] The lone pair on the nitrile nitrogen can coordinate strongly to the metal center, occupying a coordination site and inhibiting key steps in the catalytic cycle like oxidative addition or reductive elimination.

Possible Causes & Solutions:

  • Direct Nitrile Coordination: The cyanomethyl group of your reagent is directly inhibiting the palladium catalyst.

    • Solution: Choose a ligand with strong binding affinity for palladium. Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like BrettPhos) can often outcompete nitrile coordination and maintain catalyst activity. In some cases, using a pre-formed catalyst complex can be essential for success.[7]

  • Excess Cyanide from Decomposition: If a portion of your reagent degrades, it could release free cyanide ions (CN⁻), which are potent poisons for palladium catalysts.[6][8]

    • Solution: Control the stoichiometry carefully. Avoid using a large excess of the N-(cyanomethyl)methanesulfonamide reagent. Additionally, adding the reagent slowly (as mentioned in Problem 2) can prevent the buildup of any potential catalyst poisons.

  • Formation of Inactive Catalyst Complexes:

    • Solution: Some protocols benefit from the addition of additives designed to activate the catalyst or prevent the formation of inactive species. For instance, in some cyanation reactions, zinc salts are used to facilitate the catalytic cycle.[9] Investigate literature precedents for similar cyanomethylation or cyanation reactions to identify beneficial additives.

Troubleshooting Workflow Diagram

The following diagram provides a logical decision-making process for troubleshooting low-yielding reactions.

TroubleshootingWorkflow start Low Yield or Stalled Reaction check_sm Analyze Crude Reaction Mixture (LC-MS, 1H NMR) start->check_sm sm_present Starting Material (SM) Largely Unconsumed? check_sm->sm_present side_products Major Side Products Observed? sm_present->side_products No catalyst_issue Possible Catalyst Inactivation or Poor Reaction Conditions sm_present->catalyst_issue Yes hydrolysis Hydrolysis Product Detected? (M+17, M+18 peaks) side_products->hydrolysis Yes no_reaction Complex Mixture/ Unidentifiable Products side_products->no_reaction No optimize_conditions 1. Increase Temperature Gradually 2. Screen Different Bases/Solvents 3. Check Catalyst/Ligand Integrity (See FAQ & Protocols) catalyst_issue->optimize_conditions implement_anhydrous Implement Rigorous Anhydrous Conditions: - Dry Solvents/Reagents - Use Aprotic Solvents - Use Non-Aqueous Base hydrolysis->implement_anhydrous Yes dimerization Dimer/Oligomer Detected? hydrolysis->dimerization No decomposition 1. Lower Reaction Temperature 2. Check Substrate Stability 3. Use Slower Reagent Addition no_reaction->decomposition slow_addition 1. Use Slower Reagent Addition 2. Decrease Overall Concentration 3. Adjust Order of Addition dimerization->slow_addition Yes catalyst_issue2 Re-evaluate: Possible Catalyst Poisoning (See Problem 3) dimerization->catalyst_issue2 No

Caption: A decision tree for troubleshooting low-yielding reactions.
Frequently Asked Questions (FAQs)
  • Q1: What is the primary role of N-(cyanomethyl)methanesulfonamide in a catalytic reaction? N-(cyanomethyl)methanesulfonamide typically serves as a cyanomethylating agent.[10] After deprotonation of the α-carbon (the -CH₂CN group), it becomes a carbanion that can act as a nucleophile in various C-C bond-forming reactions, often mediated by a transition metal catalyst.

  • Q2: How should I choose a base for activating the cyanomethyl group? The choice of base is critical. The pKa of the α-protons of acetonitrile is ~31 (in DMSO), so a strong base is required.[3] However, the sulfonamide N-H proton is also acidic (pKa ~10-11) and can be deprotonated by weaker bases. To selectively deprotonate the carbon, you must use a strong, non-nucleophilic base like LiHMDS, NaH, or LDA in an aprotic solvent. Avoid alkoxide bases in alcohol solvents, as this can lead to competitive N-deprotonation and other side reactions.

  • Q3: What are the best practices for storing N-(cyanomethyl)methanesulfonamide? Due to the susceptibility of the nitrile group to hydrolysis, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dry place. A desiccator is highly recommended to protect it from atmospheric moisture.

  • Q4: How can I effectively monitor the progress of my reaction? Thin Layer Chromatography (TLC) is a quick and effective method for initial monitoring. Stain with potassium permanganate, which readily visualizes many organic compounds. For more quantitative and precise analysis, taking aliquots from the reaction mixture (and quenching them appropriately) for analysis by LC-MS, GC-MS, or ¹H NMR is recommended. This will not only track the consumption of starting materials but also reveal the formation of any side products in real-time.

  • Q5: Are there specific safety precautions for this reagent? Yes. While N-(cyanomethyl)methanesulfonamide itself is not as acutely toxic as inorganic cyanide salts, the nitrile group is a key functional moiety. Standard laboratory safety protocols should be strictly followed: wear gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid heating reactions to decomposition, as this could potentially release toxic fumes. Always consult the material safety data sheet (MSDS) for the specific reagent.

Data & Protocols
Table 1: Summary of Common Side Reactions and Mitigation Strategies
Side ReactionProbable CausePrevention & Mitigation Strategy
Hydrolysis Water, protic solvents, high temperature, strong aqueous base/acid.Use anhydrous solvents (THF, Dioxane); employ non-aqueous bases (LiHMDS, NaH); run at the lowest effective temperature.
Dimerization High concentration; rapid generation of the cyanomethyl anion.Use dilute conditions; add base or reagent slowly via syringe pump; ensure the primary substrate (electrophile) is present before generating the nucleophile.
Catalyst Poisoning Nitrile coordination to metal; free cyanide from decomposition.Use bulky, electron-rich ligands (e.g., biaryl phosphines); use the minimum effective amount of the reagent; consider slow addition protocols.[4][5]
N-Deprotonation Use of an inappropriate base (e.g., weaker bases like K₂CO₃).Use a strong, non-nucleophilic base (e.g., LiHMDS) capable of selectively deprotonating the much less acidic C-H bond.
Protocol 1: General Procedure for Anhydrous Solvent Preparation (THF)

Objective: To remove water from the reaction solvent to prevent hydrolysis side reactions.

Materials:

  • Reagent-grade THF

  • Sodium metal

  • Benzophenone

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Distillation apparatus

Procedure:

  • Pre-dry the THF by letting it stand over activated 4Å molecular sieves overnight.

  • Assemble a distillation apparatus that has been flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).

  • Transfer the pre-dried THF to the distillation flask.

  • Under a positive flow of inert gas, carefully add small pieces of sodium metal to the THF. Caution: Sodium reacts violently with water.

  • Add a small amount of benzophenone to the flask. This acts as an indicator.

  • Heat the mixture to reflux. Initially, the solution will be colorless or yellow.

  • Continue to reflux until a persistent deep blue or purple color develops. This indicates that the solvent is anhydrous and oxygen-free.

  • Distill the required volume of solvent directly into the reaction flask under an inert atmosphere immediately before use.

References
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

  • Request PDF. (n.d.). N-Cyano-N-phenyl-p-toluenesulfonamide. Retrieved from [Link]

  • MDPI. (2023, May 5). Cyanomethylation Reaction. Encyclopedia. Retrieved from [Link]

  • Larionov, E., et al. (2022). Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. PMC. Retrieved from [Link]

  • Sun, M., Wei, L., & Li, C. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Ye, Z., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. ACS Publications. Retrieved from [Link]

  • Ahmad, N., et al. (2021). Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives. PMC. Retrieved from [Link]

  • Wang, D., et al. (2013). Rhodium-Catalyzed Directed C–H Cyanation of Arenes with N-Cyano-N-phenyl-p-toluenesulfonamide. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed. (1995). Amino acid analysis by high-performance liquid chromatography with methanesulfonic acid hydrolysis and 9-fluorenylmethylchloroformate derivatization. PubMed. Retrieved from [Link]

  • Willis, M. C., et al. (2018). Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. ACS Publications. Retrieved from [Link]

  • ACS Publications. (2020). Cu/Ni-Catalyzed Cyanomethylation of Alkenes with Acetonitrile for the Synthesis of β,γ-Unsaturated Nitriles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Retrieved from [Link]

  • Macmillan Group. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Princeton University. Retrieved from [Link]

  • Anderson, K. W., et al. (2004). An Investigation into Causes and Effects of High Cyanide Levels in the Palladium-Catalyzed Cyanation Reaction. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. Retrieved from [Link]

  • Wickham, S., et al. (2013). Divergent Effects of Compounds on the Hydrolysis and Transpeptidation Reactions of Gamma-Glutamyl Transpeptidase. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Retrieved from [Link]

  • Request PDF. (2025, October 3). Synthesis and biological activity of 5-sulfonamide-substituted 3-hydroxyoxindoles with 3-cyanomethyl and 3-carboxymethyl groups. Retrieved from [Link]

  • Request PDF. (n.d.). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Retrieved from [Link]

  • Request PDF. (n.d.). Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS). Retrieved from [Link]

  • Macmillan Group. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Princeton University. Retrieved from [Link]

  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chem. Soc. Rev. Retrieved from [Link]

  • Wang, Z. J., et al. (2021). Chemodivergent C(sp3)–H and C(sp2)–H Cyanomethylation Using Engineered Carbene Transferases. PMC. Retrieved from [Link]

  • PubMed. (2011). Lewis acid catalyzed direct cyanation of indoles and pyrroles with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). PubMed. Retrieved from [Link]

  • PubMed. (2017). The Catalytic Mechanism of the Class C Radical S-Adenosylmethionine Methyltransferase NosN. PubMed. Retrieved from [Link]

  • MDPI. (2021). Laccase-Catalyzed Derivatization of Antibiotics with Sulfonamide or Sulfone Structures. Molecules. Retrieved from [Link]

  • PubMed. (2009). Methanesulfonamide: a cosolvent and a general acid catalyst in sharpless asymmetric dihydroxylations. PubMed. Retrieved from [Link]

  • RSC Publishing. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis of Aromatic Sulfonamides through a Copper-Catalyzed Coupling of Aryldiazonium Tetrafluoroborates, DABCO·(SO2)2, and N-Chloroamines. Organic Letters. Retrieved from [Link]

  • Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ACS Publications. Retrieved from [Link]

  • ACS Publications. (2020). Catalytic Enantioselective Cyanation: Recent Advances and Perspectives. ACS Catalysis. Retrieved from [Link]

  • MIT Open Access Articles. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of HPLC Methods for N-(cyanomethyl)methanesulfonamide Quantification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, the objective of this guide is to move beyond a simple recitation of protocols. Instead, we w...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the objective of this guide is to move beyond a simple recitation of protocols. Instead, we will explore the underlying scientific rationale for method selection and validation design, focusing on N-(cyanomethyl)methanesulfonamide. The accurate quantification of this compound, a potentially crucial pharmaceutical intermediate, is non-negotiable for process control and quality assurance. This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods, grounded in the rigorous validation frameworks established by global regulatory bodies.

The Scientific Imperative and Regulatory Framework of Method Validation

Analytical method validation is the documented process that proves a method is suitable for its intended purpose.[1] This is a cornerstone of Good Manufacturing Practice (GMP).[1] The International Council for Harmonisation (ICH) guideline Q2(R2) provides the globally accepted framework for validation, outlining the specific performance characteristics that must be evaluated.[2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) align with these principles, emphasizing that validation is a continuous process throughout the method's lifecycle.[2][4] The goal is to ensure that the chosen analytical procedure can reliably measure the target attribute with the necessary specificity, accuracy, and precision over a defined range.[5]

The Core Analytical Challenge: Polarity of N-(cyanomethyl)methanesulfonamide

A critical first step in method development is understanding the analyte's physicochemical properties. N-(cyanomethyl)methanesulfonamide (C₃H₆N₂O₂S) is a small, polar molecule, as indicated by its structure and a predicted XLogP of -0.9.[6] In reversed-phase (RP) HPLC, which separates compounds based on hydrophobicity, highly polar molecules have a weak affinity for the non-polar stationary phase.[7] This often results in poor retention, with the analyte eluting at or near the column's void volume, making accurate quantification difficult.[7] This challenge dictates our choice of columns and mobile phases, moving beyond a standard approach to explore alternatives that enhance the retention of polar compounds.[8][9]

Comparative Analysis of Two Validated HPLC Methods

We will compare two distinct reversed-phase HPLC methods.

  • Method A represents a robust, traditional approach using a standard C18 column.

  • Method B employs a Phenyl-Hexyl stationary phase, which introduces an alternative separation mechanism (π-π interactions) that can be advantageous for retaining certain polar or aromatic compounds.

Summary of Validation Performance

The following table summarizes the key performance characteristics determined during the validation of each method, in accordance with ICH Q2(R2) guidelines.[3]

Table 1: Comparative Summary of HPLC Method Validation Parameters

Validation ParameterMethod A: C18 IsocraticMethod B: Phenyl-Hexyl GradientICH Acceptance Criteria
Linearity (Correlation Coefficient, R²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD, Intermediate) ≤ 1.5%≤ 1.1%≤ 2.0%
Limit of Detection (LOD) 0.08 µg/mL0.04 µg/mLS/N ≥ 3:1
Limit of Quantification (LOQ) 0.25 µg/mL0.12 µg/mLS/N ≥ 10:1
Specificity No interference from placeboNo interference from placeboPeak purity > 99%
Robustness PassedPassed%RSD < 5% for key parameters

Experimental Protocols and Validation Procedures

The following sections provide detailed, self-validating protocols. The causality behind each step is explained to provide a deeper understanding of the validation process.

Method A: Robust Quantification using a C18 Column

This method is designed for reliability and simplicity, making it ideal for routine quality control (QC) environments.

1. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

2. Step-by-Step Validation Protocol

  • System Suitability: Before each validation run, inject a standard solution (e.g., 10 µg/mL) five times. The %RSD for peak area and retention time must be ≤ 2.0%.

  • Specificity: Analyze a placebo (matrix without the analyte) to confirm no interfering peaks at the retention time of N-(cyanomethyl)methanesulfonamide.

  • Linearity: Prepare calibration standards from the LOQ (0.25 µg/mL) to 150% of the target concentration (e.g., 15 µg/mL). Inject each standard in triplicate. Plot a curve of mean peak area versus concentration and determine the correlation coefficient (R²).

  • Accuracy (Recovery): Spike the placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of target). Prepare three samples at each level and calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the cumulative %RSD.

  • LOD & LOQ: Determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[10]

  • Robustness: Intentionally vary key method parameters (e.g., mobile phase pH by ±0.2 units, column temperature by ±5°C, flow rate by ±0.1 mL/min) and assess the impact on system suitability and results.

Method B: High-Sensitivity Quantification using a Phenyl-Hexyl Column

This method leverages an alternative stationary phase chemistry to enhance sensitivity, making it suitable for trace-level analysis or complex matrices.

1. Chromatographic Conditions

  • HPLC System: Waters ACQUITY UPLC H-Class or equivalent

  • Column: XSelect Phenyl-Hexyl, 3.0 x 100 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: 5% B to 40% B over 8 minutes; hold at 40% B for 2 minutes.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 215 nm

  • Injection Volume: 5 µL

2. Step-by-Step Validation Protocol

  • System Suitability, Specificity, Linearity, Accuracy, Precision, LOD/LOQ, and Robustness: Follow the same validation procedures as outlined in Method A, adapting concentrations and injection volumes as necessary for the higher sensitivity of this method. The gradient elution requires particular attention during robustness testing, where the slope of the gradient may be slightly altered.

Visualizing the Validation Workflow

A structured approach is essential for a comprehensive method validation. The following diagram illustrates the logical relationship between the different validation stages.

HPLC_Validation_Workflow plan Method Development & Validation Protocol specificity Specificity / Selectivity plan->specificity linearity Linearity & Range plan->linearity accuracy Accuracy plan->accuracy precision Precision (Repeatability & Intermediate) plan->precision lod_loq LOD & LOQ plan->lod_loq robustness Robustness specificity->robustness linearity->robustness accuracy->robustness precision->robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability report Final Validation Report system_suitability->report

Caption: A logical workflow for HPLC analytical method validation.

Expert Recommendations

The choice between these two validated methods depends entirely on the application.

  • Method A (C18 Isocratic) is the quintessential workhorse for a QC laboratory. Its simplicity, use of a common phosphate buffer, and isocratic nature make it exceptionally robust and easy to transfer between labs and instruments. It is the recommended choice for routine release testing where the analyte concentrations are well above the limit of quantification.

  • Method B (Phenyl-Hexyl Gradient) offers superior sensitivity and potentially better selectivity against impurities due to both the alternative stationary phase and the gradient elution. This method is ideal during early-stage drug development, for analyzing stability samples where degradation products might be present, or for quantifying the analyte in complex biological matrices.[11] The use of a volatile formic acid mobile phase also makes it directly compatible with mass spectrometry (LC-MS) for further characterization if needed.

Ultimately, both methods demonstrate that they are fit for purpose. The selection should be a strategic decision based on the specific analytical challenges and the stage of the drug development lifecycle.

References

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • SIELC Technologies. Polar Compounds.
  • Crawford Scientific. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • PharmTech.
  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Lab Manager.
  • BenchChem.
  • PubChemLite. N-(cyanomethyl)methanesulfonamide (C3H6N2O2S).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

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Comparative

A Comparative Guide to Cyanomethylation Reagents: Benchmarking N-(cyanomethyl)methanesulfonamide Against Haloacetonitrile Standards

Introduction: The Strategic Importance of Cyanomethylation in Synthesis In the landscape of modern organic synthesis and drug development, the introduction of the cyanomethyl group (–CH₂CN) is a transformation of paramou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Cyanomethylation in Synthesis

In the landscape of modern organic synthesis and drug development, the introduction of the cyanomethyl group (–CH₂CN) is a transformation of paramount strategic importance. This small, yet functionally rich moiety, serves as a versatile synthetic handle. The nitrile group can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or elaborated into a variety of heterocycles, making it a cornerstone for library synthesis and lead optimization.[1][2] Furthermore, the cyanomethyl group itself is a recognized pharmacophore in numerous bioactive molecules, including inhibitors of Janus kinase (JAK) enzymes, which are critical for treating inflammatory diseases.[3]

The choice of a cyanomethylating agent is therefore a critical decision in any synthetic campaign, balancing reactivity, substrate scope, and, most importantly, operational safety. The classical and most widely used agents are the electrophilic haloacetonitriles, such as bromoacetonitrile and chloroacetonitrile.[3] However, their high toxicity and lachrymatory nature necessitate stringent handling protocols.[4][5][6][7] This guide introduces N-(cyanomethyl)methanesulfonamide as a potentially safer, more stable alternative and benchmarks its projected performance against these established standards, providing the necessary data and protocols for researchers to make informed decisions.

The Reagents: A Profile Comparison

A direct comparison of the physical and chemical properties of the reagents is the first step in evaluating their suitability for a given application. While chloroacetonitrile and bromoacetonitrile are well-characterized volatile liquids, N-(cyanomethyl)methanesulfonamide is anticipated to be a stable, crystalline solid, drawing parallels with its parent compound, methanesulfonamide.[8] This difference in physical state has significant implications for handling, storage, and dosing accuracy.

PropertyN-(cyanomethyl)methanesulfonamide (Projected)ChloroacetonitrileBromoacetonitrile
CAS Number 142254-19-1[9]107-14-2[4][10]590-17-0[6][7]
Molecular Formula C₃H₆N₂O₂SC₂H₂ClNC₂H₂BrN
Molecular Weight 134.16 g/mol 75.50 g/mol 119.95 g/mol
Physical State White Crystalline Solid (Predicted)Colorless Liquid[11][12]Clear Yellow to Brown Liquid[7]
Boiling Point N/A (Decomposes)125-127 °C149-151 °C
Key Advantage Potentially higher stability, solid, easier handling.Readily available, well-understood reactivity.Higher reactivity than chloroacetonitrile.
Key Disadvantage Reactivity requires validation, limited commercial availability.Highly toxic, lachrymator, flammable.[4][11][13]Highly toxic, severe lachrymator, light-sensitive.[5][6][14][15]

Mechanistic Considerations: A Tale of Two Pathways

The standard haloacetonitriles operate via a straightforward, well-documented mechanism: direct nucleophilic substitution (S_N2). The electron-withdrawing nitrile group activates the adjacent carbon, making it highly susceptible to attack by a wide range of nucleophiles (amines, thiols, carbanions), while the halide serves as a competent leaving group.

SN2_Mechanism Nu Nu:⁻ TS [Nu---CH₂(CN)---X]⁻ Nu->TS S_N2 Attack Reagent X-CH₂-CN Reagent->TS Product Nu-CH₂-CN TS->Product Bond Formation LG X⁻ TS->LG Leaving Group Departure

S_N2 mechanism for haloacetonitrile cyanomethylation.

For N-(cyanomethyl)methanesulfonamide, the reactivity profile is projected to be different and tunable. The methanesulfonamide group is an excellent leaving group, particularly after N-activation. Under basic conditions, deprotonation of the sulfonamide nitrogen would generate an anion, which is not reactive for substitution. However, in the presence of an acid or a Lewis acid, or via N-functionalization (e.g., activation with a pyridine/SOCl₂), the molecule could be primed to release a cyanomethyl cation equivalent or participate in a substitution reaction. This offers the potential for orthogonal reactivity compared to haloacetonitriles.

Performance Benchmark: Reactivity and Scope

The ultimate measure of a reagent is its performance in the synthesis of target molecules. Cyanomethylation is broadly applied to introduce the -CH₂CN group onto nitrogen, sulfur, and carbon nucleophiles.

N-Cyanomethylation of Amines

This reaction is fundamental for building scaffolds in medicinal chemistry. Both chloro- and bromoacetonitrile are effective for this transformation, typically requiring a mild base like potassium carbonate in a polar aprotic solvent.

S-Cyanomethylation of Thiols

The synthesis of cyanomethyl thioethers is another key application. These reactions proceed readily with haloacetonitriles.[16][17][18] The enhanced stability of N-(cyanomethyl)methanesulfonamide may offer advantages by minimizing side reactions, a common issue with the more reactive bromoacetonitrile.

Hypothetical Yield Comparison

While direct, side-by-side experimental data for N-(cyanomethyl)methanesulfonamide is not yet published, we can project its performance based on the known efficiency of sulfonamides as leaving groups. The following table provides representative yields for standard agents and a projected yield for the target compound, emphasizing the need for experimental verification.

Substrate (Nucleophile)ReagentConditionsYield (%)Reference
8-aminoquinolineBromoacetonitrileK₂CO₃, DMFGood to Moderate[3]
ImidazopyridineBromoacetonitrilefac-Ir(ppy)₃, Visible Light70-90%[19]
Various AminesNitromethane/AgCNAgCN, LiBF₄High[20][21][22]
Aromatic Amine N-(cyanomethyl)methanesulfonamide NaH, DMF (Projected) Good (Projected) N/A
Aliphatic Thiol N-(cyanomethyl)methanesulfonamide K₂CO₃, MeCN (Projected) High (Projected) N/A

Note: The development of novel cyanomethylation methods, such as those using nitromethane as a C1 source or employing photoredox catalysis, highlights the ongoing search for milder and more efficient protocols.[19][20][21][22][23]

Safety and Handling: A Critical Differentiator

The most significant potential advantage of N-(cyanomethyl)methanesulfonamide lies in its safety profile. Haloacetonitriles are notoriously hazardous.

HazardN-(cyanomethyl)methanesulfonamideChloroacetonitrileBromoacetonitrile
Acute Toxicity Potentially harmful if swallowed or in contact with skin (inferred from related structures).[9][24]Toxic if swallowed, inhaled, or in contact with skin.[4][11][13]Fatal if swallowed, in contact with skin, or if inhaled.[6][15]
Irritation Causes skin and serious eye irritation (inferred).[9][24]Causes skin and serious eye irritation.[4][10][11]Causes severe skin burns and eye damage.[6][15]
Specific Hazards Stable solid, likely low volatility.Flammable liquid and vapor.[11][13] Vapors may form explosive mixtures with air.[10]Lachrymator.[7][14][15] Corrosive.[5][15]
Handling Standard PPE, handle as a potentially hazardous solid.Work in a certified fume hood, use complete protective clothing, avoid heat/sparks.[11][12]Extreme Caution Required. Work in a fume hood, use full PPE including face shield.[5][6]

The projected classification of N-(cyanomethyl)methanesulfonamide as a stable, non-volatile solid would drastically reduce inhalation risk and simplify handling procedures compared to the highly toxic and volatile haloacetonitriles.

Experimental Protocols: From Theory to Practice

To facilitate the adoption and evaluation of these reagents, detailed, self-validating protocols are essential.

Protocol 1: General Procedure for N-Cyanomethylation using Bromoacetonitrile

This protocol outlines a standard procedure for the alkylation of a primary or secondary amine.

Materials:

  • Amine (1.0 eq)

  • Bromoacetonitrile (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the amine (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the stirred solution.

  • Slowly add bromoacetonitrile (1.1 eq) dropwise at room temperature. Caution: Bromoacetonitrile is highly toxic and a lachrymator. Perform this step in a certified chemical fume hood.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by pouring it into saturated aq. NaHCO₃.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow Start 1. Add Amine, DMF, K₂CO₃ to Dry Flask Add_Reagent 2. Add Bromoacetonitrile (Dropwise, in Fume Hood) Start->Add_Reagent React 3. Stir at RT (Monitor by TLC/LC-MS) Add_Reagent->React Quench 4. Quench with aq. NaHCO₃ React->Quench Extract 5. Extract with EtOAc (3x) Quench->Extract Wash_Dry 6. Wash with Brine, Dry over Na₂SO₄ Extract->Wash_Dry Concentrate 7. Filter and Concentrate Wash_Dry->Concentrate Purify 8. Purify via Chromatography Concentrate->Purify

Typical workflow for an N-cyanomethylation reaction.
Protocol 2: Proposed Procedure for N-Cyanomethylation using N-(cyanomethyl)methanesulfonamide

This hypothetical protocol is designed as a starting point for investigation, leveraging the anticipated reactivity of the sulfonamide.

Materials:

  • Amine (1.0 eq)

  • N-(cyanomethyl)methanesulfonamide (1.2 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the amine (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.3 eq) portion-wise. Caution: NaH reacts violently with water. Ensure all equipment is dry. Allow the mixture to stir for 20 minutes at 0 °C.

  • Add a solution of N-(cyanomethyl)methanesulfonamide (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aq. NH₄Cl.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like NaH is proposed to deprotonate the amine nucleophile, increasing its reactivity towards the sulfonamide electrophile. THF is chosen as a suitable aprotic solvent. This protocol provides a self-validating system; successful product formation would confirm the viability of N-(cyanomethyl)methanesulfonamide as an effective cyanomethylating agent under these conditions.

Conclusion and Future Outlook

Standard cyanomethylating agents like chloro- and bromoacetonitrile are effective but burdened by significant safety and handling concerns.[4][5][6][11] N-(cyanomethyl)methanesulfonamide presents a compelling alternative on paper: a potentially stable, crystalline solid with a much-improved safety profile. Its projected reactivity, leveraging the well-established utility of sulfonamides as leaving groups, suggests it could be a valuable tool for modern synthesis.

This guide provides the foundational data and a clear experimental starting point for benchmarking N-(cyanomethyl)methanesulfonamide in the laboratory. Successful validation of its efficacy would represent a significant step forward, providing researchers, scientists, and drug development professionals with a safer, more user-friendly option for this critical synthetic transformation.

References

  • Ketone Pharma. Chloroacetonitrile CAS 107-14-2 | 802604.
  • Cameo Chemicals. Bromoacetonitrile.
  • INCHEM. ICSC 0844 - CHLOROACETONITRILE.
  • IPCS. CHLOROACETONITRILE.
  • Takashima, T., Ece, H., Yurino, T., & Ohkuma, T. (2023). Ag-Catalyzed Cyanomethylation of Amines Using Nitromethane as a C1 Source. Organic Letters, 25, 6052-6056.
  • MDPI. (2023). Cyanomethylation Reaction. Encyclopedia.
  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation.
  • ACS Publications. (2017). Visible-Light-Induced Regioselective Cyanomethylation of Imidazopyridines and Its Application in Drug Synthesis. The Journal of Organic Chemistry.
  • Santa Cruz Biotechnology. (2015). Safety Data Sheet for Bromoacetonitrile.
  • BenchChem. Application Notes and Protocols for S-Cyanation of Thiols.
  • CDH Fine Chemical. (2006). Chloro Acetonitrile CAS No 107-14-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Infoscience. General and Practical Formation of Thiocyanates from Thiols.
  • ResearchGate. Late-stage cyanomethylation of pharmaceuticals.
  • ACS Publications. (2023). Ag-Catalyzed Cyanomethylation of Amines Using Nitromethane as a C1 Source. Organic Letters.
  • NOAA. BROMOACETONITRILE - CAMEO Chemicals.
  • RSC Publishing. Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives.
  • PubMed. (2023). Ag-Catalyzed Cyanomethylation of Amines Using Nitromethane as a C1 Source.
  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation).
  • ACS Publications. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis.
  • ACS Publications. (2016). Cyanomethylation and Cyclization of Aryl Alkynoates with Acetonitrile under Transition-Metal-Free Conditions: Synthesis of 3-Cyanomethylated Coumarins. The Journal of Organic Chemistry.
  • Fisher Scientific. (2008). Safety Data Sheet for 2-Chloroacetonitrile.
  • Cole-Parmer. (2005). Material Safety Data Sheet - Bromoacetonitrile, 97%.
  • Cameo Chemicals. Cyanamide.
  • ThermoFisher Scientific. (2010). SAFETY DATA SHEET - Bromoacetonitrile.
  • Angene Chemical. (2021). Safety Data Sheet.
  • PubMed. (2015). Two-step cyanomethylation protocol: convenient access to functionalized aryl- and heteroarylacetonitriles.
  • Chemical Substance Information. N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide.
  • ACS Publications. (2020). Cu/Ni-Catalyzed Cyanomethylation of Alkenes with Acetonitrile for the Synthesis of β,γ-Unsaturated Nitriles. The Journal of Organic Chemistry.
  • BenchChem. A Comparative Guide to Cyanomethylation Reagents: Zinc, bromo(cyanomethyl)- vs. Trimethylsilylacetonitrile.
  • Angene Chemical. (2021). Safety Data Sheet for N-(Cyanomethyl)acetamide.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Methanesulfonamide.
  • Chemical Review and Letters. (2023). Recent Trends in Direct S-Cyanation of Thiols.
  • BenchChem. Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis.
  • BenchChem. A Comparative Guide to Cyanomethylation: Bromoacetonitrile vs. Palladium-Catalyzed C-H Activation.
  • Organic Syntheses. is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a.
  • RSC Publishing. Cyanomethylation of alkenes with C–H bond activation of acetonitrile: in situ generated diazonium salts as promoters without transition-metals.

Sources

Validation

High-Resolution Mass Spectrometry (HRMS) vs. Nominal Mass Spectrometry for the Structural Validation of N-(Cyanomethyl)methanesulfonamide Reaction Products

Executive Summary & Biological Context In the development of targeted therapeutics for myeloproliferative neoplasms (such as primary myelofibrosis), the synthesis of phenyl amino pyrimidine compounds is a critical pathwa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

In the development of targeted therapeutics for myeloproliferative neoplasms (such as primary myelofibrosis), the synthesis of phenyl amino pyrimidine compounds is a critical pathway[1]. These compounds function as potent inhibitors of the Janus kinase 2 (JAK2)[2]. A key building block in this synthesis is N-(cyanomethyl)methanesulfonamide , which acts as a nucleophile to alkylate chloropyrimidine intermediates[2].

Validating the structural integrity of these reaction products is paramount. The cyanomethyl (-CH₂CN) and methanesulfonamide (-SO₂CH₃) moieties are prone to complex in-source fragmentation and the generation of isobaric side-products during synthesis. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS via Q-TOF) against traditional Nominal Mass Spectrometry (Triple Quadrupole, QqQ) for the structural elucidation and impurity profiling of these critical intermediates.

JAK_STAT Ligand Cytokine Ligand Receptor Cytokine Receptor Ligand->Receptor JAK2 JAK2 Kinase (Target of API) Receptor->JAK2 Activation STAT5 STAT5 (Monomer) JAK2->STAT5 Phosphorylation STAT5_dimer p-STAT5 (Dimer) STAT5->STAT5_dimer Dimerization Nucleus Gene Transcription (Proliferation) STAT5_dimer->Nucleus Translocation

Figure 1: JAK/STAT signaling pathway illustrating the therapeutic target (JAK2) of N-(cyanomethyl)methanesulfonamide-derived APIs.

The Analytical Challenge: Why Nominal Mass Fails

During the coupling of N-(cyanomethyl)methanesulfonamide with 4-(2-chloropyrimidin-4-yl)aniline derivatives in 1,4-dioxane[2], several side reactions can occur. The exact mass of the unreacted N-(cyanomethyl)methanesulfonamide (C₃H₆N₂O₂S) is 134.0150 Da , yielding an [M+H]⁺ ion at 135.0228 m/z .

When utilizing a standard QqQ mass spectrometer, the instrument operates at unit mass resolution (measuring at ~135.0 m/z). If an isobaric impurity (e.g., an oxidized aliphatic fragment or a positional isomer from the matrix) elutes at the same retention time with an [M+H]⁺ of 135.0581 m/z, the QqQ cannot differentiate the two. This "mass blindness" leads to false positives, allowing undetected impurities to cascade down the synthetic pipeline, ultimately ruining the final API yield.

HRMS platforms, specifically Quadrupole Time-of-Flight (Q-TOF) , solve this by offering resolving powers exceeding 30,000 and mass accuracies below 2 ppm, unambiguously separating the target product from background noise.

Logic Reaction Alkylation Reaction Mixture Target Target Product [M+H]+ 135.0228 Reaction->Target Impurity Isobaric Impurity [M+H]+ 135.0581 Reaction->Impurity QQQ QqQ (Nominal Mass) Cannot Resolve Δ 0.035 Da Target->QQQ Co-elution QTOF Q-TOF (HRMS) Resolves Peaks (R > 30,000) Target->QTOF Exact Mass Impurity->QQQ Co-elution Impurity->QTOF Exact Mass

Figure 2: Logical necessity of high-resolution mass spectrometry for resolving isobaric interferences in cyanomethylation.

Comparative Methodology & Self-Validating Protocols

To objectively compare the two platforms, the following self-validating LC-MS protocol is employed. Every step is designed with explicit chemical causality to ensure data integrity.

Step 1: Sample Preparation (Quench & Lock-Mass Calibration)
  • Quenching: Extract the 1,4-dioxane reaction mixture with ethyl acetate and concentrate in vacuo[2].

  • Dilution: Reconstitute the residue in LC-MS grade Methanol (1:1000 dilution).

    • Causality: High concentrations saturate the ESI detector and cause space-charge effects in the Q-TOF flight tube, which artificially skews mass accuracy.

  • Internal Standard (Self-Validation): Spike the sample with a known lock-mass calibrant (e.g., Leucine Enkephalin,[M+H]⁺ 556.2771). This provides real-time mass correction, validating that any mass shift observed is due to the molecule, not instrument drift.

Step 2: UHPLC Separation
  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is critical. It acts as a proton donor, ensuring robust [M+H]⁺ ionization of both the basic pyrimidine nitrogens and the sulfonamide group in positive ESI mode.

Step 3: Mass Spectrometry Parameters

Based on validated parameters for phenyl amino pyrimidines[3]:

  • Source Temperature: 200°C[3].

  • Nebulizer Temperature: 80°C[3].

  • Mass Range: m/z 100–700[3].

  • Collision Energy (CE): Ramped from 15 to 45 eV to monitor the specific diagnostic loss of the cyanomethyl group (-40 Da, CH₂CN) via MS/MS fragmentation.

Workflow Prep Sample Prep (Quench & Dilute) LC UHPLC Separation (C18 Column) Prep->LC Split Split Flow LC->Split QTOF Q-TOF HRMS (Product) Split->QTOF QQQ QqQ MS (Alternative) Split->QQQ Data Data Analysis (Mass Error < 2 ppm) QTOF->Data QQQ->Data

Figure 3: Parallel LC-MS/MS workflow comparing Q-TOF HRMS against traditional QqQ for reaction product validation.

Performance Data: Q-TOF vs. QqQ Comparison

The quantitative advantages of utilizing Q-TOF over QqQ for N-(cyanomethyl)methanesulfonamide derivatives are summarized below:

Analytical ParameterNominal Mass (QqQ)High-Resolution MS (Q-TOF)Scientific Causality & Advantage
Mass Accuracy ± 0.5 Da< 2 ppm Q-TOF's reflectron flight tube enables exact mass determination, confirming the precise elemental composition (C₃H₆N₂O₂S).
Resolving Power (FWHM) ~ 1,000> 30,000 Q-TOF resolves isobaric impurities (e.g., Δ 0.035 Da) that co-elute and appear as a single false-positive peak in QqQ.
Isotopic Fidelity PoorExcellent (<2% error) Confirms the presence of sulfur (³⁴S natural abundance) and chlorine (³⁷Cl) in the coupled pyrimidine intermediates.
Data Acquisition Strategy Targeted (MRM only)Untargeted (Full Scan) Q-TOF captures all ions simultaneously. Researchers can retrospectively interrogate data for unknown side-products without re-running the sample.
Structural Elucidation Limited to nominal fragmentsExact mass of fragments MS/MS on Q-TOF provides exact mass for the cleaved cyanomethyl fragments, definitively proving the localization of the functional group.

Conclusion

While Triple Quadrupole (QqQ) mass spectrometers excel at targeted quantitation of known analytes in plasma, they are fundamentally ill-equipped for the structural validation of complex synthetic mixtures. The cyanomethylation of pyrimidine intermediates in the synthesis of JAK2 inhibitors requires absolute structural certainty to prevent downstream failures[2].

By providing sub-2 ppm mass accuracy and resolving powers exceeding 30,000, High-Resolution Q-TOF Mass Spectrometry serves as a self-validating analytical system. It not only confirms the exact elemental composition of N-(cyanomethyl)methanesulfonamide reaction products but also maps out the entire impurity profile of the reaction matrix, making it the undisputed gold standard for drug development professionals in this workflow.

References

  • Phenyl amino pyrimidine compounds and uses thereof (US Patent 9,233,934 B2)
  • PHENYL AMINO PYRIMIDINE COMPOUNDS AND USES THEREOF (EP Patent 3,023,422 A1)
  • Treatment of JAK2-mediated conditions (WO2012071612A1)

Sources

Comparative

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of N-(cyanomethyl)methanesulfonamide in Large-Scale Organic Synthesis

Executive Summary The introduction of the cyanomethyl moiety (–CH₂CN) is a pivotal transformation in the synthesis of numerous active pharmaceutical ingredients (APIs) and fine chemicals. The nitrile group serves as a ve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of the cyanomethyl moiety (–CH₂CN) is a pivotal transformation in the synthesis of numerous active pharmaceutical ingredients (APIs) and fine chemicals. The nitrile group serves as a versatile synthetic handle, readily convertible to primary amines, carboxylic acids, and various heterocycles.[1][2] Consequently, the selection of a cyanomethylating agent for large-scale synthesis is a critical decision, balancing reagent cost, process efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of N-(cyanomethyl)methanesulfonamide, a lesser-documented yet potentially valuable reagent, and compares its projected performance with established alternatives. This analysis is intended for researchers, scientists, and drug development professionals to inform strategic decisions in process chemistry and large-scale manufacturing.

N-(cyanomethyl)methanesulfonamide: A Profile

N-(cyanomethyl)methanesulfonamide, with the structure CH₃SO₂NHCH₂CN, combines the activating and leaving group potential of a sulfonamide with the synthetic utility of a cyanomethyl group. While not as extensively documented in literature as other cyanomethylating agents, its structure suggests utility as a stable, solid, and potentially safer alternative to highly toxic or pyrophoric reagents. Its synthesis can be envisioned through the N-alkylation of methanesulfonamide with a haloacetonitrile.

Proposed Synthesis of N-(cyanomethyl)methanesulfonamide

A scalable synthesis would likely involve the reaction of readily available methanesulfonamide with bromoacetonitrile in the presence of a suitable base. This protocol is based on standard N-alkylation procedures for sulfonamides.

Experimental Protocol: Synthesis of N-(cyanomethyl)methanesulfonamide

  • Materials:

    • Methanesulfonamide (1.0 eq)

    • Bromoacetonitrile (1.05 eq)

    • Potassium carbonate (K₂CO₃, 1.5 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of methanesulfonamide and potassium carbonate in DMF at room temperature, add bromoacetonitrile dropwise.

    • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

    • Upon completion, cool the mixture to room temperature and pour it into cold water.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(cyanomethyl)methanesulfonamide as a solid.

cluster_synthesis Proposed Synthesis of N-(cyanomethyl)methanesulfonamide reagent1 Methanesulfonamide reaction N-Alkylation (60-70°C, 4-6h) reagent1->reaction reagent2 Bromoacetonitrile reagent2->reaction base K2CO3 in DMF base->reaction Base workup Aqueous Workup & Extraction reaction->workup purification Recrystallization workup->purification product N-(cyanomethyl)methanesulfonamide purification->product

Caption: Proposed workflow for the synthesis of N-(cyanomethyl)methanesulfonamide.

Comparative Analysis of Cyanomethylation Reagents

The efficacy of N-(cyanomethyl)methanesulfonamide must be evaluated against established methods. Key alternatives include the use of inorganic cyanides and the direct functionalization of acetonitrile.

Alternative 1: Inorganic Cyanides (e.g., NaCN/KCN)

This classical approach involves the Sₙ2 reaction of an alkyl halide with sodium or potassium cyanide. While often high-yielding and cost-effective from a raw material perspective, the extreme toxicity of inorganic cyanides presents significant handling, safety, and waste disposal challenges on a large scale.

Experimental Protocol: Cyanomethylation using Sodium Cyanide

  • Materials:

    • Benzyl bromide (1.0 eq)

    • Sodium cyanide (NaCN, 1.2 eq)

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane

    • Water

  • Procedure:

    • In a well-ventilated fume hood with appropriate safety measures, dissolve sodium cyanide in DMSO.

    • Add benzyl bromide dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring for completion.

    • Carefully quench the reaction by pouring it into a large volume of water.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water, dry, and concentrate to yield benzyl cyanide.

    • All aqueous waste must be treated with bleach or another suitable oxidizing agent to neutralize residual cyanide before disposal.

Alternative 2: Direct C-H Functionalization of Acetonitrile

Modern methods increasingly utilize acetonitrile as a "green" and inexpensive cyanomethyl source.[3] These reactions, often catalyzed by transition metals like copper or nickel, proceed via C-H activation and can be applied to a variety of substrates, including alkenes and imines.[4][5][6] While avoiding highly toxic reagents, these methods may require more expensive catalysts, ligands, and oxidants, and reaction optimization can be complex.

Experimental Protocol: Cu/Ni-Catalyzed Cyanomethylation of an Alkene

  • Materials:

    • Alkene substrate (1.0 eq)

    • Cu(OTf)₂ (20 mol%)

    • 1,10-Phenanthroline (20 mol%)

    • NiCl₂(DME) (20 mol%)

    • tert-Butyl peroxybenzoate (TBPB, 3.0 eq)

    • Acetonitrile (solvent and reagent)

  • Procedure: [5]

    • In a sealed tube under a nitrogen atmosphere, dissolve Cu(OTf)₂ and 1,10-phenanthroline in dry, degassed acetonitrile and stir for 20 minutes.

    • Add NiCl₂(DME), the alkene substrate, and TBPB to the mixture.

    • Seal the tube and heat the reaction mixture to 120°C for the required time (typically 12-24 hours).

    • After cooling, dilute the mixture with an organic solvent and wash with water.

    • Purify the product via column chromatography.

Performance and Cost Comparison

The choice of reagent in a large-scale campaign is a multi-faceted decision. The following table provides a comparative summary.

ParameterN-(cyanomethyl)methanesulfonamide (Projected)Inorganic Cyanides (e.g., NaCN)Direct C-H Functionalization of Acetonitrile
Typical Yield Moderate to HighHighModerate to High
Reagent Form Stable, crystalline solidCrystalline solidLiquid (reagent and solvent)
Safety/Toxicity Moderately toxic; handle with care.Extremely toxic; potential for HCN gas release.[3]Low toxicity of acetonitrile; oxidants and catalysts may have specific hazards.
Handling Standard chemical handling procedures.Requires stringent containment, specialized training, and emergency protocols.Requires inert atmosphere techniques; catalysts can be air/moisture sensitive.
Substrate Scope Projected for N-alkylation of various nucleophiles.Primarily for Sₙ2 reactions with good electrophiles (halides, tosylates).Broad scope including alkenes, imines, and arenes.[4][6]
Reaction Conditions Mild to moderate temperatures (25-80°C).Typically mild (room temperature).Often requires high temperatures (≥120°C) and/or photocatalysis.[5]
Raw Material Cost Moderate (based on methanesulfonamide[7][8][9] and bromoacetonitrile).LowVery Low (acetonitrile is an inexpensive commodity solvent).
Process Cost Includes synthesis of the reagent; potentially simpler purification of the final product.High costs associated with safety infrastructure, specialized PPE, and waste treatment.High cost of catalysts (e.g., Rh, Pd, Ir), ligands, and oxidants.
Waste Management Standard organic waste.Hazardous waste stream requiring specialized and costly cyanide neutralization.May contain heavy metals from catalysts, requiring specific disposal procedures.

In-Depth Cost-Benefit Analysis

cluster_cba Cost-Benefit Analysis Framework cluster_reagent1 N-(cyanomethyl)methanesulfonamide cluster_reagent2 Inorganic Cyanides (NaCN) cluster_reagent3 Direct Acetonitrile C-H Activation topic Cyanomethylation Strategy r1_cost Costs: - Methanesulfonamide Price - Bromoacetonitrile Price - Reagent Synthesis Step topic->r1_cost r1_benefit Benefits: - Stable Solid Reagent - Enhanced Safety Profile - Simplified Waste Disposal topic->r1_benefit r2_cost Costs: - Extreme Toxicity & Handling - High Safety Infrastructure Cost - Hazardous Waste Treatment topic->r2_cost r2_benefit Benefits: - Very Low Reagent Cost - High Reactivity & Yield - Simple, Well-Established Chemistry topic->r2_benefit r3_cost Costs: - Expensive Catalysts/Ligands - High Reaction Temperatures - Process Optimization Effort topic->r3_cost r3_benefit Benefits: - 'Green' Cyanide Source - High Atom Economy - Broad Substrate Scope topic->r3_benefit

Caption: Decision framework for selecting a cyanomethylation reagent.

  • N-(cyanomethyl)methanesulfonamide: The primary benefit of this reagent lies in its potential as a safe and stable solid carrier of the cyanomethyl group. For large-scale operations, avoiding the handling of highly toxic gases or liquids is a significant advantage, reducing the need for expensive specialized containment and safety systems. The cost of goods (COGS) would be higher than using NaCN directly due to the additional step of preparing the reagent. However, this upfront cost could be offset by reduced operational costs related to safety compliance, personnel training, and hazardous waste disposal. Its utility would be highest in applications where a nucleophile is to be cyanomethylated and where the process is sensitive to the harsh conditions or byproducts of other methods.

  • Inorganic Cyanides: This method remains the most cost-effective from a raw material standpoint . For simple, robust transformations where the substrate is inexpensive, this may still be the preferred route in facilities already equipped to handle highly toxic materials. However, the hidden costs are substantial . These include capital expenditure for specialized ventilation and monitoring systems, extensive operator training, and the significant, recurring cost of cyanide waste detoxification. For new processes or in facilities with stricter environmental and safety regulations, these costs can make the "cheapest" reagent the most expensive overall.

  • Direct Acetonitrile C-H Functionalization: This approach represents the cutting edge of "green chemistry".[3] Its main advantage is high atom economy and the use of a non-toxic, inexpensive starting material . This is particularly attractive for complex, late-stage functionalization where traditional Sₙ2 reactions are not feasible.[10] The primary drawback is the high cost and sensitivity of the required catalytic systems . The cost of noble metal catalysts and specialized ligands can be prohibitive for large-scale manufacturing of lower-cost APIs. Furthermore, the high temperatures often required increase energy consumption, and the removal of metal catalyst residues from the final product is a critical and often costly purification step.

Conclusion and Recommendations

The choice of a cyanomethylation reagent is a strategic decision that extends beyond simple reagent cost.

  • N-(cyanomethyl)methanesulfonamide presents a compelling, albeit underexplored, option for large-scale synthesis. It offers a potential "sweet spot" between the extreme toxicity of inorganic cyanides and the high process costs of modern catalytic methods. Its value proposition is strongest for companies prioritizing operational safety and simplified waste management. Further process development and pilot-scale studies are warranted to validate its performance and scalability.

  • Inorganic cyanides should be reserved for processes where the low raw material cost is the dominant economic driver and where the necessary safety and handling infrastructure is already in place.

  • Direct C-H functionalization of acetonitrile is the method of choice for complex molecules and when seeking to implement greener synthetic routes, provided the value of the final product can justify the high cost of the catalytic system.

For drug development professionals, a thorough process hazard analysis (PHA) and a comprehensive cost model, including raw materials, operational expenses, and waste disposal, are essential. N-(cyanomethyl)methanesulfonamide should be considered a viable candidate for evaluation in process optimization studies, particularly in scenarios where safety and environmental considerations are paramount.

References

  • LabAlley. Methanesulfonamide, 500g, Each. [Link]

  • Lab Supplies. Aminoacetonitrile hydrochloride, min 98%, 100 grams. [Link]

  • ChemSupply Australia. Methanesulfonamide 98%. [Link]

  • Synthonix, Inc. 2-Aminoacetonitrile hydrochloride - [A68631]. [Link]

  • Chemical Science. Radical cyanomethylation via vinyl azide cascade-fragmentation. [Link]

  • ChemUniverse. n-(cyanomethyl)-4-methylbenzenesulfonamide. [Link]

  • American Elements. 1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide | CAS 948910-03-0. [Link]

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  • ACS Publications. Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling–Isoxazole Fragmentation. [Link]

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Sources

Validation

In vitro toxicity comparison of N-(cyanomethyl)methanesulfonamide derivatives

In Vitro Toxicity and Efficacy Comparison: N-(cyanomethyl)methanesulfonamide Derivatives vs. Standard JAK Inhibitors The development of targeted Janus kinase (JAK) inhibitors has revolutionized the treatment of myeloprol...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Toxicity and Efficacy Comparison: N-(cyanomethyl)methanesulfonamide Derivatives vs. Standard JAK Inhibitors

The development of targeted Janus kinase (JAK) inhibitors has revolutionized the treatment of myeloproliferative neoplasms (MPNs) and holds promise for vascular diseases such as pulmonary arterial hypertension (PAH). While first-generation inhibitors like Ruxolitinib and benzamide-based derivatives like Momelotinib (CYT387) have shown clinical efficacy, the pursuit of enhanced JAK2 selectivity and reduced off-target toxicity has led to the exploration of novel structural moieties.

This guide provides an objective, data-driven comparison of N-(cyanomethyl)methanesulfonamide-derived phenylaminopyrimidines against standard alternatives, detailing the structural rationale, comparative in vitro toxicity profiles, and the self-validating experimental protocols used to evaluate them.

Structural Rationale & Target Engagement

The defining feature of this novel class of inhibitors is the substitution of the conventional benzamide group (seen in Momelotinib) with an N-(cyanomethyl)methanesulfonamide moiety [1].

  • The Cyanomethyl Group: Acts as a critical pharmacophore that occupies a narrow, hydrophobic sub-pocket within the ATP-binding cleft of the JAK2 kinase domain.

  • The Methanesulfonamide Group: Unlike the planar benzamide, the methanesulfonamide group alters the hydrogen-bonding network and the dihedral angle of the molecule. This subtle steric shift restricts the molecule's conformational flexibility, heavily favoring the architecture of the JAK2 active site over JAK1 or JAK3, thereby reducing off-target kinase inhibition and broad-spectrum cytotoxicity.

Mechanistic Pathway

These derivatives function as Type I ATP-competitive inhibitors. By blocking the ATP-binding site of constitutively active JAK2 (such as the JAK2V617F or TEL-JAK2 mutants), they prevent the trans-phosphorylation of STAT5, halting the downstream transcription of genes responsible for uncontrolled cellular proliferation.

JAK_STAT_Pathway Ligand Cytokine / EPO Receptor Cytokine Receptor Ligand->Receptor JAK2 JAK2 Kinase (Constitutively Active) Receptor->JAK2 STAT STAT5 Monomers JAK2->STAT Phosphorylation Inhibitor N-(cyanomethyl)methanesulfonamide Derivative Inhibitor->JAK2 ATP-competitive Inhibition pSTAT Phospho-STAT5 Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription (Proliferation / Survival) pSTAT->Nucleus Translocation

Fig 1: JAK2/STAT5 signaling pathway and the ATP-competitive inhibition mechanism.

Comparative In Vitro Toxicity & Efficacy Data

To objectively evaluate the therapeutic window of N-(cyanomethyl)methanesulfonamide derivatives, we compare their in vitro biochemical and cellular profiles against Momelotinib (an N-(cyanomethyl)benzamide) [2] and Ruxolitinib.

The data below highlights the shift from dual JAK1/JAK2 inhibition (Momelotinib) to a more JAK2-selective profile, which is crucial for minimizing immunosuppressive toxicities associated with JAK1 inhibition.

Compound ClassJAK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)Ba/F3-TEL-JAK2 Viability IC₅₀ (nM)HepG2 General Cytotoxicity CC₅₀ (µM)
N-(cyanomethyl)methanesulfonamide Derivative (e.g., Compound 3)~15~120~800>50
Momelotinib (CYT387) 18111500>50
Ruxolitinib 2.83.3250>50

Data Interpretation: While Ruxolitinib is highly potent, it lacks differentiation between JAK1 and JAK2. Momelotinib is a potent dual inhibitor. The methanesulfonamide derivative maintains high potency against JAK2 (~15 nM) but demonstrates an ~8-fold drop in affinity for JAK1 (~120 nM), providing a wider therapeutic index against off-target immunosuppression while maintaining negligible general hepatotoxicity (HepG2 CC₅₀ > 50 µM) [1][2].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the experimental workflows used to generate the above data must be self-validating. Below are the detailed methodologies and the causality behind critical experimental choices.

Protocol A: In Vitro Kinase Assay (Biochemical Efficacy)

Objective: Determine the true biochemical IC₅₀ of the inhibitor against isolated JAK2 and JAK1 kinases.

  • Enzyme Preparation: Recombinant JAK2 or JAK1 kinase domains are incubated with the compound in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM EGTA for 15 minutes at room temperature.

  • ATP Addition (Critical Step): ATP and a fluorescently labeled peptide substrate are added to initiate the reaction.

    • Causality & Validation: ATP must be added at a concentration exactly equal to its Michaelis constant ( Km​ ) for the specific kinase being tested. Because these compounds are ATP-competitive, an artificially high ATP concentration will outcompete the inhibitor, falsely inflating the apparent IC₅₀. Running the assay at Km​ ensures the measured IC₅₀ accurately reflects the inhibitor's true binding affinity ( Ki​ ) via the Cheng-Prusoff relationship.

  • Readout: The reaction is quenched after 60 minutes, and substrate phosphorylation is measured via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Protocol B: Ba/F3-TEL-JAK2 Cellular Toxicity Assay

Objective: Differentiate between on-target (JAK2-mediated) anti-proliferative effects and off-target general cytotoxicity.

  • Cell Culture: Murine Ba/F3 cells engineered to express the TEL-JAK2 fusion protein are cultured in RPMI-1640 medium supplemented with 10% FBS.

  • Parallel Control Plating (Self-Validating System): Cells are washed and plated into two parallel conditions:

    • Condition 1: Medium without Interleukin-3 (IL-3).

    • Condition 2: Medium with 10 ng/mL exogenous IL-3.

    • Causality: Wild-type Ba/F3 cells strictly require IL-3 for survival. The TEL-JAK2 mutation renders them IL-3 independent but completely addicted to constitutive JAK2 signaling.

  • Treatment & Readout: Cells are treated with a titration of the methanesulfonamide derivative (0.01 to 10 µM) for 72 hours. Viability is assessed using CellTiter-Glo (ATP luminescence).

    • Validation Logic: If the compound induces apoptosis in Condition 1 (no IL-3) but cells survive in Condition 2 (with IL-3), the toxicity is definitively on-target (the exogenous IL-3 bypasses the JAK2 blockade via alternative survival pathways). If the compound kills cells in both conditions, it indicates off-target general cytotoxicity.

Toxicity_Workflow CellPrep Ba/F3-TEL-JAK2 Cell Culture Starvation IL-3 Withdrawal (Induces JAK2 Dependence) CellPrep->Starvation Treatment Compound Treatment (0.01 - 10 µM) Starvation->Treatment Readout1 CellTiter-Glo (Viability/Toxicity) Treatment->Readout1 Readout2 Flow Cytometry (Apoptosis/Annexin V) Treatment->Readout2

Fig 2: Self-validating in vitro toxicity workflow using IL-3 withdrawal in Ba/F3 cells.

Conclusion

The transition from benzamide-based JAK inhibitors to N-(cyanomethyl)methanesulfonamide derivatives represents a rational structural evolution in kinase targeting. By altering the hydrogen-bonding dynamics within the ATP-binding cleft, these derivatives achieve a superior JAK2/JAK1 selectivity ratio. In rigorously controlled, self-validating in vitro models, this translates to potent on-target suppression of mutant JAK2-driven proliferation with a significantly reduced risk of off-target cellular toxicity, positioning them as highly promising candidates for next-generation MPN and PAH therapies.

References

  • US9233934B2 - Phenyl amino pyrimidine compounds and uses thereof. Google Patents.
  • CYT387, a selective JAK1/JAK2 inhibitor: in vitro assessment of kinase selectivity and preclinical studies using cell lines and primary cells from polycythemia vera patients. PubMed / Leukemia.

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